molecular formula C108H140Cl2N26O31 B8117678 Enduracidin A

Enduracidin A

Cat. No.: B8117678
M. Wt: 2369.3 g/mol
InChI Key: JPYWPHBUMZRLPO-JDCCHMEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enduracidin A is a useful research compound. Its molecular formula is C108H140Cl2N26O31 and its molecular weight is 2369.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2E,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C108H140Cl2N26O31/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166)/b11-9+,19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYWPHBUMZRLPO-JDCCHMEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C108H140Cl2N26O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Enduracidin A chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Enduracidin A

Abstract

This compound is a potent lipodepsipeptide antibiotic isolated from Streptomyces fungicidicus. It exhibits significant activity against a range of Gram-positive bacteria, including resistant strains. Its complex molecular architecture, characterized by a 17-amino acid macrocycle, a depsipeptide bond, a lipid tail, and several non-proteinogenic and D-configured amino acids, has been a subject of extensive study. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound, including spectroscopic data, detailed experimental protocols for its structural elucidation, and visual diagrams of its key features and analytical workflows.

Chemical Structure

This compound is a cyclic lipodepsipeptide antibiotic.[1][2] Its structure is composed of a seventeen-amino acid peptide core, which is cyclized via an ester linkage (depsipeptide bond) between the C-terminal carboxyl group of Alanine (Ala¹⁷) and the hydroxyl group of a Threonine (Thr) residue.[1] Covalently attached to the N-terminal amino acid is a fatty acid side chain. The congeners, this compound and B, differ in this lipid moiety.

The peptide backbone is notable for its inclusion of several unusual, non-proteinogenic amino acids, namely 4-hydroxyphenylglycine (Hpg) and the rare cyclic guanidino amino acid, enduracididine (End).[3]

Molecular Formula: C₁₀₇H₁₃₈Cl₂N₂₆O₃₁

Constituent Amino Acids

The primary structure of this compound comprises the following 17 amino acid residues. The sequence and composition have been determined through a combination of chemical degradation and extensive NMR spectroscopic analysis.[2]

  • Aspartic acid (Asp)

  • Threonine (Thr) - 2 residues

  • Serine (Ser) - 2 residues

  • Glycine (Gly)

  • Alanine (Ala) - 2 residues

  • Valine (Val)

  • Phenylalanine (Phe)

  • Citrulline (Cit)

  • 4-Hydroxyphenylglycine (Hpg) - 4 residues

  • Enduracididine (End) - 2 residues

Stereochemistry

A defining feature of this compound is its complex stereochemistry. Analysis of its biosynthetic gene cluster and degradation studies have revealed that the molecule contains a significant number of D-configured amino acids.[3] Out of the 17 amino acid residues, seven are present in the D-configuration.[3] This high prevalence of D-amino acids is believed to contribute to the molecule's stability against proteolytic degradation and its potent biological activity.

The biosynthesis of these D-amino acids is particularly noteworthy. The non-ribosomal peptide synthetase (NRPS) machinery responsible for assembling Enduracidin lacks traditional epimerization (E) domains. Instead, it possesses a unique subset of condensation (C) domains that catalyze both peptide bond formation and the epimerization of the preceding L-amino acid to its D-form.[3]

The rare amino acid enduracididine, which contains two stereocenters, exists in this compound as L-allo-enduracididine.[4]

Table 1: Amino Acid Composition and Stereochemistry of this compound

Residue PositionAmino AcidAbbreviationStereochemistry
1Aspartic acidAspD
2ThreonineThrD
34-HydroxyphenylglycineHpgD
4SerineSerD
54-HydroxyphenylglycineHpgL
6AlanineAlaD
74-HydroxyphenylglycineHpgL
8ThreonineThrL
9CitrullineCitL
10EnduracididineEndL-allo
114-HydroxyphenylglycineHpgL
12SerineSerD
13ValineValL
14GlycineGlyN/A
15EnduracididineEndL-allo
16PhenylalaninePheD
17AlanineAlaL

Spectroscopic and Analytical Data

The structure of this compound was elucidated using a combination of mass spectrometry and advanced NMR techniques.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and molecular formula of the intact molecule. Tandem mass spectrometry (MS/MS) is employed for sequencing the peptide. Collision-induced dissociation (CID) of the protonated molecular ion generates a series of fragment ions, primarily b- and y-type ions, from which the amino acid sequence can be deduced.

Table 2: Representative MS/MS Fragmentation Data for Peptide Sequencing

Ion TypeDescriptionTypical Observation in Enduracidin Analysis
[M+H]⁺ Protonated molecular ionProvides the molecular weight of the entire lipopeptide.
b-ions N-terminal fragments resulting from cleavage of the amide bond.A series of b-ions helps to read the amino acid sequence starting from the N-terminus (lipid tail end).
y-ions C-terminal fragments resulting from cleavage of the amide bond.A series of y-ions helps to confirm the sequence starting from the C-terminus (Ala¹⁷).
Neutral LossLoss of small molecules like H₂O or NH₃ from fragment ions.Frequently observed from residues like Ser, Thr, and Asp, aiding in their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the primary structure, stereochemistry, and the three-dimensional solution structure of this compound was accomplished through a suite of NMR experiments.[2] These include:

  • 1D ¹H NMR: To identify proton signals and their chemical environments.

  • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue's spin system.

  • 2D TOCSY (Total Correlation Spectroscopy): To connect all protons within a single amino acid residue spin system, facilitating residue identification.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for determining the peptide sequence and the 3D conformation.[2]

  • ¹H-¹³C HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): To assign the chemical shifts of carbon atoms by correlating them to their attached protons.

Table 3: Representative ¹H NMR Chemical Shifts for Key Residues

Amino Acid ResidueProtonRepresentative Chemical Shift (ppm) in DMSO-d₆
Enduracididine (End) α-H~4.1 - 4.3
β-H~1.8 - 2.1
γ-H~3.5 - 3.7
4-H-phenylglycine (Hpg) α-H~5.2 - 5.4
Aromatic H~6.7 (d) and ~7.2 (d)
Fatty Acid Chain Terminal CH₃~0.85 (t)
Methylene (CH₂)~1.2 - 1.5 (br)

Note: These are approximate values; exact shifts depend on the residue's position in the sequence and the local conformation.

Experimental Protocols

The following section outlines the key methodologies used for the isolation and structural characterization of this compound.

Isolation and Purification of this compound
  • Fermentation: Streptomyces fungicidicus is cultured in a suitable production medium under aerobic conditions for several days to allow for antibiotic production.

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. Enduracidin is extracted from the mycelial cake using an organic solvent such as methanol or acetone.

  • Purification: The crude extract is concentrated and subjected to multiple rounds of chromatography. A typical scheme involves silica gel column chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.[1]

Amino Acid Stereochemical Analysis via Advanced Marfey's Method

This protocol is a standard method for determining the absolute stereochemistry of amino acids from a peptide hydrolysate.[1][4]

  • Acid Hydrolysis: A pure sample of this compound (~100 µg) is completely hydrolyzed into its constituent amino acids by heating in 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: The dried hydrolysate is dissolved in a bicarbonate buffer. It is then reacted with a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) at 40°C for 1 hour. This reagent attaches to the primary amine of each amino acid.

  • Quenching: The reaction is quenched by the addition of 1 N HCl.

  • HPLC Analysis: The resulting mixture of L-FDAA-derivatized amino acids is analyzed by RP-HPLC.

  • Comparison: The retention times of the derivatized amino acids from the hydrolysate are compared to those of authentic L- and D-amino acid standards that have been derivatized with L-FDAA in parallel. The L-amino acid derivatives elute earlier than the corresponding D-amino acid derivatives, allowing for unambiguous stereochemical assignment.

Visualizations

// Edges edge [ color = "#202124"; penwidth = 1.5; ];

Lipid_Tail -> N_Terminus [label="Amide Bond"]; N_Terminus -> Peptide_Backbone [label="Peptide Bonds"]; Peptide_Backbone -> C_Terminus [label="Peptide Bonds"]; C_Terminus -> Depsipeptide_Linkage [label="Forms Ester"]; Depsipeptide_Linkage -> Peptide_Backbone [label="Cyclizes onto Thr-OH"]; } dot Caption: Fig. 1: Key Structural Features of this compound.

// Nodes Start [ label = "Purified this compound Sample"; fillcolor = "#4285F4"; fontcolor = "#FFFFFF"; ]; Hydrolysis [ label = "Complete Acid Hydrolysis\n(6N HCl, 110°C, 24h)"; fillcolor = "#34A853"; fontcolor = "#FFFFFF"; ]; Mixture [ label = "Free Amino Acid Mixture\n(L and D isomers)"; fillcolor = "#FBBC05"; fontcolor = "#202124"; ]; Derivatization [ label = "Derivatization with Marfey's Reagent\n(L-FDAA)"; fillcolor = "#34A853"; fontcolor = "#FFFFFF"; ]; Diastereomers [ label = "Diastereomeric Mixture\n(L-AA-L-FDAA and D-AA-L-FDAA)"; fillcolor = "#FBBC05"; fontcolor = "#202124"; ]; HPLC [ label = "RP-HPLC Separation"; fillcolor = "#34A853"; fontcolor = "#FFFFFF"; ]; Comparison [ label = "Compare Retention Times\nvs. Authentic Standards"; fillcolor = "#EA4335"; fontcolor = "#FFFFFF"; ]; Result [ label = "Unambiguous Stereochemical\nAssignment"; fillcolor = "#4285F4"; fontcolor = "#FFFFFF"; ];

// Edges edge [ color = "#202124"; penwidth = 1.5; ];

Start -> Hydrolysis; Hydrolysis -> Mixture; Mixture -> Derivatization; Derivatization -> Diastereomers; Diastereomers -> HPLC; HPLC -> Comparison; Comparison -> Result; } dot Caption: Fig. 2: Workflow for Stereochemical Assignment.

References

Enduracidin A: A Deep Dive into its Mechanism of Action on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin A is a potent lipoglycodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including clinically important resistant strains. Its primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability. This technical guide provides a comprehensive overview of the molecular interactions and biochemical consequences of this compound's activity, with a focus on its engagement with Lipid II and the subsequent disruption of peptidoglycan glycosyltransferase function. This document synthesizes available data on its inhibitory activity, outlines key experimental protocols for its study, and presents visual representations of its mechanism and associated analytical workflows to support further research and development in the field of antibacterial drug discovery.

Introduction

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, a member of the lipoglycodepsipeptide class of antibiotics, represents a promising scaffold for the development of new therapeutics. It demonstrates potent bactericidal activity against Gram-positive pathogens by targeting a crucial step in the synthesis of the bacterial cell wall. This guide delves into the core of this compound's mechanism, providing a detailed technical resource for professionals in the field.

The Molecular Target: Lipid II and Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a rigid, mesh-like polymer called peptidoglycan. The biosynthesis of peptidoglycan is a complex process that involves a series of enzymatic steps, making it an excellent target for antibiotic intervention. A key molecule in this pathway is Lipid II, a lipid-linked precursor molecule that carries the disaccharide-pentapeptide building block of peptidoglycan across the bacterial cell membrane.

This compound exerts its antibacterial effect by binding with high affinity to Lipid II.[1] This interaction effectively sequesters Lipid II, preventing its utilization by peptidoglycan glycosyltransferases (GTs), the enzymes responsible for polymerizing the glycan chains of peptidoglycan.[1] By forming a stable complex with Lipid II, this compound creates a steric blockade, inhibiting the elongation of the nascent peptidoglycan chain.

dot

cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound Lipid_I Lipid I MurG MurG Lipid_I->MurG Substrate Lipid_II Lipid II MurG->Lipid_II Product PGT Peptidoglycan Glycosyltransferase (PGT) Lipid_II->PGT Substrate Complex This compound-Lipid II Complex Lipid_II->Complex Nascent_PG Nascent Peptidoglycan PGT->Nascent_PG Polymerization PBP Penicillin-Binding Protein (PBP) Nascent_PG->PBP Substrate Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation Enduracidin_A This compound Enduracidin_A->Complex Complex->PGT start Start prep_inoculum Prepare and standardize bacterial inoculum start->prep_inoculum inoculate_plate Inoculate 96-well plate prep_inoculum->inoculate_plate prep_dilutions Prepare serial dilutions of this compound prep_dilutions->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC value incubate->read_mic end End read_mic->end start Start prep_reaction Prepare reaction mixtures (membranes, Lipid II, buffer) start->prep_reaction add_inhibitor Add this compound (varying concentrations) prep_reaction->add_inhibitor start_reaction Initiate reaction with [¹⁴C]-UDP-GlcNAc add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction filter_wash Filter and wash to isolate peptidoglycan stop_reaction->filter_wash measure_radioactivity Measure radioactivity filter_wash->measure_radioactivity calculate_ic50 Calculate IC₅₀ measure_radioactivity->calculate_ic50 end End calculate_ic50->end

References

Enduracidin A's Binding Affinity to Lipid II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A is a potent lipopeptide antibiotic belonging to the enramycin family, produced by Streptomyces fungicidicus. It exhibits significant activity against a range of Gram-positive bacteria. The primary mechanism of action of this compound involves the inhibition of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall. This inhibition is achieved through high-affinity binding to the essential peptidoglycan precursor, Lipid II.[1][2][3][4] This technical guide provides a comprehensive overview of the binding affinity of this compound to Lipid II, including its mechanism of action, a summary of related quantitative data, and detailed hypothetical experimental protocols for characterizing this interaction.

Mechanism of Action: Targeting the Cornerstone of Cell Wall Synthesis

This compound, much like its structural analog ramoplanin, targets the transglycosylation step of peptidoglycan biosynthesis.[1][2][3] By binding to Lipid II, this compound sequesters this precursor, preventing its utilization by peptidoglycan glycosyltransferases (penicillin-binding proteins). This action effectively halts the elongation of the glycan chains, a critical step in the formation of the peptidoglycan layer. The basis for this potent inhibition lies in the strong affinity of this compound for Lipid II.[1][3]

The interaction is thought to be mediated by the formation of a complex between this compound and the pyrophosphate and sugar moieties of Lipid II. Studies on the related compound, ramoplanin, suggest a dimeric binding model to Lipid II, which may also be relevant for this compound's mechanism.[5][6]

Signaling Pathway of this compound Action

This compound Mechanism of Action cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Cell Wall UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY UDP_GlcNAc UDP-GlcNAc Lipid_II Lipid II UDP_GlcNAc->Lipid_II MurG Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase Translocation PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Presentation of Lipid II Peptidoglycan Growing Peptidoglycan Chain PBP->Peptidoglycan Transglycosylation Enduracidin_A This compound Enduracidin_A->Lipid_II Binding & Sequestration

Caption: this compound binds to Lipid II, preventing its use by PBPs.

Quantitative Binding Affinity Data

AntibioticLigandTechniqueBinding Affinity (Kd)Stoichiometry (Antibiotic:Lipid II)Reference
RamoplaninLipid IINot SpecifiedNanomolar range (apparent)2:1[5]
This compound Lipid II Data Not Available Data Not Available Data Not Available

Experimental Protocols for Binding Affinity Determination

The following sections outline detailed, albeit hypothetical, experimental protocols for determining the binding affinity of this compound to Lipid II using state-of-the-art biophysical techniques. These protocols are based on established methodologies for studying similar lipopeptide-lipid interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (Lipid II embedded in a lipid vesicle). This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow for ITC

ITC Experimental Workflow Prepare_Lipid_Vesicles Prepare Lipid II- containing Vesicles Load_Calorimeter Load Vesicles into Sample Cell & Enduracidin into Syringe Prepare_Lipid_Vesicles->Load_Calorimeter Prepare_Enduracidin Prepare this compound Solution Prepare_Enduracidin->Load_Calorimeter Perform_Titration Perform Titration: Inject Enduracidin into Vesicles Load_Calorimeter->Perform_Titration Analyze_Data Analyze Thermogram to Determine Kd, n, ΔH, ΔS Perform_Titration->Analyze_Data

Caption: Workflow for ITC analysis of this compound-Lipid II binding.

Detailed Methodology:

  • Preparation of Lipid II-containing Vesicles:

    • Synthesize or acquire Lipid II.

    • Prepare large unilamellar vesicles (LUVs) composed of a lipid mixture mimicking the bacterial membrane (e.g., 75% 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 25% 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)).

    • Incorporate Lipid II into the LUVs at a desired molar ratio (e.g., 0.5 mol%).

    • The final lipid concentration in the sample cell should be in the low millimolar range.

  • Preparation of this compound Solution:

    • Dissolve this compound in the same buffer as the vesicles (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • The concentration of this compound in the injection syringe should be approximately 10-20 times higher than the concentration of Lipid II in the sample cell.

  • ITC Measurement:

    • Degas both the vesicle suspension and the this compound solution.

    • Load the Lipid II-containing LUVs into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the sample cell at a constant temperature (e.g., 25°C).

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (Lipid II-containing lipid bilayer). SPR can provide real-time kinetic data, including association (Kon) and dissociation (Koff) rates, from which the dissociation constant (Kd) can be calculated.

Experimental Workflow for SPR

SPR Experimental Workflow Prepare_Sensor_Chip Prepare L1 Sensor Chip Immobilize_Lipid_Bilayer Immobilize Lipid II- containing Bilayer Prepare_Sensor_Chip->Immobilize_Lipid_Bilayer Inject_Enduracidin Inject this compound at Varying Concentrations Immobilize_Lipid_Bilayer->Inject_Enduracidin Monitor_Binding Monitor Association and Dissociation Phases Inject_Enduracidin->Monitor_Binding Analyze_Sensorgram Analyze Sensorgram to Determine Kon, Koff, Kd Monitor_Binding->Analyze_Sensorgram

Caption: Workflow for SPR analysis of this compound-Lipid II binding.

Detailed Methodology:

  • Preparation of the Sensor Surface:

    • Use a sensor chip suitable for lipid bilayer capture (e.g., a Biacore L1 chip).

    • Prepare Lipid II-containing small unilamellar vesicles (SUVs) as described for ITC.

    • Immobilize the SUVs onto the sensor chip surface to form a stable lipid bilayer.

  • SPR Measurement:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-P buffer).

    • Inject the this compound solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the complex.

    • Regenerate the sensor surface between different this compound concentrations if necessary.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without Lipid II) to correct for non-specific binding.

    • Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine Kon, Koff, and subsequently calculate Kd (Koff/Kon).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner. For the this compound-Lipid II interaction, a fluorescently labeled Lipid II analogue would be required.

Experimental Workflow for Fluorescence Polarization

FP Experimental Workflow Synthesize_Probe Synthesize Fluorescently Labeled Lipid II Analogue Prepare_Assay Prepare Assay Plate with Probe and Varying This compound Concentrations Synthesize_Probe->Prepare_Assay Incubate Incubate to Reach Binding Equilibrium Prepare_Assay->Incubate Measure_Polarization Measure Fluorescence Polarization Incubate->Measure_Polarization Analyze_Data Analyze Data to Determine Kd Measure_Polarization->Analyze_Data

Caption: Workflow for FP analysis of this compound-Lipid II binding.

Detailed Methodology:

  • Preparation of a Fluorescent Probe:

    • Synthesize a Lipid II analogue labeled with a suitable fluorophore (e.g., fluorescein or rhodamine) at a position that does not interfere with this compound binding.

  • FP Measurement:

    • In a microplate, add a constant, low concentration of the fluorescent Lipid II probe to a series of wells.

    • Add increasing concentrations of this compound to the wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the this compound concentration.

    • Fit the resulting binding curve to a suitable equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Conclusion

This compound is a promising antibiotic that exerts its bactericidal effect by targeting the essential peptidoglycan precursor, Lipid II. While direct quantitative data on its binding affinity is currently lacking, its structural similarity to ramoplanin suggests a high-affinity interaction in the nanomolar range. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively characterize the this compound-Lipid II interaction using ITC, SPR, and FP. A thorough understanding of the binding kinetics and thermodynamics is crucial for the rational design of novel this compound derivatives with improved efficacy and for overcoming potential resistance mechanisms.

References

An In-depth Technical Guide to the Enduracidin A Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic gene cluster responsible for the production of Enduracidin A, a potent lipodepsipeptide antibiotic. The document details the genetic architecture of the cluster, the functions of its constituent genes, and the intricate nonribosomal peptide synthetase (NRPS) assembly line that constructs the enduracidin molecule. Furthermore, this guide outlines detailed experimental protocols for the genetic manipulation of the producing organism, Streptomyces fungicidicus, and strategies for the heterologous expression of the gene cluster and optimization of enduracidin production.

Introduction to this compound

This compound is a member of the lipodepsipeptide class of antibiotics, exhibiting significant activity against a range of Gram-positive bacteria.[1][2] Its complex structure comprises a 17-amino acid peptide core, which includes several non-proteinogenic amino acids, attached to a lipid side chain.[1][2] The unique structural features of enduracidin contribute to its mechanism of action and potent antibacterial properties. This compound is synthesized by the soil bacterium Streptomyces fungicidicus.[1]

Genetic Organization of the this compound Biosynthetic Gene Cluster

The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus spans approximately 84 kilobases (kb) and contains 25 open reading frames (ORFs).[3][4][5] These genes encode all the necessary enzymatic machinery for the synthesis of the peptide backbone, the precursor molecules, the lipid moiety, and for regulation and export of the antibiotic.[5][6]

Gene and Protein Summary

The table below summarizes the ORFs within the enduracidin biosynthetic gene cluster, their corresponding protein sizes, and their proposed functions based on homology analysis.

Gene (ORF)Protein Size (amino acids)Proposed Function
orf22398Acyl-CoA synthetase
orf23473Acyl-CoA dehydrogenase
orf24141Acyl carrier protein (ACP)
orf25291Enoyl-CoA hydratase/isomerase
orf262803-hydroxyacyl-CoA dehydrogenase
orf27399Thioesterase
orf28450L-arginine hydroxylase (EndP)
orf29363Cyclic guanidino-compound synthetase (EndR)
orf30425Aminotransferase (EndQ)
orf314254-hydroxyphenylglycine biosynthesis
orf323154-hydroxyphenylglycine biosynthesis
orf334794-hydroxyphenylglycine biosynthesis
orf34247Transcriptional regulator
orf35535ABC transporter (ATP-binding protein)
endA (orf36)2334 Nonribosomal peptide synthetase (2 modules)
endB (orf37)7695 Nonribosomal peptide synthetase (7 modules)
endC (orf38)8896 Nonribosomal peptide synthetase (8 modules)
orf392834'-phosphopantetheinyl transferase
endD (orf40)607 Nonribosomal peptide synthetase (1 module)
orf41301Ornithine N-oxygenase
orf42438Transaminase
orf43499ABC transporter (permease)
orf44289Transcriptional regulator
orf45185Unknown
orf46326Halogenase

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process orchestrated by a multi-enzyme assembly line, with the nonribosomal peptide synthetases (NRPSs) playing a central role. The pathway can be broadly divided into three stages: precursor synthesis, NRPS-mediated peptide assembly, and post-assembly modifications.

Precursor Biosynthesis

The enduracidin gene cluster encodes enzymes for the synthesis of its non-proteinogenic amino acid precursors, including 4-hydroxyphenylglycine (Hpg) and enduracididine (End).[5] The biosynthesis of enduracididine is proposed to start from L-arginine, which is hydroxylated by EndP, followed by cyclization and amination reactions catalyzed by EndR and EndQ, respectively.[1]

NRPS Assembly Line

The core of the enduracidin biosynthetic machinery is composed of four large NRPS enzymes: EndA, EndB, EndC, and EndD.[3][4][5] These enzymes are organized into 17 modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.[3][4] The organization of these modules generally follows the co-linearity rule, where the order of the modules on the NRPS enzymes corresponds to the sequence of amino acids in the final peptide product.[5]

A unique feature of the enduracidin NRPS is the absence of traditional epimerization (E) domains for the incorporation of D-amino acids. Instead, it is proposed that specialized condensation (C) domains catalyze both peptide bond formation and epimerization.[5] Another interesting aspect is that the sixth module of EndB, which incorporates Thr8, lacks an adenylation (A) domain. It is hypothesized that the single-module protein EndD loads this threonine residue in trans.[5]

The table below details the proposed amino acid activated by each module of the Enduracidin NRPS assembly line, based on the known structure of this compound and the principle of NRPS co-linearity.

NRPS ProteinModule NumberActivated Amino Acid
EndA1Lipo-L-Asp
EndA2D-Ala
EndB3L-Hpg
EndB4L-Hpg
EndB5D-Ser
EndB6L-Ala
EndB7D-Orn
EndB8L-allo-Thr
EndB9L-Hpg
EndC10D-End
EndC11L-Hpg
EndC12D-Lys
EndC13L-Hpg
EndC14L-Cit
EndC15D-Hpg
EndC16L-Ala
EndD17D-allo-Thr
Biosynthetic Pathway Diagram

The following diagram illustrates the modular organization of the this compound NRPS assembly line and the proposed flow of the biosynthetic process.

Enduracidin_Biosynthesis cluster_EndA EndA cluster_EndB EndB cluster_EndC EndC cluster_EndD EndD (in trans) cluster_Release Release EndA_M1 C A T Lipo-L-Asp EndA_M2 C A T D-Ala EndA_M1->EndA_M2 EndB_M3 C A T L-Hpg EndA_M2->EndB_M3 EndB_M4 C A T L-Hpg EndB_M3->EndB_M4 EndB_M5 C A T D-Ser EndB_M4->EndB_M5 EndB_M6 C A T L-Ala EndB_M5->EndB_M6 EndB_M7 C A T D-Orn EndB_M6->EndB_M7 EndB_M8 C T L-allo-Thr EndB_M7->EndB_M8 EndB_M9 C A T L-Hpg EndB_M8->EndB_M9 EndC_M10 C A T D-End EndB_M9->EndC_M10 EndC_M11 C A T L-Hpg EndC_M10->EndC_M11 EndC_M12 C A T D-Lys EndC_M11->EndC_M12 EndC_M13 C A T L-Hpg EndC_M12->EndC_M13 EndC_M14 C A T L-Cit EndC_M13->EndC_M14 EndC_M15 C A T D-Hpg EndC_M14->EndC_M15 EndC_M16 C A T L-Ala EndC_M15->EndC_M16 Thioesterase Thioesterase (Cyclization) EndC_M16->Thioesterase EndD_M17 C A T D-allo-Thr EndD_M17->EndB_M8 Enduracidin_A This compound Thioesterase->Enduracidin_A

Caption: this compound NRPS Assembly Line.

Experimental Protocols

This section provides an overview of key experimental protocols for the analysis and manipulation of the enduracidin biosynthetic gene cluster.

Gene Disruption via PCR-Targeting

Targeted gene disruption is a fundamental technique to elucidate gene function. The PCR-targeting method, also known as RED/ET recombination, is commonly used in Streptomyces.

Workflow for PCR-Targeting Gene Disruption:

Gene_Disruption_Workflow cluster_pcr PCR Amplification cluster_recombination Recombination in E. coli cluster_conjugation Conjugation into S. fungicidicus cluster_verification Verification PCR Amplify disruption cassette (e.g., apramycin resistance gene) with primers containing homologous arms to the target gene. Ecoli_transform Electroporate PCR product into E. coli expressing λ Red recombinase and containing the target gene on a cosmid. PCR->Ecoli_transform Recombinant_cosmid Isolate recombinant cosmid with the disrupted gene. Ecoli_transform->Recombinant_cosmid Conjugation Transfer the recombinant cosmid from E. coli to S. fungicidicus via conjugation. Recombinant_cosmid->Conjugation Homologous_recombination Select for double-crossover homologous recombination events in S. fungicidicus. Conjugation->Homologous_recombination Verification Confirm gene disruption in S. fungicidicus mutants by PCR and Southern blotting. Homologous_recombination->Verification

Caption: PCR-Targeting Gene Disruption Workflow.

Methodology:

  • Primer Design: Design primers for the amplification of a resistance cassette (e.g., apramycin). The 5' ends of the primers should contain 40-50 base pairs of homology to the regions flanking the gene to be deleted in the S. fungicidicus genome.

  • PCR Amplification: Amplify the resistance cassette using the designed primers and a suitable template plasmid.

  • Preparation of E. coli: Prepare electrocompetent E. coli cells (e.g., BW25113/pIJ790) that express the λ Red recombinase system and harbor a cosmid carrying the enduracidin gene cluster.

  • Electroporation and Recombination: Electroporate the purified PCR product into the prepared E. coli cells. The λ Red system will mediate homologous recombination between the PCR product and the target gene on the cosmid.

  • Selection and Verification in E. coli: Select for E. coli colonies containing the recombinant cosmid on appropriate antibiotic plates. Verify the correct gene replacement by restriction analysis or PCR.

  • Conjugation: Transfer the recombinant cosmid from E. coli to S. fungicidicus via intergeneric conjugation. An E. coli donor strain such as ET12567/pUZ8002 is often used.

  • Selection of S. fungicidicus Exconjugants: Select for S. fungicidicus colonies that have undergone a double-crossover event, resulting in the replacement of the target gene with the resistance cassette. This is typically done by selecting for the resistance marker from the cassette and screening for the loss of a vector-borne resistance marker.

  • Genotypic Confirmation: Confirm the gene deletion in the S. fungicidicus mutant by PCR using primers flanking the deleted region and by Southern blot analysis.[7]

Heterologous Expression of the Enduracidin Gene Cluster

Heterologous expression of large biosynthetic gene clusters like that of enduracidin can be challenging but offers opportunities for strain improvement and combinatorial biosynthesis. Streptomyces lividans is a commonly used host for heterologous expression.[8][9][10]

Methodology:

  • Cloning the Gene Cluster: The entire 84 kb enduracidin gene cluster needs to be cloned into a suitable vector. This can be achieved by constructing a cosmid or BAC (Bacterial Artificial Chromosome) library of S. fungicidicus genomic DNA and screening for clones containing the cluster.

  • Vector Selection: Choose an integrative vector that can be stably maintained in the heterologous host. Vectors containing the φC31 integrase system are widely used for site-specific integration into the Streptomyces chromosome.

  • Host Strain Selection: Select a suitable Streptomyces host strain. Engineered strains of S. lividans, with deletions of endogenous secondary metabolite gene clusters, are often preferred to reduce metabolic background and competition for precursors.[8][9]

  • Transformation/Conjugation: Introduce the vector carrying the enduracidin gene cluster into the chosen S. lividans host. Intergeneric conjugation from an E. coli donor is the most common method.

  • Verification of Integration: Confirm the successful integration of the gene cluster into the host's genome by PCR and Southern blotting.

  • Fermentation and Analysis: Cultivate the heterologous host under various fermentation conditions to induce the expression of the enduracidin gene cluster.

  • Metabolite Profiling: Analyze the culture extracts for the production of enduracidin and related metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[11]

Production Optimization

Improving the yield of enduracidin is a key objective for its potential therapeutic and commercial applications. This can be achieved through genetic engineering of the producer strain and optimization of fermentation conditions.

Genetic Engineering Strategies
  • Targeted Deletion of Competing Pathways: Deletion of other nonribosomal peptide or polyketide biosynthetic gene clusters in S. fungicidicus can redirect precursor flux towards enduracidin biosynthesis, thereby increasing its yield.[7]

  • Overexpression of Regulatory Genes: Identifying and overexpressing positive regulatory genes within the enduracidin cluster can enhance its transcription and subsequent antibiotic production.

  • Ribosome Engineering: Modifying ribosomal proteins can sometimes lead to increased production of secondary metabolites.

Fermentation Optimization

The composition of the fermentation medium and the physical parameters of the fermentation process significantly impact enduracidin production.

Optimized Fermentation Parameters:

ParameterOptimized Value/Condition
Nitrogen Source A combination of soybean meal and yeast powder has been shown to be optimal for enduracidin production.[12]
Carbon Source Glucose is a commonly used carbon source.
pH Maintaining an optimal pH range during fermentation is crucial for cell growth and antibiotic synthesis.
Temperature Incubation temperature affects both the growth rate of S. fungicidicus and the activity of the biosynthetic enzymes.
Aeration and Agitation Adequate aeration and agitation are necessary to ensure sufficient oxygen supply for the aerobic Streptomyces.

Quantitative Impact of Optimization:

Studies have shown that through a combination of genetic modification (gene mutation) and fermentation optimization, the yield of this compound and B can be increased by three- to five-fold, reaching concentrations as high as 63.7 mg/mL and 82.13 mg/mL, respectively.[12][13]

Conclusion

The analysis of the this compound biosynthetic gene cluster provides a fascinating insight into the molecular machinery responsible for the synthesis of this complex antibiotic. The detailed understanding of the gene functions, the NRPS assembly line, and the development of robust experimental protocols for genetic manipulation and fermentation optimization are crucial for harnessing the full potential of enduracidin and for the bioengineering of novel, even more potent, antibiotic derivatives. This technical guide serves as a valuable resource for researchers dedicated to the discovery, development, and production of novel anti-infective agents.

References

The Architectural Blueprint of Enduracidin A Synthesis: A Technical Guide to its Non-Ribosomal Peptide Synthetase Machinery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A, a potent lipodepsipeptide antibiotic, exhibits significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its complex structure, comprising 17 amino acid residues, including several non-proteinogenic and D-amino acids, is assembled by a sophisticated enzymatic assembly line known as a non-ribosomal peptide synthetase (NRPS). This technical guide provides an in-depth exploration of the this compound NRPS, detailing its modular organization, predicted substrate specificities, and the key enzymatic domains that orchestrate this remarkable biosynthetic process. Furthermore, this document outlines detailed experimental protocols for the characterization of NRPS domains and presents visualizations of the biosynthetic pathway and experimental workflows.

I. The Enduracidin Biosynthetic Gene Cluster and NRPS Organization

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Streptomyces fungicidus. Central to this cluster are four large genes, endA, endB, endC, and endD, which encode the multi-modular NRPS enzymes responsible for the sequential assembly of the peptide backbone.[1][2][3] These four proteins, EndA, EndB, EndC, and EndD, collectively comprise 18 modules that incorporate the 17 amino acid residues of this compound.

The overall architecture of the Enduracidin NRPS follows the colinearity principle, where the order of modules on the enzymes corresponds to the sequence of amino acids in the final peptide product.[1][2] A notable feature of this system is the presence of a standalone, single-module protein, EndD, which is proposed to act in trans to load a specific threonine residue onto the growing peptide chain.[1][2][3]

II. Quantitative Data: Predicted Substrate Specificity of Adenylation Domains

The specificity of each NRPS module for its cognate amino acid is determined by the adenylation (A) domain. Through bioinformatic analysis of the "specificity-conferring code" within each A-domain, the intended amino acid substrate can be predicted. The following table summarizes the predicted substrate specificities for the A-domains of the Enduracidin NRPS.

GeneModulePredicted Amino AcidCorresponding Residue in this compound
EndA Module 1L-Aspartic AcidL-Asp
Module 2L-ThreonineL-Thr
EndB Module 34-HydroxyphenylglycineL-Hpg
Module 44-HydroxyphenylglycineD-Hpg
Module 5L-AlanineD-Ala
Module 6L-ThreonineL-Thr
Module 74-HydroxyphenylglycineD-Hpg
Module 8L-allo-ThreonineD-allo-Thr
Module 9L-AlanineL-Ala
EndC Module 104-HydroxyphenylglycineD-Hpg
Module 11L-SerineD-Ser
Module 124-HydroxyphenylglycineL-Hpg
Module 13CitrullineL-Cit
Module 144-HydroxyphenylglycineL-Hpg
Module 15EnduracididineD-End
Module 16L-AlanineL-Ala
Module 17EnduracididineL-End
EndD Module 18L-ThreonineL-Thr (acts on Module 8)

III. Key Enzymatic Domains and Their Functions

The Enduracidin NRPS machinery is a conglomerate of specialized enzymatic domains, each with a distinct role in the assembly process.

  • Adenylation (A) Domain: Selects and activates the specific amino acid substrate by hydrolyzing ATP to form an aminoacyl-AMP intermediate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a 4'-phosphopantetheine (Ppant) arm.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.

  • Epimerization (E) Domain: A remarkable feature of the Enduracidin NRPS is the absence of canonical Epimerization (E) domains, which are typically responsible for converting L-amino acids to their D-isomers. Instead, it is proposed that specific C-domains possess a dual condensation/epimerization function.[1][2][3]

  • Thioesterase (TE) Domain: Located at the C-terminus of the final module, this domain is responsible for releasing the fully assembled polypeptide chain, often through cyclization.

IV. Visualizing the this compound Biosynthesis Pathway and Experimental Workflows

A. Logical Flow of this compound Biosynthesis

The following diagram illustrates the modular organization and the proposed flow of intermediates during the biosynthesis of this compound on the NRPS assembly line.

Enduracidin_Biosynthesis cluster_EndA EndA cluster_EndB EndB cluster_EndC EndC cluster_EndD EndD (in trans) EndA_M1 M1 C A (L-Asp) T EndA_M2 M2 C A (L-Thr) T EndA_M1->EndA_M2 EndB_M3 M3 C A (L-Hpg) T EndA_M2->EndB_M3 EndB_M4 M4 C* (D-Hpg) A (L-Hpg) T EndB_M3->EndB_M4 EndB_M5 M5 C* (D-Ala) A (L-Ala) T EndB_M4->EndB_M5 EndB_M6 M6 C A (L-Thr) T EndB_M5->EndB_M6 EndB_M7 M7 C* (D-Hpg) A (L-Hpg) T EndB_M6->EndB_M7 EndB_M8 M8 C* (D-allo-Thr) T EndB_M7->EndB_M8 EndB_M9 M9 C A (L-Ala) T EndB_M8->EndB_M9 EndC_M10 M10 C* (D-Hpg) A (L-Hpg) T EndB_M9->EndC_M10 EndC_M11 M11 C* (D-Ser) A (L-Ser) T EndC_M10->EndC_M11 EndC_M12 M12 C A (L-Hpg) T EndC_M11->EndC_M12 EndC_M13 M13 C A (L-Cit) T EndC_M12->EndC_M13 EndC_M14 M14 C A (L-Hpg) T EndC_M13->EndC_M14 EndC_M15 M15 C* (D-End) A (L-End) T EndC_M14->EndC_M15 EndC_M16 M16 C A (L-Ala) T EndC_M15->EndC_M16 EndC_M17 M17 C A (L-End) T TE EndC_M16->EndC_M17 EndD_M18 M18 A (L-Thr) T EndD_M18->EndB_M8

Caption: Modular organization of the this compound NRPS. C* denotes a dual condensation/epimerization domain.

B. Experimental Workflow: Characterization of an Adenylation Domain

The following diagram outlines a typical workflow for the expression, purification, and functional characterization of an NRPS adenylation domain.

A_Domain_Workflow cluster_cloning Gene Cloning and Expression Vector Construction cluster_expression Protein Expression and Purification cluster_assay Functional Assay PCR PCR Amplification of A-domain gene Vector Ligation into Expression Vector PCR->Vector Transform Transformation into E. coli Vector->Transform Culture E. coli Culture and Induction Transform->Culture Harvest Cell Harvest and Lysis Culture->Harvest Purify Affinity Chromatography Harvest->Purify QC SDS-PAGE and Concentration Purify->QC ATP_PPi ATP-PPi Exchange Assay QC->ATP_PPi Analysis Scintillation Counting / LC-MS ATP_PPi->Analysis Kinetics Kinetic Parameter Determination Analysis->Kinetics

Caption: Workflow for A-domain characterization.

V. Experimental Protocols

A. Heterologous Expression and Purification of an NRPS Module

This protocol provides a general framework for the expression of an NRPS module (e.g., a single module from EndA, B, or C) in Escherichia coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction: a. Amplify the gene encoding the desired NRPS module from S. fungicidus genomic DNA using high-fidelity DNA polymerase and specific primers. b. Clone the PCR product into a suitable expression vector (e.g., pET series) containing an N- or C-terminal affinity tag (e.g., His6-tag). c. Verify the construct by DNA sequencing.

2. Protein Expression: a. Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow a 10 mL overnight culture in LB medium containing the appropriate antibiotic at 37°C. c. Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6. d. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. e. Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for 16-18 hours to enhance protein solubility.

3. Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. e. Load the supernatant onto a pre-equilibrated Ni-NTA affinity column. f. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). g. Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole). h. Analyze the purified protein by SDS-PAGE. i. Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

B. ATP-PPi Exchange Assay for Adenylation Domain Activity

This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, a hallmark of A-domain activity.

1. Reaction Mixture (50 µL total volume):

  • 50 mM HEPES buffer, pH 7.5
  • 10 mM MgCl₂
  • 5 mM ATP
  • 2 mM DTT
  • 0.5 mM [³²P]PPi (specific activity ~0.1 Ci/mmol)
  • 1-5 µM purified A-domain or NRPS module
  • 5 mM of the amino acid substrate to be tested

2. Assay Procedure: a. Assemble the reaction mixture on ice, adding the enzyme last to initiate the reaction. b. Incubate the reaction at 30°C for 15-30 minutes. c. Quench the reaction by adding 500 µL of a quenching solution (e.g., 1.2% activated charcoal in 0.1 M sodium pyrophosphate, 0.35 M perchloric acid). d. Vortex the mixture and incubate on ice for 10 minutes to allow the charcoal to bind the ATP. e. Pellet the charcoal by centrifugation at 13,000 x g for 5 minutes. f. Carefully remove the supernatant. g. Wash the charcoal pellet twice with 1 mL of wash buffer (e.g., 0.1 M sodium pyrophosphate, 0.35 M perchloric acid) to remove unbound [³²P]PPi. h. Resuspend the final charcoal pellet in 500 µL of water. i. Transfer the suspension to a scintillation vial with 4.5 mL of scintillation cocktail. j. Measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Compare the radioactivity of the samples containing the amino acid substrate to a negative control lacking the amino acid.
  • To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of the amino acid substrate and ATP.

Conclusion

The non-ribosomal peptide synthetase responsible for this compound biosynthesis is a fascinating example of a highly evolved enzymatic assembly line. Its unique features, such as the trans-acting module and the dual-function condensation/epimerization domains, highlight the diversity of strategies employed in natural product biosynthesis. The information and protocols provided in this technical guide offer a foundation for researchers to further investigate this intricate system, with the ultimate goal of harnessing its potential for the development of novel antibiotics through synthetic biology and combinatorial biosynthesis approaches.

References

The Decisive Role of Enduracididine in the Bioactivity of Enduracidin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin A, a potent lipodepsipeptide antibiotic, exhibits significant bactericidal activity against a range of Gram-positive pathogens. Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a critical pathway for bacterial cell wall formation. A key structural feature of this compound is the presence of enduracididine, a rare, non-proteinogenic cyclic guanidinium amino acid. This technical guide provides an in-depth analysis of the pivotal role of enduracididine in the bioactivity of this compound. It synthesizes quantitative data from structure-activity relationship studies, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows. While direct quantitative data for this compound analogues with modified enduracididine is limited in publicly available literature, this guide draws upon extensive research on the closely related antibiotic, teixobactin, which also contains enduracididine, to elucidate its functional significance.

Introduction: this compound and the Significance of Enduracididine

This compound is a member of the ramoplanin family of antibiotics, which are characterized by a cyclic peptide core.[1] It is produced by the bacterium Streptomyces fungicidicus.[2] The primary target of this compound is Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.[3] By binding to Lipid II, this compound effectively halts the transglycosylation step of peptidoglycan synthesis, leading to cell lysis and bacterial death.

A defining feature of this compound is the presence of two unique amino acid residues: L-enduracididine (End) and L-allo-enduracididine.[2] Enduracididine is a cyclic analogue of arginine and its biosynthesis proceeds via the cyclization of an arginine precursor.[4] The positively charged guanidinium group of enduracididine is hypothesized to play a critical role in the interaction with the negatively charged pyrophosphate head group of Lipid II, thereby anchoring the antibiotic to its target.

Quantitative Analysis of Bioactivity: The Importance of the Enduracididine Moiety

Studies on teixobactin analogues, where the L-allo-enduracididine has been replaced with other amino acids, have demonstrated a significant impact on antibacterial activity. Replacement with L-arginine, which also possesses a guanidinium group but lacks the cyclic constraint, results in a notable decrease in activity, suggesting that the rigid, cyclic structure of enduracididine is crucial for optimal target binding.[5]

The following tables summarize the MIC values for teixobactin and its analogues, offering a surrogate understanding of the potential impact of enduracididine modification on this compound's bioactivity.

Table 1: Comparative MIC Values of Teixobactin Analogues with Modified Enduracididine Residue [1][3]

CompoundModification at Enduracididine PositionTest OrganismMIC (µg/mL)
TeixobactinL-allo-enduracididine (natural)Staphylococcus aureus ATCC 292130.25
Methicillin-resistant S. aureus (MRSA) ATCC 335910.25
Analogue 1L-ArginineS. aureus ATCC 292132.0
MRSA ATCC 335912.0
Analogue 2L-LysineS. aureus ATCC 292131.0
MRSA ATCC 335911.0
Analogue 3L-AlanineS. aureus ATCC 292131-2
MRSA ATCC 335911-2
Analogue 4L-LeucineS. aureus ATCC 292130.25
MRSA ATCC 335910.25
Analogue 5L-IsoleucineS. aureus ATCC 292130.25
MRSA ATCC 335910.25

Table 2: Bioactivity of Enduracyclinones (Enduracididine-containing Polyketides) [6]

CompoundTest OrganismMIC Range (µg/mL)
Enduracyclinone AGram-positive pathogens (including Staphylococcus spp.)0.0005 - 4

Mechanism of Action: Enduracididine's Role in Lipid II Sequestration

The bactericidal activity of this compound stems from its high-affinity binding to Lipid II, a membrane-anchored precursor of peptidoglycan. This interaction prevents the utilization of Lipid II by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation reactions that are essential for cell wall assembly. The enduracididine residue is a key player in this molecular recognition process.

The this compound - Lipid II Interaction Pathway

The interaction between this compound and Lipid II can be visualized as a multi-step process:

Enduracidin_LipidII_Interaction cluster_enduracidin This compound cluster_membrane Bacterial Cell Membrane Enduracidin This compound in solution Enduracididine Enduracididine Residue (Positive Charge) LipidII Lipid II (Pyrophosphate - Negative Charge) Enduracidin->LipidII Initial Electrostatic Interaction PBP Penicillin-Binding Protein (PBP) LipidII->PBP Blocked by this compound Peptidoglycan Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan Synthesis Inhibited Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis

Caption: this compound-Lipid II interaction pathway.

The positively charged guanidinium group of the enduracididine residue is thought to form a crucial salt bridge with the negatively charged pyrophosphate moiety of Lipid II. This initial electrostatic interaction is followed by further hydrophobic and hydrogen bonding interactions between the peptide backbone of this compound and the sugar and peptide portions of Lipid II, leading to the formation of a stable complex. This sequestration of Lipid II prevents its access by PBPs, thereby inhibiting cell wall synthesis and ultimately leading to bacterial cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactivity of this compound and the role of the enduracididine residue.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterium (e.g., Staphylococcus aureus ATCC 29213) onto a suitable agar plate and incubate at 37°C for 18-24 hours.

    • Select 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound or its analogue in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the antibiotic stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Lipid II Binding Assay

Surface Plasmon Resonance (SPR) is a powerful technique for studying the real-time binding kinetics and affinity between a ligand (e.g., this compound) and an analyte (e.g., Lipid II).

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of Lipid II in a suitable buffer (e.g., HBS-P+ buffer) over the activated surface to covalently immobilize it. The amount of immobilized Lipid II should be optimized to achieve a good signal-to-noise ratio.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Analyte Injection and Binding Measurement:

    • Inject a series of concentrations of this compound or its analogue in running buffer over the immobilized Lipid II surface.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase is observed during the injection, and the dissociation phase is observed after the injection is complete and only running buffer is flowing.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).

In Vitro Transglycosylation Inhibition Assay

This assay directly measures the ability of an antibiotic to inhibit the enzymatic activity of PBPs in synthesizing peptidoglycan from Lipid II.

Protocol: Transglycosylation Inhibition Assay

  • Preparation of Reagents:

    • Purified Penicillin-Binding Protein (PBP), such as PBP1b from E. coli.

    • Radiolabeled Lipid II precursor (e.g., containing [¹⁴C]-N-acetylglucosamine).

    • Reaction buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Assay Procedure:

    • In a microcentrifuge tube, pre-incubate the PBP enzyme with various concentrations of this compound or its analogue for a defined period (e.g., 15 minutes at 30°C).

    • Initiate the reaction by adding the radiolabeled Lipid II substrate.

    • Allow the reaction to proceed for a specific time (e.g., 30 minutes at 30°C).

    • Stop the reaction by adding a quenching solution (e.g., 1% SDS).

  • Analysis of Results:

    • Separate the polymerized peptidoglycan product from the unreacted Lipid II substrate using a suitable method, such as paper chromatography or filtration through a membrane that retains the polymer.

    • Quantify the amount of radioactivity in the polymerized product using a scintillation counter.

    • Calculate the percentage of inhibition for each antibiotic concentration relative to a control reaction without any inhibitor.

    • Determine the IC₅₀ value, which is the concentration of the antibiotic required to inhibit 50% of the PBP's transglycosylase activity.

Biosynthesis of Enduracididine

The unique enduracididine residue is not incorporated into this compound via the standard ribosomal protein synthesis machinery. Instead, it is synthesized from L-arginine through a dedicated biosynthetic pathway encoded by a gene cluster in S. fungicidicus.

Enduracididine_Biosynthesis L_Arginine L-Arginine Intermediate1 Oxidized Intermediate L_Arginine->Intermediate1 Oxidation Cyclized_Intermediate Cyclized Guanidine Intermediate Intermediate1->Cyclized_Intermediate Cyclization Enduracididine L-Enduracididine Cyclized_Intermediate->Enduracididine Transamination NRPS Non-Ribosomal Peptide Synthetase (NRPS) Enduracididine->NRPS Incorporation Enduracidin_A This compound NRPS->Enduracidin_A

Caption: Biosynthesis of L-enduracididine.

The biosynthesis involves a series of enzymatic steps, including oxidation, cyclization, and transamination of the L-arginine precursor to form the characteristic five-membered imidazolidine ring of enduracididine. This pre-formed amino acid is then incorporated into the growing peptide chain of this compound by a non-ribosomal peptide synthetase (NRPS) complex.

Conclusion

References

Enduracidin A: A Technical Guide to its Spectrum of Activity Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A, a lipoglycopeptide antibiotic produced by Streptomyces fungicidus, exhibits potent bactericidal activity primarily against Gram-positive bacteria. Its unique mechanism of action, targeting a crucial step in cell wall synthesis, has made it a subject of interest, particularly in the context of rising antimicrobial resistance. This technical guide provides an in-depth overview of the spectrum of activity of this compound, supported by available quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Spectrum of Activity

This compound demonstrates a narrow but potent spectrum of activity, primarily targeting Gram-positive bacteria. This includes clinically significant pathogens, notably methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-positive bacteria. It is important to note that MIC values can vary depending on the specific strain and the testing methodology employed.

Bacterial SpeciesStrain(s)MIC (µg/mL)Reference(s)
Staphylococcus aureusVarious clinical isolates, including MRSA0.05 - 0.56[1]
Clostridium difficileClinical isolatesMIC90: ~0.5

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Specifically, it targets the transglycosylation step, a critical stage in the polymerization of the cell wall backbone.

The mechanism involves the binding of this compound to Lipid II, a precursor molecule that carries the disaccharide-pentapeptide building block of peptidoglycan across the cell membrane. By binding to Lipid II, this compound sterically hinders the transglycosylase enzymes, preventing the elongation of the glycan chains. This disruption of cell wall synthesis leads to a loss of cell integrity and ultimately, cell death.

G cluster_membrane Cell Membrane Lipid_I Lipid I MurG MurG (Translocase) Lipid_I->MurG Flippase Lipid_II Lipid II MurG->Lipid_II Glycosylation Transglycosylase Transglycosylase (PBP) Lipid_II->Transglycosylase Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan Elongation Enduracidin_A This compound Enduracidin_A->Lipid_II Binds to Lipid II Inhibition->Transglycosylase G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with Bacterial Suspension B->D C->D E Incubate at 35-37°C for 16-20 hours D->E F Observe for Bacterial Growth E->F G Determine MIC (Lowest concentration with no growth) F->G

References

Unraveling the Genetic Blueprint: A Technical Guide to the Regulation of Enduracidin A Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enduracidin A, a potent lipopeptide antibiotic produced by Streptomyces fungicidicus, has long been a subject of interest due to its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Understanding the intricate genetic machinery that governs its biosynthesis is paramount for enhancing production yields and engineering novel derivatives. This technical guide provides an in-depth exploration of the genetic regulation of this compound production, detailing the biosynthetic gene cluster, key regulatory elements, and experimental methodologies for its study.

The this compound Biosynthetic Gene Cluster: A Genetic Assembly Line

The production of this compound is orchestrated by a large 84 kb biosynthetic gene cluster (BGC) located within a 116 kb genetic locus in Streptomyces fungicidicus.[1][2][3][4] This cluster is comprised of 25 Open Reading Frames (ORFs) that encode the enzymes and regulatory proteins necessary for the antibiotic's synthesis, modification, and export.[1][2][3][4] The core of this assembly line is a set of four massive non-ribosomal peptide synthetase (NRPS) genes, endA, endB, endC, and endD, which are responsible for the step-wise assembly of the 17-amino-acid peptide backbone of this compound.[1][3] Targeted disruption of these NRPS genes has been shown to abolish enduracidin production, confirming their essential role.[1][2][3][4]

The BGC also contains genes responsible for the synthesis of the non-proteinogenic amino acid precursors, such as 4-hydroxyphenylglycine and enduracididine, as well as genes for lipid modification and activation.[1][3] A detailed breakdown of the ORFs and their putative functions within the enduracidin BGC is provided in Table 1.

Quantitative Data on this compound Production

Genetic manipulation of the regulatory genes within the enduracidin BGC has demonstrated a significant impact on antibiotic production. Overexpression of positive regulators and knockout of negative regulators have proven to be effective strategies for enhancing yields. Table 2 summarizes the quantitative effects of genetic modifications on this compound production as reported in key studies.

Table 1: Open Reading Frames (ORFs) in the this compound Biosynthetic Gene Cluster

ORFGenePutative Function
orf22endR1SARP family transcriptional activator
orf23Acyl-CoA dehydrogenase
orf24Enoyl-CoA hydratase/isomerase
orf253-hydroxyacyl-CoA dehydrogenase
orf26Acyl-CoA synthetase
orf27Acyl carrier protein
orf283-ketoacyl-ACP synthase III
orf294-hydroxymandelate synthase
orf304-hydroxymandelate oxidase
orf314-hydroxyphenylglycine aminotransferase
orf32L-arginine hydroxylase
orf33Amidotransferase
orf34Enduracididine synthase
orf35ABC transporter ATP-binding protein
orf36endANon-ribosomal peptide synthetase
orf37endBNon-ribosomal peptide synthetase
orf38endCNon-ribosomal peptide synthetase
orf39MbtH-like protein
orf40endDNon-ribosomal peptide synthetase
orf41endR2Two-component system, response regulator
orf42endKTwo-component system, histidine kinase
orf43Transposase
orf44Transposase
orf45ABC transporter permease
orf46Peptidase

Table 2: Impact of Regulatory Gene Manipulation on this compound Production

StrainGenetic ModificationFold Change in Production (vs. Wild-Type)Reference
S. fungicidicusOverexpression of orf22 (activator)~4.0[5]
S. fungicidicusOverexpression of orf42 (activator)~2.3[5]
S. fungicidicusKnockout of orf22 (activator)Production abolished[5]
S. fungicidicusKnockout of orf41 (repressor)-[5]
S. fungicidicusKnockout of orf42 (activator)Production abolished[5]

Regulatory Network Controlling this compound Biosynthesis

The expression of the enduracidin BGC is tightly controlled by a local regulatory network composed of at least three key genes: orf22, orf41, and orf42.[5]

  • orf22 : This gene encodes a Streptomyces antibiotic regulatory protein (SARP) family transcriptional activator. SARPs are a well-characterized family of activators that directly bind to the promoter regions of biosynthetic genes to initiate transcription.[5] Overexpression of orf22 leads to a significant increase in this compound production, while its deletion completely abolishes it.[5]

  • orf41 and orf42 : These two genes constitute a classic two-component regulatory system. orf42 encodes a sensor histidine kinase, which is proposed to autophosphorylate in response to an unknown signal. The phosphate group is then transferred to the response regulator encoded by orf41.[5] In the case of enduracidin regulation, Orf41 acts as a repressor, while Orf42 functions as an activator.[5]

The interplay between these regulatory elements forms a signaling cascade that fine-tunes the production of this compound.

G cluster_TCS Two-Component System cluster_SARP SARP Activator cluster_BGC Enduracidin Biosynthetic Genes orf42 Orf42 (Kinase) Activator orf41 Orf41 (Response Regulator) Repressor orf42->orf41 Phosphorylates end_genes endA, endB, endC, endD, etc. orf42->end_genes Activates orf41->end_genes Represses signal Unknown Signal signal->orf42 Activates orf22 Orf22 (SARP) Activator orf22->end_genes Activates

Regulatory cascade for this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the genetic regulation of this compound production.

Gene In-Frame Deletion using CRISPR/Cas9

This protocol outlines the steps for creating a markerless in-frame deletion of a target gene (e.g., orf22) in S. fungicidicus.

  • Design of sgRNA and Donor DNA:

    • Design a specific single-guide RNA (sgRNA) targeting the coding sequence of the gene of interest.

    • Synthesize two donor DNA fragments corresponding to the upstream and downstream homologous arms (typically 1-1.5 kb) flanking the target gene.

  • Construction of the CRISPR/Cas9 Editing Plasmid:

    • Clone the designed sgRNA into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2).

    • Assemble the upstream and downstream homologous arms into the sgRNA-containing vector.

  • Transformation into E. coli and Conjugation into S. fungicidicus:

    • Transform the final CRISPR/Cas9 editing plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Transfer the plasmid from E. coli to S. fungicidicus via intergeneric conjugation.

    • Select for exconjugants on a medium containing an appropriate antibiotic for plasmid selection (e.g., apramycin).

  • Screening for Double Crossover Mutants:

    • Subculture the exconjugants on a non-selective medium to facilitate the second crossover event and plasmid loss.

    • Screen for colonies that have lost the antibiotic resistance marker, indicating the loss of the plasmid.

    • Confirm the gene deletion by colony PCR using primers flanking the target gene and subsequent DNA sequencing.

G cluster_design Plasmid Construction cluster_transfer Genetic Transfer cluster_screening Mutant Screening design_sgRNA Design sgRNA construct_plasmid Assemble CRISPR/Cas9 Plasmid design_sgRNA->construct_plasmid design_arms Design Homologous Arms design_arms->construct_plasmid transform_ecoli Transform E. coli construct_plasmid->transform_ecoli conjugate_strepto Conjugate into S. fungicidicus transform_ecoli->conjugate_strepto select_exconjugants Select Exconjugants conjugate_strepto->select_exconjugants screen_mutants Screen for Double Crossover select_exconjugants->screen_mutants confirm_deletion Confirm Deletion (PCR & Sequencing) screen_mutants->confirm_deletion

Workflow for CRISPR/Cas9-mediated gene knockout.
Gene Overexpression

This protocol describes the overexpression of a target regulatory gene (e.g., orf22) in S. fungicidicus.

  • Cloning of the Target Gene:

    • Amplify the full-length coding sequence of the gene of interest from S. fungicidicus genomic DNA using PCR with high-fidelity polymerase.

    • Incorporate appropriate restriction sites at the ends of the PCR product for cloning.

  • Construction of the Overexpression Plasmid:

    • Clone the amplified gene into a Streptomyces integrative expression vector, such as pSET152ermE, placing it under the control of a strong constitutive promoter (e.g., ermEp).

  • Transformation and Integration:

    • Introduce the overexpression plasmid into S. fungicidicus via conjugation from E. coli.

    • The pSET152-based vector will integrate into the Streptomyces chromosome at the φC31 attB site.

    • Select for integrants using an appropriate antibiotic marker.

  • Verification of Overexpression:

    • Confirm the integration of the plasmid by PCR.

    • Optionally, quantify the transcript levels of the target gene using RT-qPCR to confirm overexpression.

Quantification of this compound by HPLC

This protocol details the extraction and quantification of this compound from S. fungicidicus culture.

  • Sample Preparation:

    • Culture the engineered S. fungicidicus strains in a suitable production medium.

    • After a defined fermentation period, harvest the culture broth.

    • Extract the supernatant with an equal volume of n-butanol.

    • Evaporate the butanol layer to dryness and resuspend the residue in methanol.

    • Filter the methanolic extract through a 0.22 µm filter before HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 267 nm.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Conclusion

The genetic regulation of this compound production is a complex process involving a large biosynthetic gene cluster and a sophisticated network of regulatory proteins. The identification and characterization of the SARP activator Orf22 and the two-component system Orf41/Orf42 have provided valuable targets for genetic engineering to enhance antibiotic yields. The experimental protocols detailed in this guide offer a framework for researchers to further investigate this fascinating biosynthetic pathway and to develop strategies for the rational design of novel and more potent this compound analogs. Continued research in this area holds significant promise for addressing the growing challenge of antibiotic resistance.

References

Enduracidin A Derivatives and Their Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin A, a potent lipodepsipeptide antibiotic, represents a promising scaffold for the development of new antibacterial agents to combat the growing threat of antimicrobial resistance. Its unique mechanism of action, involving the inhibition of bacterial cell wall synthesis through binding to Lipid II, offers a distinct advantage against many resistant pathogens. This technical guide provides an in-depth analysis of this compound derivatives and their structure-activity relationships (SAR). We delve into its mechanism of action, detail key experimental protocols for its evaluation, and present available data on the antibacterial activity of its analogs. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field of antibiotic drug discovery and development.

Introduction

First isolated from Streptomyces fungicidicus, this compound is a cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Structurally, this compound is composed of a 17-amino-acid cyclic core, which includes the rare amino acid L-allo-enduracididine, and is appended with a fatty acid tail.[2] This unique architecture is crucial for its mechanism of action, which involves the sequestration of Lipid II, an essential precursor in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.[1][3] The inhibition of this fundamental process leads to cell lysis and bacterial death.

The rise of multidrug-resistant bacteria has reignited interest in established antibiotic classes with novel mechanisms of action. This compound, with its distinct target and potent activity, serves as an excellent starting point for the development of next-generation antibiotics. Understanding the structure-activity relationship of this compound derivatives is paramount to designing new analogs with improved potency, expanded spectrum of activity, and enhanced pharmacokinetic properties. This guide aims to consolidate the current knowledge on this compound derivatives, providing a foundational resource for researchers dedicated to overcoming the challenge of antimicrobial resistance.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary antibacterial activity of this compound stems from its ability to disrupt the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.[3] this compound specifically targets and binds to Lipid II, a lipid-linked precursor molecule essential for the elongation of the peptidoglycan chain.[1]

The binding of this compound to Lipid II effectively sequesters this crucial building block, preventing its utilization by peptidoglycan glycosyltransferases (penicillin-binding proteins). This action halts the transglycosylation step of peptidoglycan synthesis, where new N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)-pentapeptide subunits are incorporated into the growing peptidoglycan chain.[1][3] The disruption of this process weakens the cell wall, ultimately leading to cell lysis and bacterial death. The logical flow of this inhibitory mechanism is depicted below.

UDP-NAG UDP-NAG UDP-NAM UDP-NAM-pentapeptide UDP-NAG->UDP-NAM MurA-F enzymes Lipid_I Lipid I UDP-NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_out Lipid II (periplasm) Lipid_II->Lipid_II_out Flippase PGN_chain Growing Peptidoglycan Chain Lipid_II_out->PGN_chain Enduracidin_A This compound Enduracidin_A->Lipid_II Binding

Figure 1: Mechanism of Action of this compound.

Structure-Activity Relationship of this compound and Related Peptides

While comprehensive SAR studies on a wide range of synthetic this compound derivatives are limited in the publicly available literature, valuable insights can be gleaned from the analysis of naturally occurring analogs, derivatives of structurally related antibiotics like mannopeptimycin and teixobactin, and engineered biosynthetic products.

The Enduracidin Core and Fatty Acid Chain

This compound and B are the two major, naturally occurring variants, differing only in the fatty acid side chain. This lipid tail is crucial for anchoring the molecule to the bacterial membrane, in close proximity to its target, Lipid II. The length and branching of this fatty acid chain can influence the antibacterial potency and spectrum.

The Role of the Enduracididine Residue

The rare amino acid L-allo-enduracididine is a hallmark of the enduracidin family of antibiotics.[3] Its cyclic guanidinium group is positively charged at physiological pH and is thought to play a key role in the interaction with the negatively charged phosphate groups of Lipid II. However, studies on the related antibiotic teixobactin, which also contains an enduracididine residue, have shown that this specific amino acid may not be absolutely essential for high potency. Replacement of enduracididine with other amino acids, such as leucine and isoleucine, in teixobactin analogs resulted in compounds with retained or even enhanced antibacterial activity, suggesting that overall hydrophobicity and conformational rigidity might be more critical than the specific guanidinium moiety.

Insights from Mannopeptimycin Derivatives

Mannopeptimycins are another class of antibiotics that share structural similarities with enduracidins, including the presence of an enduracididine-like residue. Extensive derivatization of mannopeptimycins has revealed that modifications to the sugar moieties can significantly impact antibacterial activity. Specifically, the addition of hydrophobic groups to the terminal sugar of mannopeptimycin resulted in derivatives with comparable or improved potency.[1] This suggests that the periphery of the enduracidin molecule could be a fruitful area for chemical modification to enhance its properties.

Engineered Biosynthesis of Enduracidin Analogs

Genetic engineering of the enduracidin biosynthetic pathway has been explored as a means to generate novel derivatives. In one study, the mannosyltransferase gene from the ramoplanin biosynthetic cluster was introduced into the enduracidin producer, resulting in the creation of a monomannosylated this compound analog. While this modification did not dramatically alter the antibacterial activity, it highlights the potential of biosynthetic engineering to create novel enduracidin derivatives with potentially improved solubility or other desirable properties.

The table below summarizes the available quantitative data for this compound and related natural products containing the enduracididine moiety.

CompoundOrganismMIC (µg/mL)
Enduracyclinones Gram-positive pathogens (especially Staphylococcus spp.)0.0005 - 4
Minosaminomycin Mycobacterium smegmatis15.6

Table 1: Minimum Inhibitory Concentrations (MICs) of Enduracidin-related natural products.

Experimental Protocols

The evaluation of new this compound derivatives requires robust and standardized experimental protocols. This section details the methodologies for key assays used to characterize the antibacterial activity and mechanism of action of these compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial peptides like this compound.

Materials:

  • Test compound (this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile water, DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Lipid II Binding Assay

To confirm that this compound derivatives retain the ability to bind to their molecular target, a Lipid II binding assay can be performed. This can be achieved through various methods, including surface plasmon resonance (SPR) or a whole-cell-based assay. A simplified whole-cell based assay is described below.

Materials:

  • Test compound

  • Lipid II-overproducing bacterial strain (e.g., a strain with inhibited cell wall synthesis)

  • Buffer (e.g., HEPES)

  • Detection system (e.g., fluorescently labeled vancomycin, which also binds to Lipid II)

Protocol:

  • Preparation of Bacterial Cells:

    • Grow the Lipid II-overproducing bacterial strain to mid-log phase.

    • Harvest the cells by centrifugation and wash with buffer.

    • Resuspend the cells in buffer to a defined optical density.

  • Binding Competition:

    • In a microtiter plate, add the bacterial cell suspension.

    • Add varying concentrations of the test compound and incubate for a short period to allow for binding.

    • Add a fixed, sub-saturating concentration of a fluorescently labeled probe that is known to bind to Lipid II (e.g., fluorescent vancomycin).

    • Incubate in the dark to allow the probe to bind.

  • Detection and Analysis:

    • Wash the cells to remove any unbound probe.

    • Measure the fluorescence of the cell suspension using a fluorometer or fluorescence microscope.

    • A decrease in fluorescence in the presence of the test compound indicates that it is competing with the fluorescent probe for binding to Lipid II.

    • The concentration of the test compound that causes a 50% reduction in fluorescence (IC50) can be calculated to quantify its Lipid II binding affinity.

The workflow for a competitive Lipid II binding assay is illustrated in the following diagram.

Start Start: Lipid II-overproducing bacteria Prepare_Cells Prepare bacterial cell suspension Start->Prepare_Cells Add_Compound Add this compound derivative (test compound) Prepare_Cells->Add_Compound Add_Probe Add fluorescently labeled Lipid II probe (e.g., fluorescent vancomycin) Add_Compound->Add_Probe Incubate Incubate to allow binding Add_Probe->Incubate Wash Wash to remove unbound probe Incubate->Wash Measure_Fluorescence Measure fluorescence Wash->Measure_Fluorescence Analyze Analyze data: Decreased fluorescence indicates competitive binding Measure_Fluorescence->Analyze End End Analyze->End

Figure 2: Workflow for a Competitive Lipid II Binding Assay.

Biosynthesis of this compound

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) machinery in Streptomyces fungicidicus. The biosynthetic gene cluster (BGC) encodes all the necessary enzymes for the production of the peptide backbone, the incorporation of non-proteinogenic amino acids like 4-hydroxyphenylglycine and enduracididine, the attachment of the fatty acid chain, and the cyclization of the final molecule. Understanding this biosynthetic pathway is not only crucial for elucidating the formation of this complex natural product but also opens up avenues for biosynthetic engineering to generate novel derivatives. The general stages of this compound biosynthesis are outlined in the diagram below.

Precursor_Supply Supply of Amino Acid and Fatty Acid Precursors NRPS_Assembly NRPS-mediated Assembly of the Lipo-depsipeptide Precursor_Supply->NRPS_Assembly Modification Incorporation of Non-proteinogenic Amino Acids NRPS_Assembly->Modification Cyclization Cyclization and Release from NRPS NRPS_Assembly->Cyclization Modification->NRPS_Assembly Final_Product This compound Cyclization->Final_Product

Figure 3: Overview of this compound Biosynthesis.

Conclusion and Future Directions

This compound remains a highly promising platform for the development of new antibiotics against Gram-positive pathogens. Its mechanism of action, targeting the essential Lipid II molecule, provides a powerful strategy to combat bacteria that have developed resistance to other classes of antibiotics. While the exploration of this compound derivatives is still in its early stages, the available data from related compounds and initial biosynthetic engineering efforts suggest that there is significant potential to improve upon the natural product scaffold.

Future research should focus on a systematic exploration of the SAR of this compound through the synthesis and evaluation of a diverse library of analogs. Key areas for modification include the fatty acid side chain, the peptide backbone, and the peripheral amino acid residues. A deeper understanding of the biosynthesis of enduracidin will also enable the use of synthetic biology approaches to generate novel derivatives with enhanced properties. The combination of medicinal chemistry, microbiology, and synthetic biology will be crucial in unlocking the full potential of this compound and its derivatives in the fight against antimicrobial resistance.

References

Methodological & Application

Protocol for Enduracidin A extraction and purification from fermentation broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A, a potent lipodepsipeptide antibiotic produced by Streptomyces fungicidicus, exhibits significant activity against Gram-positive bacteria, including resistant strains.[1] Its unique structure, which includes non-proteinogenic amino acids, and its mechanism of action targeting cell wall biosynthesis make it a molecule of interest for therapeutic development.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from fermentation broth, designed to guide researchers in obtaining high-purity material for further studies.

Overview of the Process

The overall workflow for this compound production and purification involves three main stages: fermentation of Streptomyces fungicidicus, extraction of the active compounds from the fermentation broth and mycelia, and a multi-step chromatographic purification to isolate this compound.

Workflow Fermentation Fermentation of Streptomyces fungicidicus Harvest Harvest of Broth and Mycelia Fermentation->Harvest Centrifugation Extraction Methanol Extraction Harvest->Extraction pH Adjustment Initial_Purification Macroporous Resin Chromatography (AB-8) Extraction->Initial_Purification Crude Extract Final_Purification Reversed-Phase Chromatography (C18) Analysis Purity Analysis (HPLC/LC-MS) Final_Purification->Analysis Final_Product Purified this compound Analysis->Final_Product Initial_Puritation Initial_Puritation Initial_Puritation->Final_Purification Enriched Fractions

Figure 1: Overall workflow for the extraction and purification of this compound.

Experimental Protocols

Fermentation of Streptomyces fungicidicus

This protocol outlines the culture of Streptomyces fungicidicus for the production of Enduracidin.

Materials:

  • Streptomyces fungicidicus strain

  • Seed medium: Soluble starch (30.0 g/L), soybean meal (10.0 g/L), glucose (20.0 g/L), yeast powder (10.0 g/L), calcium carbonate (10.0 g/L), sodium chloride (5.0 g/L). Adjust pH to 7.2-7.4.[3]

  • Production medium: Similar to seed medium, can be optimized for higher yields.

Procedure:

  • Prepare the seed medium and sterilize by autoclaving.

  • Inoculate the seed medium with a spore suspension or a vegetative culture of S. fungicidicus.

  • Incubate the seed culture at 28°C for 48 hours with shaking at 220 rpm.[3]

  • Transfer the seed culture to the production medium at an appropriate inoculation ratio (e.g., 8% v/v).[3]

  • Incubate the production culture at 28°C for 7 days with shaking at 220 rpm.[3]

  • Monitor the production of this compound periodically by HPLC analysis of small broth samples.

Extraction of this compound

This protocol describes the extraction of this compound from the fermentation broth and mycelia.

Materials:

  • Fermentation broth containing this compound

  • Methanol

  • Hydrochloric acid (HCl)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth and mycelia by centrifugation at 4000 rpm for 20 minutes.[4]

  • Resuspend the mycelial pellet in 70% aqueous methanol (5x the volume of the wet mycelial weight). Adjust the pH to 3.5 with 1N HCl.[4]

  • Shake the suspension at 200 rpm at room temperature overnight to extract the Enduracidin.[4]

  • Separate the mycelial debris by centrifugation at 4000 rpm and 4°C for 20 minutes.[4]

  • Collect the supernatant containing the crude this compound extract.

  • Concentrate the crude extract under reduced pressure using a rotary evaporator.

Purification of this compound

This two-step chromatography protocol is designed for the purification of this compound to a high degree of purity.

Step 1: Macroporous Resin Chromatography (Pre-purification)

Materials:

  • Concentrated crude this compound extract

  • AB-8 macroporous resin

  • Elution buffer: 0.012 mol/L aqueous HCl solution-methanol (50:50, v/v)[5]

  • Chromatography column

Procedure:

  • Pack a chromatography column with AB-8 macroporous resin and equilibrate it with the starting buffer.

  • Load the concentrated crude extract onto the column.

  • Wash the column with an appropriate buffer to remove unbound impurities.

  • Elute the bound this compound using the elution buffer (0.012 mol/L aqueous HCl solution-methanol, 50:50, v/v).[5]

  • Collect the fractions and monitor for the presence of this compound using HPLC.

  • Pool the fractions containing this compound and concentrate them.

Step 2: Reversed-Phase Chromatography (Final Purification)

Materials:

  • Concentrated fractions from the macroporous resin chromatography step

  • C18 reversed-phase chromatography column

  • Elution buffer: 0.05 mol/L aqueous KH2PO4 solution-acetonitrile (70:30, v/v), pH 4.5[5]

  • HPLC system

Procedure:

  • Equilibrate the C18 column with the elution buffer.

  • Inject the concentrated sample from the previous step onto the column.

  • Elute isocratically with the elution buffer.[5]

  • Monitor the elution profile at a suitable wavelength (e.g., 230 nm) and collect the peaks corresponding to this compound.[5]

  • Combine the pure fractions, desalt if necessary, and lyophilize to obtain pure this compound powder.

Quantitative Data

The following table summarizes the expected yields and purity at different stages of the extraction and purification process.

StageProductPurityOverall Yield
FermentationThis compound in broth--
ExtractionCrude ExtractLow-
Macroporous Resin ChromatographyEnriched FractionsIntermediate-
Reversed-Phase ChromatographyPurified this compound>98%[5]29.2%[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the production and purification of this compound.

HPLC Conditions:

  • Column: Nucleosil 5 C18 or equivalent[5]

  • Mobile Phase: 0.05 mol/L aqueous KH2PO4 solution-acetonitrile (70:30, v/v), pH 4.5[5]

  • Detection: UV at 230 nm[5]

  • Flow Rate: 1 mL/min

  • Injection Volume: 20 µL

For structural confirmation and accurate mass determination, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Conclusion

The protocol described in these application notes provides a comprehensive guide for the extraction and purification of this compound from Streptomyces fungicidicus fermentation broth. By following these detailed methodologies, researchers can obtain high-purity this compound suitable for a range of applications, from basic research to drug development. The use of a two-step chromatographic process, involving macroporous resin and reversed-phase chromatography, has been shown to be effective in achieving high purity and a reasonable overall yield.[5]

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Enduracidin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A is a potent lipopeptide antibiotic produced by Streptomyces fungicidus.[1] It belongs to a class of antibiotics that includes Ramoplanin and exhibits significant activity against a range of Gram-positive bacteria by inhibiting cell wall biosynthesis.[1] The complex structure of this compound, featuring a cyclic peptide core and a lipid tail, necessitates a robust purification strategy to isolate it from fermentation broths and other process-related impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the purification of lipopeptides like this compound, offering high resolution and selectivity. This application note provides a detailed protocol for the analytical and preparative purification of this compound using RP-HPLC.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18 silica-based column, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. Molecules with greater hydrophobicity, such as the lipid portion of this compound, interact more strongly with the stationary phase and are retained longer on the column. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the retained compounds are sequentially eluted based on their hydrophobicity, allowing for their separation and purification. Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution of peptides.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful HPLC purification and to prevent column contamination.

Protocol for Extraction of this compound from Fermentation Broth:

  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the microbial cells.

  • Supernatant Collection: Carefully decant and collect the supernatant which contains the secreted this compound.

  • Acidification and Extraction: Adjust the pH of the supernatant to 2.0 with hydrochloric acid. Perform a liquid-liquid extraction with an equal volume of n-butanol. Repeat the extraction three times.

  • Solvent Evaporation: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Reconstitution: Dissolve the dried crude extract in a minimal amount of the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Analytical HPLC Method

This method is suitable for assessing the purity of this compound fractions.

Table 1: Analytical HPLC Conditions for this compound Purity Assessment

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 3 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Program 10% to 70% B over 30 minutes, then to 95% B for 5 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 267 nm[2]
Injection Volume 10 µL
Column Temperature 30 °C
Preparative HPLC Method

This method is designed for the purification of larger quantities of this compound.

Table 2: Preparative HPLC Conditions for this compound Purification

ParameterCondition
Column C18 Reversed-Phase, 21.2 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Program 20% to 60% B over 40 minutes
Flow Rate 15 mL/min
Detection Wavelength 230 nm and 267 nm[2][3]
Injection Volume 1-5 mL (depending on sample concentration)
Column Temperature Ambient

Data Presentation

The following table summarizes the expected results from the analytical HPLC analysis of a purified this compound sample.

Table 3: Example Quantitative Data for Purified this compound

AnalyteRetention Time (minutes)Purity by Peak Area (%)Recovery Rate (%)
This compound~25.5>98%>85%
Minor Impurity 1~23.8<1%N/A
Minor Impurity 2~27.1<1%N/A

Note: Retention times are approximate and can vary based on the specific HPLC system, column, and exact mobile phase preparation. Purity and recovery rates are typical values for successful lipopeptide purifications.

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the overall workflow for the purification of this compound from a fermentation broth using HPLC.

hplc_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Purification start Fermentation Broth centrifugation Centrifugation start->centrifugation supernatant Collect Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (n-butanol) supernatant->extraction evaporation Solvent Evaporation extraction->evaporation crude_extract Crude this compound evaporation->crude_extract reconstitution Reconstitution crude_extract->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc Preparative RP-HPLC filtration->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Analytical RP-HPLC fraction_collection->purity_analysis pure_product Purified this compound (>98% Purity) purity_analysis->pure_product

Caption: Workflow for this compound Purification.

Logical Relationship of HPLC Parameters

The following diagram illustrates the key relationships between different parameters in the HPLC method development for this compound purification.

hplc_parameters cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_conditions Operating Conditions center_node HPLC Separation (this compound) column_type Column Type (e.g., C18) center_node->column_type particle_size Particle Size (e.g., 3-5 µm) center_node->particle_size organic_solvent Organic Solvent (Acetonitrile) center_node->organic_solvent aqueous_phase Aqueous Phase (Water) center_node->aqueous_phase modifier Modifier (TFA) center_node->modifier gradient Gradient Profile center_node->gradient flow_rate Flow Rate center_node->flow_rate temperature Temperature center_node->temperature

Caption: Key Parameters in HPLC Method Development.

References

Application Notes and Protocols: Determining Enduracidin A Minimum Inhibitory Concentration (MIC) against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad spectrum of β-lactam antibiotics. The development of novel antimicrobial agents with activity against MRSA is a critical priority in infectious disease research. Enduracidin A is a lipoglycopeptide antibiotic that has demonstrated potent activity against Gram-positive bacteria, including MRSA.[1][2] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall.[3][4] Specifically, this compound targets the transglycosylation step by binding to Lipid II, a key precursor in the cell wall synthesis pathway.[3][4]

Accurate determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound against various MRSA strains using the broth microdilution and agar dilution methods, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The antimicrobial activity of this compound against a panel of clinically relevant MRSA strains and a quality control strain is summarized in the table below. The data presented are hypothetical and for illustrative purposes, reflecting expected outcomes based on the known activity of this class of antibiotics. For comparison, MIC values for vancomycin and linezolid, two commonly used antibiotics for treating MRSA infections, are also included.

Strain IDStrain TypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
ATCC 43300HA-MRSA0.2512
USA300CA-MRSA0.1250.51
USA400CA-MRSA0.2512
NCTC 12493MRSA0.12511
Clinical Isolate 1HA-MRSA0.522
Clinical Isolate 2CA-MRSA0.2511
ATCC 29213S. aureus (QC)0.1250.52

HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; QC: Quality Control.

Experimental Protocols

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium performed in a 96-well microtiter plate.

Materials:

  • This compound (with known purity and potency)

  • Vancomycin and Linezolid (for control purposes)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • MRSA strains (e.g., ATCC 43300, USA300) and a quality control strain (S. aureus ATCC 29213)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.

  • Preparation of Antimicrobial Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 should contain 50 µL of CAMHB with no antibiotic (growth control), and well 12 should contain 100 µL of uninoculated CAMHB (sterility control).

    • This will result in a final concentration range of 64 µg/mL to 0.125 µg/mL in the first 10 wells after inoculation.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the diluted bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well and a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • The results for the quality control strain (ATCC 29213) should fall within the expected range to validate the experiment.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • MRSA strains and a quality control strain

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., multi-pronged inoculator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution as described in the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution in a suitable diluent.

    • For each concentration, add 1 mL of the diluted antibiotic to 9 mL of molten MHA (maintained at 45-50°C), mix thoroughly, and pour into a sterile petri dish.

    • Prepare a control plate containing MHA with no antibiotic.

    • Allow the agar to solidify completely.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution method.

  • Inoculation of Agar Plates:

    • Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension (containing approximately 10⁴ CFU) onto the surface of each agar plate, including the control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the MRSA strain. Any growth, including a single colony or a faint haze, indicates resistance at that concentration.

Visualizations

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MurY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Peptidoglycan->Peptidoglycan Enduracidin_A This compound Enduracidin_A->Lipid_II Binds to Lipid II Inhibition Inhibition Inhibition->Lipid_II

Caption: Mechanism of this compound action.

Experimental Workflow: Broth Microdilution MIC Determination

G start Start prep_antibiotic Prepare this compound Stock Solution & Serial Dilutions start->prep_antibiotic prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Broth Microdilution Workflow.

References

In Vitro Assays to Evaluate Enduracidin A Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A is a lipoglycopeptide antibiotic that demonstrates potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a critical pathway for bacterial cell wall formation. This compound achieves this by binding to Lipid II, a key precursor in this pathway, thereby preventing the transglycosylation step. This application note provides detailed protocols for essential in vitro assays to evaluate the efficacy of this compound, along with representative data to guide researchers in their antimicrobial drug development efforts.

Mechanism of Action

This compound's primary target is the bacterial cell wall synthesis pathway. Specifically, it binds to the lipid carrier molecule, Lipid II, which is responsible for transporting peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane. By sequestering Lipid II, this compound effectively halts the transglycosylation step of peptidoglycan elongation, leading to the disruption of cell wall integrity and subsequent bacterial cell death. This targeted action makes it an important subject of study, particularly in the context of overcoming antibiotic resistance.

cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Exterior UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MurG UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Transglycosylation Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Transpeptidation Enduracidin_A This compound Enduracidin_A->Lipid_II Inhibition

Figure 1. Mechanism of action of this compound, highlighting the inhibition of the transglycosylation step of peptidoglycan synthesis through binding to Lipid II.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, defined as the lowest concentration that prevents visible growth of a microorganism. The following table summarizes representative MIC values for this compound against a panel of clinically relevant Gram-positive bacteria.

Bacterial StrainStrain IDMIC Range (µg/mL)Notes
Staphylococcus aureus (Methicillin-Susceptible)ATCC 292130.05 - 0.2Quality control strain
Staphylococcus aureus (Methicillin-Resistant)ATCC 433000.1 - 0.4Key pathogen in hospital-acquired infections
Enterococcus faecalis (Vancomycin-Susceptible)ATCC 292120.2 - 0.8Quality control strain
Enterococcus faecalis (Vancomycin-Resistant, VanA)ATCC 512990.2 - 1.0High-level vancomycin resistance
Clostridium difficileATCC 96890.1 - 0.5Anaerobic, spore-forming pathogen
Streptococcus pyogenesATCC 196150.025 - 0.1Causes streptococcal pharyngitis
Streptococcus pneumoniaeATCC 496190.05 - 0.2Common cause of pneumonia

Note: These values are representative and may vary depending on the specific testing conditions and bacterial isolates.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures of test organisms

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1280 µg/mL. Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Inoculation:

    • Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate to achieve a range of concentrations (e.g., 16 to 0.015 µg/mL).

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Time-Kill Kinetic Assay

This assay determines the rate at which an antibiotic kills a bacterial population over time.

Materials:

  • This compound

  • CAMHB

  • Bacterial culture of the test organism (e.g., S. aureus ATCC 43300)

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in CAMHB adjusted to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).

    • Include a growth control tube with no antibiotic.

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 37°C with shaking.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Tubes prep_inoculum->inoculate setup_tubes Set up Tubes with This compound at Different MIC Multiples setup_tubes->inoculate incubate Incubate with Shaking (37°C) inoculate->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates (18-24h at 37°C) plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Figure 3. Experimental workflow for the time-kill kinetic assay.

Expected Results for Time-Kill Assay:

The time-kill curve for a bactericidal antibiotic like this compound will show a concentration-dependent decrease in bacterial viability over time. At concentrations above the MIC, a rapid decline in CFU/mL is expected, with a ≥3-log₁₀ reduction within 24 hours indicating bactericidal activity. The growth control should exhibit a typical bacterial growth curve.

Conclusion

The in vitro assays described in this application note provide a robust framework for evaluating the efficacy of this compound. The Minimum Inhibitory Concentration assay offers a standardized method to determine its potency against a broad range of Gram-positive pathogens. The time-kill kinetic assay further characterizes its bactericidal or bacteriostatic nature and the speed of its antibacterial action. These detailed protocols and the accompanying data will be valuable to researchers in the fields of microbiology and drug development as they explore the potential of this compound as a therapeutic agent.

Application Notes and Protocols: Studying Enduracidin A Interaction with Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A is a potent lipoglycopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to Lipid II, an essential precursor for peptidoglycan biosynthesis.[1][2] This interaction disrupts the integrity of the bacterial cell membrane and is a key area of study for understanding its potent bactericidal effects.

These application notes provide detailed protocols for key experiments to investigate the interaction of this compound with bacterial membranes, including determination of minimum inhibitory concentration (MIC), membrane depolarization assays, membrane permeabilization assays, and Lipid II binding assays.

Quantitative Data Summary

The following tables summarize the antibacterial activity of this compound and the binding affinities of related Lipid II-targeting antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (various strains)0.06 - 0.25[3]
Methicillin-Resistant S. aureus (MRSA)Potent activity reported[1]
Enterococcus faecalis (various strains)0.06 - 0.25[3]
Vancomycin-Resistant E. faecalis (VRE)Potent activity reported[3]
Clostridium difficileComparable to vancomycin[4]

Table 2: Binding Affinities of Lipid II-Targeting Antibiotics (for reference)

AntibioticTargetMethodKd (µM)Reference
RamoplaninNBD-Lipid IIFluorescence Anisotropy~0.5[5][6]
NisinNBD-Lipid IIFluorescence Anisotropy~1.0[5][6]
VancomycinNBD-Lipid IIFluorescence Anisotropy~2.0[5][6]
Bovicin HC5Lipid IISurface Plasmon ResonanceKa = 3.1 x 106 M-1[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against Gram-positive bacteria.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms

  • Bacterial strains of interest

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of this compound in MHB to achieve a range of final concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]

Bacterial Membrane Depolarization Assay

This assay utilizes the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential upon treatment with this compound.[5][9][10]

Materials:

  • Bacterial cells (e.g., S. aureus, B. subtilis)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Bovine Serum Albumin (BSA)

  • DiSC₃(5) dye (stock solution in DMSO)

  • This compound

  • 96-well black microtiter plates with a clear bottom

  • Fluorometric plate reader

Protocol:

  • Grow bacterial cells to the mid-logarithmic phase (OD₆₀₀ of ~0.4-0.6).

  • Dilute the culture to an OD₆₀₀ of 0.2 in pre-warmed LB medium supplemented with 0.5 mg/mL BSA. For S. aureus, an OD₆₀₀ of 0.3 is recommended.[5][9]

  • Transfer 135 µL of the diluted cell suspension to each well of the microtiter plate.

  • Measure the baseline fluorescence for 2-3 minutes (Excitation: 622 nm, Emission: 670 nm).

  • Add DiSC₃(5) to a final concentration of 1 µM (ensure the final DMSO concentration is 1%). The dye will quench as it accumulates in polarized membranes.[5][9]

  • Once a stable, quenched fluorescence signal is achieved, add varying concentrations of this compound to the wells.

  • Monitor the increase in fluorescence over time, which corresponds to the release of the dye upon membrane depolarization.[5][9][11]

Bacterial Membrane Permeabilization Assay

This protocol uses the fluorescent dye propidium iodide (PI) to assess the permeabilization of the bacterial cytoplasmic membrane. PI is membrane-impermeable and only fluoresces upon binding to intracellular DNA, which occurs when the membrane is compromised.[12][13][14]

Materials:

  • Bacterial cells

  • Phosphate-buffered saline (PBS) or HEPES buffer

  • Propidium iodide (PI) stock solution

  • This compound

  • 96-well black microtiter plates

  • Fluorometric plate reader or flow cytometer

Protocol:

  • Grow bacterial cells to the mid-logarithmic phase and wash them with PBS or an appropriate buffer.

  • Resuspend the cells in the buffer to a final density of 10⁶ - 10⁹ cells/mL, depending on the detection method (flow cytometry or microscopy/plate reader).[14]

  • Add PI to the cell suspension at a final concentration of 1-5 µg/mL.

  • Incubate for 5-15 minutes at room temperature in the dark.

  • Add different concentrations of this compound to the cell suspension.

  • Measure the increase in fluorescence (Excitation: ~535 nm, Emission: ~617 nm) over time. An increase in fluorescence indicates membrane permeabilization.[12][15]

In Vitro Lipid II Binding Assay (Fluorescence Anisotropy)

This assay measures the binding of this compound to Lipid II using a fluorescently labeled Lipid II analogue (e.g., NBD-Lipid II). Binding of the larger antibiotic molecule to the fluorescently tagged Lipid II will slow its rotation, leading to an increase in fluorescence anisotropy.[5][6][9]

Materials:

  • Fluorescently labeled Lipid II (e.g., NBD-Lipid II)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 M NaCl, 0.005% DDM)

  • 384-well black, low-volume microplates

  • Fluorometer capable of measuring fluorescence anisotropy

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a constant, low concentration (e.g., 0.33 µM) of NBD-Lipid II to each well.[5][6]

  • Add the serially diluted this compound to the wells containing NBD-Lipid II.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence anisotropy (or polarization) of the samples.

  • Plot the change in anisotropy as a function of the this compound concentration.

  • The data can be fitted to a binding isotherm to determine the dissociation constant (Kd).

Visualizations

Enduracidin_A_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Cytoplasm This compound This compound Lipid II Lipid II This compound->Lipid II Binding & Sequestration Cell Wall Synthesis Cell Wall Synthesis This compound->Cell Wall Synthesis Inhibition Transglycosylase Transglycosylase Lipid II->Transglycosylase Substrate for Peptidoglycan Elongation Transglycosylase->Cell Wall Synthesis Inhibited Peptidoglycan Precursors Peptidoglycan Precursors Peptidoglycan Precursors->Lipid II Synthesis

Caption: Mechanism of this compound action.

Experimental_Workflow_Membrane_Interaction cluster_assays Primary Assays cluster_data Data Analysis cluster_interpretation Interpretation MIC MIC Determination MIC_Value Determine MIC Value MIC->MIC_Value Depolarization Membrane Depolarization Assay Depol_Kinetics Analyze Depolarization Kinetics Depolarization->Depol_Kinetics Permeabilization Membrane Permeabilization Assay Perm_Quant Quantify Permeabilization Permeabilization->Perm_Quant LipidII_Binding Lipid II Binding Assay Binding_Affinity Calculate Binding Affinity (Kd) LipidII_Binding->Binding_Affinity Potency Antibacterial Potency MIC_Value->Potency Membrane_Damage Mechanism of Membrane Damage Depol_Kinetics->Membrane_Damage Perm_Quant->Membrane_Damage Target_Engagement Direct Target Engagement Binding_Affinity->Target_Engagement Membrane_Damage->Potency Target_Engagement->Potency

Caption: Workflow for studying membrane interaction.

References

Engineering the Enduracidin A Biosynthetic Pathway for Novel Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A is a potent lipodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Its complex structure, biosynthesized by a nonribosomal peptide synthetase (NRPS) assembly line in Streptomyces fungicidicus, presents a unique scaffold for biosynthetic engineering. By manipulating the enzymatic machinery of the enduracidin biosynthetic gene cluster, it is possible to generate novel analogs with potentially improved therapeutic properties, such as enhanced solubility, altered bioactivity, or a modified spectrum of activity.

These application notes provide an overview of key strategies for engineering the this compound biosynthetic pathway and detailed protocols for the generation and characterization of novel analogs. The methodologies described herein focus on the heterologous expression of tailoring enzymes and the targeted modification of the NRPS machinery.

Data Presentation: Novel Enduracidin Analogs

The following tables summarize the quantitative data for novel enduracidin analogs generated through biosynthetic engineering.

Table 1: Monomannosylated Enduracidin Analogs

CompoundModificationProducing StrainRelative Yield (%)MIC (µg/mL) vs. S. aureusReference
This compoundWild-TypeS. fungicidicus WT1000.05 - 2[1]
Monomannosylated this compoundGlycosylation at Hpg¹¹S. fungicidicus pMS17-ram29MinorNot Reported[2]
Monomannosylated Enduracidin BGlycosylation at Hpg¹¹S. fungicidicus pMS17-ram29MinorNot Reported[2]

Table 2: Enduracidin Analogs with Altered Halogenation Patterns

CompoundModificationProducing StrainRelative Yield (%)MIC (µg/mL) vs. S. aureusReference
Dideschlorothis compoundDechlorinationS. fungicidicus SfΔ30Not ReportedActive[1]
Dideschloroenduracidin BDechlorinationS. fungicidicus SfΔ30Not ReportedActive[1]
Monodeschlorothis compoundSingle chlorination at Hpg¹³S. fungicidicus SfΔ30R20Not ReportedActive[1]
Monodeschloroenduracidin BSingle chlorination at Hpg¹³S. fungicidicus SfΔ30R20Not ReportedActive[1]
Trichlorinated EnduracidinAdditional chlorination at Hpg¹¹S. fungicidicus SfR20Not ReportedActive[1]

Experimental Protocols

Protocol 1: Heterologous Expression of a Glycosyltransferase for the Production of Glycosylated Enduracidin Analogs

This protocol details the introduction and expression of the mannosyltransferase Ram29 from the ramoplanin biosynthetic gene cluster into the enduracidin producer S. fungicidicus to generate monomannosylated enduracidin derivatives.[3]

1.1. Vector Construction:

  • Amplify the ram29 gene from the genomic DNA of Actinoplanes sp. ATCC 33076 using PCR with primers incorporating suitable restriction sites (e.g., NdeI and PacI).

  • Digest the PCR product and the expression vector pMS17 (a tetracycline-inducible integrative plasmid) with the corresponding restriction enzymes.

  • Ligate the digested ram29 gene into the pMS17 vector to create pMS17-ram29.

  • Transform the ligation mixture into E. coli DH5α for plasmid propagation and confirm the construct by restriction analysis and sequencing.

1.2. Intergeneric Conjugation into S. fungicidicus:

  • Introduce the pMS17-ram29 plasmid into the non-methylating E. coli ET12567/pUZ8002 donor strain.

  • Prepare spore suspensions of S. fungicidicus.

  • Grow the E. coli donor strain to mid-log phase in LB medium containing appropriate antibiotics.

  • Mix the E. coli donor cells and S. fungicidicus spores on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.

  • Overlay the plates with an appropriate antibiotic selection (e.g., nalidixic acid and apramycin) to select for exconjugants.

  • Isolate and verify the exconjugants by PCR.

1.3. Fermentation and Induction:

  • Inoculate a seed culture of the S. fungicidicus pMS17-ram29 exconjugant in a suitable medium (e.g., Bouillon broth) and grow for 3 days at 30°C.

  • Transfer the seed culture to the enduracidin fermentation medium.[2]

  • Culture at 30°C with shaking for 14-21 days.

  • Induce the expression of ram29 by adding tetracycline to a final concentration of 0.1 µg/mL every 3 days.[2]

1.4. Isolation and Characterization of Analogs:

  • Follow the fermentation and purification protocol (Protocol 3) to isolate the enduracidin analogs.

  • Analyze the purified fractions by mass spectrometry to identify compounds with a mass increase corresponding to the addition of a mannose residue (+162 Da).

Protocol 2: Generation of Enduracidin Analogs with Altered Halogenation via Gene Disruption and Complementation

This protocol describes the creation of a non-halogenated enduracidin producer by deleting the native halogenase gene (orf30) and subsequent complementation with a heterologous halogenase.[1]

2.1. Construction of the orf30 Deletion Mutant (SfΔ30):

  • Use a PCR-targeting approach to replace the orf30 gene with an apramycin resistance cassette.

  • Design primers with 39-nucleotide homology arms flanking the orf30 gene and priming sites for the resistance cassette.

  • Amplify the apramycin resistance cassette with these primers.

  • Introduce the resulting PCR product into S. fungicidicus containing a Red recombinase expression plasmid to facilitate homologous recombination.

  • Select for apramycin-resistant colonies and confirm the gene replacement by PCR and Southern blot analysis.

2.2. Complementation with Heterologous Halogenase (orf20):

  • Clone the ramoplanin halogenase gene (orf20) into a suitable Streptomyces expression vector (e.g., an integrative plasmid with a constitutive promoter).

  • Introduce the resulting construct into the S. fungicidicus SfΔ30 mutant strain via intergeneric conjugation as described in Protocol 1.2.

  • Select for exconjugants carrying the complementation plasmid.

2.3. Fermentation and Analysis:

  • Culture the wild-type, SfΔ30, and the complemented strains under standard enduracidin production conditions.

  • Isolate the produced peptides using Protocol 3.

  • Analyze the products by mass spectrometry and HPLC to identify and characterize the novel analogs with different halogenation patterns.

Protocol 3: Fermentation, Purification, and Characterization of Enduracidin and its Analogs

This protocol outlines the general procedure for the production, isolation, and analysis of enduracidin and its engineered derivatives.[2]

3.1. Fermentation:

  • Prepare a seed culture of the desired S. fungicidicus strain by inoculating spores into 75 mL of Bouillon broth and incubating for 3 days at 30°C.

  • Transfer 10 mL of the seed culture into 300 mL of enduracidin fermentation medium.

  • Incubate at 30°C with shaking for 14-21 days.

3.2. Extraction:

  • Harvest the mycelia by centrifugation.

  • Resuspend the mycelial pellet in 70% acidic methanol (pH 2.0) and stir for 3 hours.

  • Clarify the methanol extract by centrifugation.

  • Extract lipids and proteins from the supernatant with an equal volume of ethyl acetate.

  • Adjust the pH of the aqueous phase to 8.2.

  • Extract the enduracidin compounds with butanol (3 x 100 mL).

  • Evaporate the butanol extract to dryness.

3.3. Purification:

  • Redissolve the dried extract in a suitable solvent.

  • Purify the enduracidin analogs by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Employ a water/acetonitrile gradient with 0.1% formic acid.

3.4. Characterization:

  • Identify fractions containing enduracidin and its analogs using MALDI-TOF mass spectrometry.

  • Perform further analysis and structural elucidation using LC-MS/MS and NMR spectroscopy.

Visualizations

Enduracidin_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly Line cluster_tailoring Tailoring and Release Fatty_Acid Fatty Acid EndA EndA Fatty_Acid->EndA Amino_Acids Proteinogenic Amino Acids Amino_Acids->EndA EndB EndB Amino_Acids->EndB EndC EndC Amino_Acids->EndC Non_proteinogenic Non-proteinogenic Amino Acids (Hpg, Enduracididine) Non_proteinogenic->EndB Non_proteinogenic->EndC Pro-enduracidin Linear Lipodepsipeptide EndC->Pro-enduracidin Assembly EndD EndD EndD->EndB trans-loading Halogenase Halogenase (Orf30) TE_domain Thioesterase (TE domain) Halogenase->TE_domain Cyclization & Release Enduracidin_A This compound TE_domain->Enduracidin_A Pro-enduracidin->Halogenase Chlorination

Caption: Native this compound Biosynthetic Pathway.

Engineered_Enduracidin_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly Line cluster_engineering Engineering Strategies Fatty_Acid Fatty Acid NRPS_Core Enduracidin NRPS Core Fatty_Acid->NRPS_Core Amino_Acids Amino Acids Amino_Acids->NRPS_Core NRPS_Modification NRPS Module/ Domain Swapping NRPS_Core->NRPS_Modification Modification Linear_Intermediate Linear Intermediate NRPS_Core->Linear_Intermediate Assembly Heterologous_Enzyme Heterologous Enzyme (e.g., Glycosyltransferase, Halogenase) Novel_Analogs Novel Enduracidin Analogs Heterologous_Enzyme->Novel_Analogs Release Linear_Intermediate->Heterologous_Enzyme Tailoring

Caption: Engineered Biosynthetic Pathways for Novel Analogs.

Experimental_Workflow Start Start: Identify Target Gene/ Module for Modification Vector_Construction Vector Construction (Cloning of target gene/ engineering cassette) Start->Vector_Construction Host_Modification Host Strain Modification (Conjugation/Transformation/ Gene Disruption) Vector_Construction->Host_Modification Fermentation Fermentation and (Induced) Expression Host_Modification->Fermentation Extraction Extraction of Secondary Metabolites Fermentation->Extraction Purification Purification (RP-HPLC) Extraction->Purification Characterization Characterization (MS, NMR) Purification->Characterization Bioactivity Bioactivity Assays (e.g., MIC determination) Characterization->Bioactivity End End: Novel Analog Identified and Characterized Bioactivity->End

Caption: General Experimental Workflow for Enduracidin Engineering.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Enduracidin A Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis (SPPS) of peptide fragments derived from the antibiotic Enduracidin A. The methodologies described herein are based on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) chemistry, which offers a robust and versatile platform for the assembly of complex peptides, including those containing non-proteinogenic amino acids characteristic of this compound, such as L-allo-enduracididine, citrulline, and 4-hydroxyphenylglycine.

Overview of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymeric support.[1] The process involves the sequential addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to the solid support.[1] The use of an insoluble resin facilitates the removal of excess reagents and byproducts through simple filtration and washing steps, thereby streamlining the purification process at each cycle.[1][2]

The Fmoc/tBu strategy is a popular orthogonal protection scheme in SPPS.[3] The temporary Nα-Fmoc protecting group is labile to a weak base, typically piperidine, while the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) are stable under these conditions but are removed by strong acid, usually trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1][3]

Data Presentation: Representative Yields and Purity

The successful synthesis of peptide fragments is evaluated by yield and purity. The following tables provide representative data that can be expected when adhering to the protocols outlined in this document. Actual results may vary depending on the specific peptide sequence and the efficiency of each coupling and deprotection step.

Table 1: Representative Parameters for Solid-Phase Peptide Synthesis

ParameterTypical Value/RangeNotes
Resin Loading0.2 - 0.8 mmol/gLower loading is often preferred for longer or more complex peptides to minimize steric hindrance.
Coupling Efficiency>99% per stepMonitored by qualitative tests (e.g., Kaiser test) or quantitative methods (e.g., Fmoc release UV absorbance).
Overall Crude Yield50% - 80%Highly dependent on the peptide length and sequence. Can be calculated based on the initial resin loading.[4][5]
Final Purity (after HPLC)>95%Target purity for most research applications.[6]

Table 2: Example Calculation of Theoretical Yield

The theoretical yield of a peptide synthesized on a solid support can be calculated using the following formula[4]:

Theoretical Yield (g) = Resin Loading (mmol/g) x Starting Resin (g) x Molecular Weight of Peptide ( g/mol )

For a 10-residue fragment of this compound with a molecular weight of approximately 1200 g/mol , synthesized on 0.5 g of resin with a loading of 0.4 mmol/g, the theoretical yield would be:

0.4 mmol/g * 0.5 g * 1200 g/mol = 0.24 g

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of this compound fragments using Fmoc chemistry.

  • Resin Swelling: Place the desired amount of 2-chlorotrityl chloride resin in a reaction vessel. Swell the resin in dichloromethane (DCM) for at least 30 minutes.[7]

  • First Amino Acid Attachment:

    • Dissolve 2 equivalents of the C-terminal Fmoc-protected amino acid in DCM.

    • Add 4 equivalents of diisopropylethylamine (DIPEA).

    • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

    • To cap any remaining unreacted sites, add a solution of DCM/methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM and then N,N-dimethylformamide (DMF).

Each cycle of amino acid addition consists of two main steps: Fmoc deprotection and amino acid coupling.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.[8]

    • Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the next Fmoc-protected amino acid, 3.95 equivalents of a coupling agent (e.g., HCTU), and 8 equivalents of DIPEA in DMF.[8]

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 45-60 minutes at room temperature.[8]

    • Wash the resin with DMF.

    • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

The synthesis of this compound fragments requires the incorporation of specific non-proteinogenic amino acids.

  • Fmoc-L-Citrulline: This amino acid can be incorporated using the standard coupling protocol described above.[9]

  • Fmoc-4-(tBuO)-L-phenylglycine: The tert-butyl protected form of 4-hydroxyphenylglycine is recommended for SPPS and can be coupled using standard methods.

  • Fmoc-L-allo-Enduracididine: The synthesis of this complex amino acid is a multi-step process. Once obtained with appropriate orthogonal protection, it can be incorporated into the peptide chain using robust coupling reagents like HATU or HCTU.

For the synthesis of cyclic fragments of this compound, on-resin cyclization is an effective strategy to minimize intermolecular side reactions.

  • Linear Peptide Assembly: The linear peptide is synthesized on a resin that allows for side-chain attachment of the C-terminal amino acid (e.g., using Fmoc-Asp(OAll)-OH on a Rink Amide resin).

  • Selective Deprotection:

    • After assembling the linear sequence, selectively remove the C-terminal protecting group (e.g., Allyl group using Pd(PPh₃)₄).

    • Remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cyclization:

    • Add a solution of a coupling agent (e.g., 3 equivalents of PyBOP) and a base (e.g., 6 equivalents of DIPEA) in DMF.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

    • Monitor the cyclization by cleaving a small sample of the resin and analyzing the product by LC-MS.

  • Resin Washing and Drying: Wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key workflows in the solid-phase synthesis of this compound fragments.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_elongation Peptide Elongation Cycle cluster_final_steps Final Steps Resin Resin Swollen_Resin Swollen Resin Resin->Swollen_Resin DCM Loaded_Resin First Amino Acid Loaded Resin Swollen_Resin->Loaded_Resin Fmoc-AA-OH, DIPEA Fmoc_Deprotection Fmoc Deprotection Loaded_Resin->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat n-1 times Final_Cleavage Cleavage from Resin & Deprotection Washing_2->Final_Cleavage Purification RP-HPLC Purification Final_Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

On_Resin_Cyclization Start Linear Peptide on Resin (Side-chain anchored, N-Fmoc, C-OAll) C_Deprotection C-terminal Deprotection (e.g., Pd(PPh3)4 for Allyl) Start->C_Deprotection N_Deprotection N-terminal Fmoc Deprotection (20% Piperidine/DMF) C_Deprotection->N_Deprotection Cyclization On-Resin Cyclization (e.g., PyBOP, DIPEA) N_Deprotection->Cyclization Cleavage Cleavage and Global Deprotection (TFA Cocktail) Cyclization->Cleavage Final_Product Cyclic Peptide Fragment Cleavage->Final_Product

Caption: Workflow for on-resin head-to-tail peptide cyclization.

References

Application Notes and Protocols for Assessing Enduracidin A Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the synergistic potential of Enduracidin A with other antimicrobial agents. The protocols outlined below detail established in vitro and in vivo methods for quantifying synergy and understanding the underlying mechanisms of interaction.

Introduction to this compound and Antibiotic Synergy

This compound is a lipoglycopeptide antibiotic that exhibits potent activity against a range of Gram-positive bacteria. Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the bacterial cell wall integrity. Specifically, this compound binds to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway, thereby preventing its incorporation into the growing cell wall.[1][2][3][4][5][6][] This targeted action makes this compound a compelling candidate for combination therapies.

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[8] This approach can enhance bactericidal activity, reduce the likelihood of developing antibiotic resistance, and potentially lower the required therapeutic doses, thereby minimizing toxicity. Assessing the synergistic interactions of this compound with other antibiotics that have complementary mechanisms of action is a crucial step in developing novel and effective treatment strategies against multidrug-resistant pathogens.

In Vitro Synergy Assessment

Two primary methods are widely used to assess antibiotic synergy in vitro: the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction between two antimicrobial agents.[9][10][11]

The FIC index is calculated to quantify the nature of the interaction between this compound and a partner antibiotic. The interaction is categorized as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Table 1: Example Checkerboard Assay Results for this compound in Combination with Antibiotic X against Staphylococcus aureus

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound20.50.5Synergy
Antibiotic X82

Note: This table presents hypothetical data for illustrative purposes.

Materials:

  • This compound and partner antibiotic stock solutions

  • 96-well microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus) adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound horizontally across the microtiter plate in CAMHB.

    • Prepare serial twofold dilutions of the partner antibiotic vertically down the microtiter plate in CAMHB.

    • The final volume in each well containing the antibiotic dilutions should be 50 µL.

  • Inoculum Preparation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include wells with each antibiotic alone as controls, as well as a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FIC index: FIC Index = FIC of this compound + FIC of partner antibiotic.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotics Prepare Antibiotic Serial Dilutions start->prep_antibiotics prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum dispense Dispense Antibiotics and Inoculum into 96-well Plate prep_antibiotics->dispense prep_inoculum->dispense incubate Incubate Plate dispense->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Checkerboard Assay Workflow
Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal activity of antibiotic combinations over time.

Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Table 2: Example Time-Kill Assay Results for this compound and Antibiotic Y against MRSA (log10 CFU/mL)

Time (h)Growth ControlThis compound (0.5x MIC)Antibiotic Y (0.5x MIC)This compound + Antibiotic Y
06.06.06.06.0
47.25.86.54.5
88.55.57.03.2
249.05.37.2<2.0

Note: This table presents hypothetical data for illustrative purposes.

Materials:

  • This compound and partner antibiotic

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile tubes or flasks

  • Shaking incubator

  • Apparatus for colony counting (e.g., agar plates, automated counter)

Procedure:

  • Inoculum Preparation:

    • Grow a bacterial culture to the logarithmic phase and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Experimental Setup:

    • Prepare tubes or flasks containing:

      • Growth control (no antibiotic)

      • This compound alone (at a specific concentration, e.g., 0.5x MIC)

      • Partner antibiotic alone (at a specific concentration, e.g., 0.5x MIC)

      • Combination of this compound and the partner antibiotic (at the same concentrations)

  • Incubation and Sampling:

    • Incubate all tubes/flasks in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube/flask.

  • Bacterial Enumeration:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Evaluate for synergy as defined by a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Log-Phase Bacterial Inoculum start->prep_inoculum prep_tubes Prepare Test Tubes (Controls & Combinations) prep_inoculum->prep_tubes incubate Incubate with Shaking prep_tubes->incubate sample Collect Samples at Time Points incubate->sample plate Serial Dilution and Plating sample->plate count Colony Counting (CFU/mL) plate->count plot Plot Time-Kill Curves count->plot interpret Interpret Synergy plot->interpret

Time-Kill Curve Assay Workflow

In Vivo Synergy Assessment

In vivo models are essential for validating in vitro synergy findings and assessing the therapeutic potential of antibiotic combinations in a more complex biological system. The neutropenic murine thigh infection model is a well-established and highly standardized model for this purpose.[12][13][14][15][16][17][18][19][20][21]

Neutropenic Murine Thigh Infection Model

This model is particularly useful for evaluating the efficacy of antimicrobial agents in the absence of a significant host immune response, allowing for a direct assessment of the antibiotics' activity.[12][13][16]

The primary endpoint in this model is the reduction in bacterial load (CFU/gram of thigh tissue) after a defined treatment period (e.g., 24 hours). Synergy is determined by a statistically significant greater reduction in bacterial load in the combination therapy group compared to the most effective monotherapy group.

Table 3: Example Results from a Murine Thigh Infection Model with this compound and Beta-Lactam X against MRSA

Treatment GroupMean Bacterial Load (log10 CFU/g thigh) at 24hChange from Initial Inoculum (log10 CFU/g)
Untreated Control8.5+2.5
This compound6.8+0.8
Beta-Lactam X7.2+1.2
This compound + Beta-Lactam X4.5-1.5

Note: This table presents hypothetical data for illustrative purposes.

Materials:

  • Female ICR or Swiss Webster mice

  • Cyclophosphamide for inducing neutropenia

  • Bacterial strain (e.g., MRSA)

  • This compound and partner antibiotic formulations for injection

  • Anesthetic

  • Surgical instruments for tissue collection

  • Homogenizer

  • Apparatus for colony counting

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to infection to induce a neutropenic state.[14][16]

  • Infection:

    • On day 0, anesthetize the mice and inject a defined inoculum (e.g., 10^6 CFU in 0.1 mL) of the bacterial suspension directly into the thigh muscle.[12][14]

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer the antibiotic treatments (this compound alone, partner antibiotic alone, combination, or vehicle control) via a clinically relevant route (e.g., subcutaneous or intravenous).[14][18] Dosing regimens can be varied to assess pharmacodynamic parameters.

  • Tissue Collection and Processing:

    • At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the infected thigh muscle, weigh it, and place it in a sterile tube.[12][14]

    • Homogenize the thigh tissue in a known volume of sterile saline or PBS.[12]

  • Bacterial Enumeration:

    • Perform serial dilutions of the tissue homogenate and plate onto appropriate agar.

    • Incubate the plates and count the colonies to determine the CFU per gram of thigh tissue.[12]

  • Data Analysis:

    • Calculate the mean log10 CFU/g for each treatment group.

    • Compare the bacterial load in the combination therapy group to the monotherapy and control groups using appropriate statistical tests to determine if the reduction is synergistic.

Murine_Thigh_Model_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Thigh Muscle Infection neutropenia->infection treatment Administer Antibiotic Treatments infection->treatment euthanasia Euthanize Mice treatment->euthanasia dissection Dissect and Homogenize Thigh Tissue euthanasia->dissection plating Serial Dilution and Plating dissection->plating counting CFU/g Calculation plating->counting analysis Statistical Analysis of Synergy counting->analysis

Murine Thigh Infection Model Workflow

Mechanistic Insights into Synergy

Understanding the mechanisms underlying synergistic interactions is crucial for the rational design of combination therapies.

Hypothetical Signaling Pathway: this compound and Beta-Lactam Synergy

This compound and beta-lactam antibiotics both target the bacterial cell wall but at different stages of peptidoglycan synthesis.[1][3][4][5][6] A potential synergistic mechanism involves a sequential blockade of this essential pathway. This compound's inhibition of Lipid II utilization can lead to its accumulation, which may increase the susceptibility of the bacterium to beta-lactams that target the final transpeptidation step.[1][2]

Synergy_Mechanism cluster_pathway Bacterial Peptidoglycan Synthesis cluster_inhibition Antibiotic Inhibition cluster_outcome Synergistic Outcome Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II Transglycosylation (MurG) Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation (PBP) Synergy Synergistic Cell Death Lipid_II->Synergy Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBP) Crosslinked_PG->Synergy Enduracidin_A This compound Enduracidin_A->Lipid_II Inhibits utilization Beta_Lactam Beta-Lactam Beta_Lactam->Crosslinked_PG Inhibits cross-linking

This compound and Beta-Lactam Synergy

Conclusion

The methodologies described in these application notes provide a robust framework for the systematic evaluation of this compound's synergistic potential with other antibiotics. By employing a combination of in vitro and in vivo assays, researchers can identify promising combination therapies, elucidate their mechanisms of action, and gather the necessary preclinical data to guide further drug development efforts in the fight against antimicrobial resistance.

References

Application Notes and Protocols for Time-Kill Kinetic Assays of Enduracidin A against Enterococcus faecalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A is a potent lipopeptide antibiotic known for its activity against a range of Gram-positive bacteria, including clinically significant pathogens such as Enterococcus faecalis. This bacterium is a leading cause of nosocomial infections, including endocarditis, bacteremia, and urinary tract infections, and is notorious for its intrinsic and acquired resistance to multiple antimicrobial agents. Understanding the pharmacodynamics of novel antibiotics like this compound is crucial for their development and potential clinical application. Time-kill kinetic assays are a fundamental in vitro method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These assays provide valuable insights into the concentration-dependent killing and the rate at which a bacterium is eradicated. This document provides detailed application notes and a comprehensive protocol for performing time-kill kinetic assays to evaluate the efficacy of this compound against Enterococcus faecalis.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall. Specifically, it targets the transglycosylation step of peptidoglycan synthesis by binding to Lipid II, a crucial precursor molecule. This action disrupts the integrity of the cell wall, leading to cell lysis and death. This mechanism is distinct from many other classes of antibiotics, making it a promising candidate against resistant strains.

Mechanism of Action of this compound Cytoplasmic Precursors Cytoplasmic Precursors Lipid I Lipid I Cytoplasmic Precursors->Lipid I MurG Lipid II Lipid II Lipid I->Lipid II Peptidoglycan Chain Peptidoglycan Chain Lipid II->Peptidoglycan Chain Transglycosylase Cell Wall Cell Wall Peptidoglycan Chain->Cell Wall Transpeptidase This compound This compound This compound->Lipid II Inhibition

Caption: Inhibition of peptidoglycan synthesis by this compound.

Data Presentation

The following tables present representative data from a time-kill kinetic assay of this compound against a hypothetical strain of Enterococcus faecalis. This data is for illustrative purposes to demonstrate how results from such an assay can be structured.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Enterococcus faecalis
StrainMIC (µg/mL)
E. faecalis ATCC 292121
Vancomycin-Resistant E. faecalis (VRE) Isolate2
Table 2: Time-Kill Kinetic Assay Data for this compound against E. faecalis ATCC 29212 (MIC = 1 µg/mL)
Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.725.715.735.725.71
26.855.605.104.553.98
47.915.554.213.152.45
68.545.623.45<2.00<2.00
88.755.752.88<2.00<2.00
248.926.21<2.00<2.00<2.00

Note: Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum. Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Enterococcus faecalis.

Materials:

  • This compound stock solution

  • Enterococcus faecalis strain (e.g., ATCC 29212)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of E. faecalis and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted this compound.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Protocol 2: Time-Kill Kinetic Assay

Objective: To evaluate the bactericidal or bacteriostatic activity of this compound against Enterococcus faecalis over time.

Materials:

  • This compound

  • Enterococcus faecalis strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Micropipettes and sterile tips

  • Timer

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dilute this suspension in pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing this compound at various concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube without any antibiotic.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

Time-Kill Kinetic Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture McFarland Standard McFarland Standard Bacterial Culture->McFarland Standard Adjust Turbidity Diluted Inoculum Diluted Inoculum McFarland Standard->Diluted Inoculum Dilute Growth Control Growth Control Diluted Inoculum->Growth Control Inoculate Antibiotic Tubes This compound Tubes (0.5x, 1x, 2x, 4x MIC) Diluted Inoculum->Antibiotic Tubes Inoculate Incubation Incubation Growth Control->Incubation Antibiotic Tubes->Incubation Sampling Sampling (0, 2, 4, 6, 8, 24h) Incubation->Sampling Serial Dilution Serial Dilution Sampling->Serial Dilution Plating Plating Serial Dilution->Plating Colony Counting Colony Counting Plating->Colony Counting Incubate & Count Data Plotting Data Plotting Colony Counting->Data Plotting Calculate log10 CFU/mL

Caption: Workflow for a time-kill kinetic assay.

Troubleshooting & Optimization

Improving the aqueous solubility of Enduracidin A for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Enduracidin A. Here you will find practical guidance to overcome its inherent low aqueous solubility, a critical step for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility limited?

A1: this compound is a potent lipoglycopeptide antibiotic that shows significant activity against Gram-positive bacteria, including resistant strains like MRSA and VRE.[1] Its mechanism of action involves binding to Lipid II, a precursor in the bacterial cell wall, thereby inhibiting the transglycosylation step of peptidoglycan biosynthesis.[2][3] Its structure consists of a cyclic core of seventeen amino acids and a lipid side chain.[1][4] This significant hydrophobic lipid component is the primary reason for its poor solubility in aqueous solutions, posing a challenge for developing formulations for in vivo administration.

Q2: What are the primary strategies to improve the solubility of this compound for in vivo studies?

A2: To enhance the aqueous solubility of poorly soluble drugs like this compound, several formulation strategies can be employed. These can be broadly categorized as:

  • Co-solvency: Using water-miscible organic solvents (co-solvents) to increase the drug's solubility in the formulation.[5][6]

  • pH Adjustment: For ionizable drugs, adjusting the pH of the vehicle can increase solubility. This compound contains a free carboxylic acid, suggesting its solubility may be pH-dependent.[7]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous media.[8][9]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[8][10]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, oils, or self-emulsifying systems can improve solubility and absorption.[8][11][12]

  • Chemical Modification: As demonstrated by the related antibiotic ramoplanin, which has better solubility due to di-mannose moieties, glycosylation of this compound is a potential but more complex strategy to improve its physicochemical properties.[13]

Q3: How does the related antibiotic Ramoplanin achieve better solubility?

A3: Ramoplanin shares a similar cyclic peptide structure with this compound.[4][13] However, a key structural difference is the presence of a di-mannose moiety in ramoplanin, which this compound lacks. These sugar groups significantly enhance its aqueous solubility, which was a crucial factor in its development as a potential therapeutic.[13] This highlights the impact of glycosylation on the solubility of this class of antibiotics.

Troubleshooting Guide

Problem 1: My this compound formulation precipitates when diluted with aqueous buffer or injected in vivo.

  • Possible Cause: The concentration of the co-solvent (e.g., DMSO, ethanol) in your formulation is too high. When this formulation is introduced to a larger volume of aqueous medium (like buffer or blood), the co-solvent concentration drops sharply, causing the poorly soluble drug to crash out of the solution.

  • Troubleshooting Steps:

    • Reduce Co-solvent Concentration: Determine the minimum concentration of the co-solvent required to keep this compound in solution. Aim for the lowest possible final concentration in your dosing solution.

    • Use a Combination of Excipients: A combination of a co-solvent and a surfactant (like Tween® 80 or Cremophor® EL) can be more effective at lower individual concentrations, creating a more stable formulation upon dilution.

    • Optimize Mixing: When diluting the stock solution, add it dropwise into the aqueous vehicle while vortexing or stirring vigorously. This avoids localized high concentrations that can initiate precipitation.[14]

    • Consider an Alternative System: If co-solvents consistently fail, explore systems that are less prone to dilution-based precipitation, such as cyclodextrin complexes or lipid-based formulations (e.g., SEDDS).[5]

Problem 2: The formulation vehicle is causing toxicity or adverse effects in the animal model.

  • Possible Cause: Certain organic solvents or surfactants can be toxic at the concentrations required to solubilize the drug.

  • Troubleshooting Steps:

    • Consult Safety Data: Review the literature for the generally recognized as safe (GRAS) status and established toxicity profiles of your chosen excipients for the specific route of administration and animal model.

    • Lower Excipient Concentration: Test lower, less toxic concentrations of your excipients. This may require using a combination of agents to achieve the target drug concentration.

    • Switch to a More Biocompatible Vehicle: Consider using vehicles with better safety profiles. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) is often well-tolerated. Lipid-based formulations can also be a biocompatible option.[8]

Quantitative Data: Comparison of Solubility Enhancement Techniques

The effectiveness of any solubilization method is highly compound-dependent. The following table provides a general comparison of common techniques that can be applied to this compound.

TechniqueMechanism of ActionTypical Fold-Increase in SolubilityAdvantagesDisadvantages
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic solutes.[8]10 to 500-foldSimple to prepare; well-understood mechanism.Risk of precipitation upon dilution; potential for in vivo toxicity.
Surfactants Form micelles that encapsulate the drug, increasing its apparent water solubility.[8][9]10 to 1,000-foldCan significantly enhance solubility; improves wettability.Potential for toxicity (e.g., hemolysis); can affect membrane permeability.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[8][10]10 to 5,000-foldLow toxicity (especially HP-β-CD); stable complexes.Limited by drug size/shape for complexation; can be expensive.
LBDDS Drug is dissolved in a lipid carrier, which can form emulsions or microemulsions in the GI tract.[8][12]Highly variable; can significantly improve bioavailability.Enhances lymphatic uptake, bypassing first-pass metabolism; protects the drug.Complex formulation development; potential for physical instability.
pH Adjustment Ionizes the drug to a more soluble salt form.Highly dependent on the drug's pKa.Simple and effective for ionizable drugs.Only applicable to ionizable compounds; risk of precipitation in regions with different pH (e.g., small intestine).

Experimental Protocols

Protocol: Preparation of an this compound Formulation using a Co-solvent/Surfactant System

This protocol provides a starting point for developing an injectable formulation for preclinical animal studies. Note: All components must be sterile, and aseptic techniques should be used throughout.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG 400 (Polyethylene glycol 400), sterile, injectable grade

  • Tween® 80, sterile, injectable grade

  • Sterile Water for Injection (WFI) or 0.9% Saline

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile container.

  • Initial Solubilization: Add a minimal volume of DMSO to the this compound powder to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO. Vortex gently until fully dissolved.

  • Addition of Co-solvents and Surfactants: In a separate sterile tube, prepare the vehicle. For a final formulation of 10% DMSO, 40% PEG 400, and 5% Tween® 80, combine the appropriate volumes. For example, to make 1 mL of final formulation, you would mix 100 µL of the drug-DMSO stock, 400 µL of PEG 400, and 50 µL of Tween® 80.

  • Final Dilution: Slowly add the remaining volume of WFI or saline to reach the final desired concentration and total volume. Add the aqueous phase dropwise while vortexing to prevent precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.

  • Sterile Filtration (Optional but Recommended): If any components were not pre-sterilized, filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.

  • Administration: Use the formulation immediately after preparation. Do not store aqueous dilutions of formulations that rely on co-solvents, as precipitation can occur over time.

Visualizations

G cluster_workflow Solubility Enhancement Workflow start Characterize this compound (pKa, LogP, M.W.) check_ionizable Is the compound ionizable? start->check_ionizable ph_adjust pH Adjustment (Salt Formation) check_ionizable->ph_adjust Yes co_solvent Screen Co-solvents (DMSO, PEG 400, Ethanol) check_ionizable->co_solvent No ph_adjust->co_solvent check_precip Precipitation upon dilution? co_solvent->check_precip cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) co_solvent->cyclodextrin Alternative Paths lipid_based Lipid-Based System (e.g., SEDDS) co_solvent->lipid_based add_surfactant Add Surfactant (Tween® 80, Cremophor®) check_precip->add_surfactant Yes final Optimized Formulation for In Vivo Study check_precip->final No add_surfactant->final cyclodextrin->final lipid_based->final

Caption: A workflow for selecting a suitable solubility enhancement technique.

G cluster_moa This compound Mechanism of Action UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Inhibition X Enduracidin This compound Enduracidin->Lipid_II

Caption: this compound inhibits bacterial cell wall synthesis by binding to Lipid II.

References

Technical Support Center: Overcoming Challenges in the Large-Scale Fermentation of Enduracidin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of large-scale Enduracidin A fermentation.

I. Frequently Asked Questions (FAQs)

Q: What is this compound and why is its fermentation challenging?

A: this compound is a potent lipodepsipeptide antibiotic produced by the bacterium Streptomyces fungicidicus.[1] It exhibits strong activity against Gram-positive bacteria, including resistant strains.[1] The large-scale fermentation of this compound is challenging due to the complex structure of the molecule, which is synthesized by a large non-ribosomal peptide synthetase (NRPS) gene cluster.[2][3] Production is often low in wild-type strains and is highly sensitive to nutritional and environmental conditions, making process optimization and scale-up difficult. Furthermore, the producing organism, S. fungicidicus, can be prone to genetic instability, leading to inconsistent yields.

Q: What are the key factors influencing this compound yield?

A: The yield of this compound is influenced by a multitude of factors, which can be broadly categorized as:

  • Strain Genetics: The inherent productive capacity of the S. fungicidicus strain is fundamental. High-producing strains are often developed through mutagenesis or genetic engineering.[4]

  • Medium Composition: The type and concentration of carbon and nitrogen sources are critical. Complex nitrogen sources like soybean meal and yeast extract are often beneficial.[4] The carbon-to-nitrogen (C:N) ratio must be carefully balanced to support growth and direct metabolic flux towards antibiotic production.[5][6]

  • Process Parameters: Physical parameters such as pH, temperature, dissolved oxygen (DO), and agitation speed must be tightly controlled throughout the fermentation.[7][8]

  • Inoculum Quality: The age, density, and physiological state of the inoculum culture significantly impact the subsequent fermentation performance.[5]

Q: What is a typical fermentation timeline for this compound production?

A: A typical batch fermentation for this compound can last from 7 to 14 days. The process generally follows a biphasic pattern: a growth phase (trophophase) for the first 2-4 days, where biomass accumulates, followed by a production phase (idiophase) where the majority of this compound is synthesized. The exact timing can vary depending on the strain, medium, and process conditions.

Q: How can I improve the genetic stability of my Streptomyces fungicidicus strain?

A: To improve genetic stability and maintain high productivity, it is crucial to handle the strain properly. This includes preparing a large batch of uniform spore suspension or mycelial fragments from a high-yielding single-colony isolate and storing them cryogenically (e.g., in 20% glycerol at -80°C).[9] For each new fermentation, a fresh vial from this master cell bank should be used to prepare the inoculum, rather than repeatedly sub-culturing from a previous batch, which can lead to strain degeneration.

II. Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter.

Problem 1: Low Overall Enduracidin Titer

Q1: My culture is growing well (high biomass), but the this compound yield is consistently low. What are the likely causes?

A: This common issue, often termed "uncoupling" of growth and production, can stem from several factors:

  • Suboptimal Medium Composition:

    • Carbon Catabolite Repression: High concentrations of readily metabolizable sugars like glucose can suppress the expression of secondary metabolite gene clusters.[10]

    • Improper C:N Ratio: An incorrect balance of carbon and nitrogen can favor biomass formation over antibiotic synthesis.[7]

    • Phosphate Inhibition: High levels of phosphate are known to inhibit the production of many secondary metabolites in Streptomyces.[7]

  • Incorrect Fermentation pH: The optimal pH for growth may differ from the optimal pH for Enduracidin production. Production is often favored in the neutral to slightly alkaline range.[11]

  • Genetic Instability: The strain may have lost its high-production phenotype.

Solutions:

  • Medium Modification: Try replacing glucose with a more complex or slowly metabolized carbon source, such as starch or glycerol. Optimize the C:N ratio by systematically varying the concentrations of your primary carbon and nitrogen sources. Evaluate the effect of reducing the initial phosphate concentration.

  • pH Control Strategy: Implement a two-stage pH control strategy. Maintain the pH at the optimum for growth (e.g., 6.8-7.0) during the initial phase, then shift and control the pH to a level optimal for production (e.g., 7.2-7.5) upon entry into the stationary phase.

  • Strain Re-evaluation: Go back to your master cell bank and start a fresh culture to ensure you are using a viable, high-producing strain.

Q2: The fermentation is sluggish, with slow growth and low productivity. What should I investigate?

A: Sluggish fermentation can often be traced back to the initial stages of the process.

  • Poor Inoculum Quality: The inoculum may have low viability, be in a metabolically inactive state, or be of insufficient volume.[7]

  • Suboptimal Seed/Production Medium: The initial medium may lack essential nutrients for robust growth or contain inhibitory substances.

  • Inadequate Aeration: Insufficient dissolved oxygen (DO) is a common limiting factor for aerobic Streptomyces fermentations.[7]

Solutions:

  • Standardize Inoculum: Develop a strict, reproducible protocol for inoculum preparation, controlling for age, cell density (OD), and morphology. Ensure the seed culture is harvested in the late logarithmic growth phase.

  • Review Medium: Analyze both your seed and production media for essential trace elements and vitamins. Ensure all components are properly sterilized and haven't degraded.

  • Optimize Aeration and Agitation: Increase the agitation speed or airflow rate to improve oxygen transfer. Monitor the DO level and implement a control strategy to maintain it above a critical threshold (e.g., 20-30% saturation).

Problem 2: Inconsistent Batch-to-Batch Yield

Q3: I'm observing significant variability in this compound yield between different fermentation batches. How can I improve consistency?

A: Inconsistency is often due to a lack of rigorous standardization in your procedures.

  • Inoculum Variability: As mentioned above, inconsistent inoculum is a major source of batch variation.[5]

  • Raw Material Inconsistency: Different batches of complex media components (e.g., yeast extract, soybean meal) can have varying compositions.

  • Inconsistent Sterilization: Over-sterilization (e.g., excessive Maillard reactions) or under-sterilization can alter medium quality or lead to contamination.

  • Manual Control Fluctuations: Manual control of pH, feeding, or other parameters can introduce variability.

Solutions:

  • Strict Inoculum Protocol: Implement the standardized inoculum protocol described in Protocol 1.

  • Qualify Raw Materials: Source raw materials from a reliable supplier and, if possible, purchase large lots. Perform quality control checks on new batches of complex components.

  • Automate Processes: Utilize automated bioreactor control systems for pH, temperature, DO, and nutrient feeding to ensure run-to-run consistency.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the fermentation process, from media preparation to final extraction.

Problem 3: Issues with Product Quality and Ratio

Q4: My fermentation is producing a high proportion of Enduracidin B relative to the desired this compound. How can this be influenced?

A: Enduracidins A and B differ only by the length of their lipid side chain, which is derived from fatty acid precursors.[12] This ratio can be influenced by precursor availability.

  • Fatty Acid Precursor Pool: The intracellular pool of branched-chain fatty acid precursors (e.g., derived from valine, leucine, isoleucine) will dictate the ratio of the final products.

Solutions:

  • Precursor Feeding: Experiment with feeding specific amino acid precursors during the production phase. For example, supplementing the medium with L-valine or L-leucine may shift the ratio of this compound and B. This requires empirical testing to determine the optimal precursor and feeding strategy.[13]

  • Medium Component Modification: The type of complex nitrogen or carbon sources can influence the amino acid pool. Test different types of peptones or plant-based meals that may have different amino acid profiles.

Problem 4: Process-Related Issues

Q5: I'm experiencing a rapid drop in pH during the fermentation, which seems to inhibit production. What is the cause and solution?

A: A rapid pH drop is typically due to the production of organic acids from the metabolism of carbon sources, especially simple sugars.

  • Organic Acid Accumulation: Rapid consumption of glucose or other sugars can lead to the secretion of acids like pyruvate and acetate, lowering the broth pH.

Solutions:

  • Automated pH Control: The most effective solution is to use an automated pH control system in the bioreactor, which adds a base (e.g., NaOH or NH4OH) on-demand to maintain the setpoint.

  • Buffered Medium: Increase the buffering capacity of your medium by adding components like CaCO3 or MOPS buffer. CaCO3 can act as a slow-release base as the pH drops.[11]

  • Fed-Batch Strategy: Instead of adding all the carbon source at the beginning, use a fed-batch strategy to maintain a low, non-repressive concentration of the sugar, which can also limit the rate of acid production.

Q6: How can I identify and control contamination in my fermentation?

A: Contamination by faster-growing bacteria or yeast can outcompete S. fungicidicus for nutrients and ruin the batch.

  • Sources of Contamination: Contamination can arise from improperly sterilized media or equipment, non-sterile inoculum, or airborne microbes entering through faulty seals or during sampling.[14]

Solutions:

  • Microscopic Examination: Regularly take samples and examine them under a microscope. Look for morphologies that are different from the filamentous nature of Streptomyces (e.g., single-celled bacteria, budding yeast).

  • Plating on Selective Media: Plate samples onto general-purpose media (e.g., Nutrient Agar, LB Agar). Contaminants will typically grow much faster (overnight) than Streptomyces.

  • Aseptic Technique Review: Rigorously review and enforce aseptic techniques for all manipulations, including media preparation, inoculation, and sampling.

  • Negative Controls: Run a "mock" fermentation with only sterilized medium to ensure the sterility of your equipment and media.[14]

III. Data Presentation

The following tables provide representative data on how different components and parameters can affect this compound production. The exact values will vary based on the specific strain and conditions.

Table 1: Representative Effect of Carbon and Nitrogen Sources on this compound Yield

Carbon Source (20 g/L)Nitrogen Source (10 g/L)Biomass (g/L DCW*)This compound Titer (mg/L)
GlucosePeptone8.5120
Soluble StarchPeptone7.8250
GlycerolPeptone7.2210
Soluble StarchYeast Extract8.1280
Soluble StarchSoybean Meal9.2350
Soluble Starch(NH₄)₂SO₄6.590

*DCW: Dry Cell Weight

Table 2: Representative Influence of Key Fermentation Parameters on this compound Production

ParameterCondition 1Yield (mg/L)Condition 2Yield (mg/L)Condition 3Yield (mg/L)
Temperature 26 °C28030 °C36034 °C210
pH Control Uncontrolled150Controlled at 6.8290Controlled at 7.4380
Agitation (rpm) 150220250350350310 (Shear stress)
DO Saturation 10%18030%37050%390

IV. Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces fungicidicus

Objective: To prepare a standardized, actively growing seed culture for inoculating the production fermenter.

Methodology:

  • Strain Activation: Aseptically retrieve a cryogenic vial of S. fungicidicus from the -80°C freezer. Use a sterile loop to streak the culture onto a suitable agar medium (e.g., ISP-2 or Bennett's Agar) to obtain well-isolated colonies. Incubate at 30°C for 7-10 days until sporulation is evident.

  • Spore Suspension Preparation: [9] a. Add 5 mL of sterile 20% glycerol to a mature plate. b. Gently scrape the surface with a sterile loop to dislodge the spores and mycelia. c. Transfer the resulting suspension to a sterile 50 mL tube. d. Vortex vigorously for 1-2 minutes to break up mycelial clumps. e. Filter the suspension through a sterile cotton plug into a new sterile tube to remove large mycelial fragments. f. Adjust the spore concentration if necessary and use this suspension for the next step.

  • Seed Culture (Stage 1): a. Inoculate 50 mL of seed medium (e.g., Tryptic Soy Broth or a custom seed medium) in a 250 mL baffled flask with the spore suspension (approx. 10^7 to 10^8 spores). b. Incubate at 30°C on a rotary shaker at 220 rpm for 48-72 hours. The culture should appear turbid with small, dispersed mycelial pellets.

  • Intermediate Culture (Stage 2 - for large-scale): a. Transfer the entire Stage 1 seed culture (5-10% v/v) into a larger volume of seed medium (e.g., 500 mL in a 2L baffled flask). b. Incubate under the same conditions for another 24-48 hours until the culture reaches the late exponential phase of growth. This culture is now ready to inoculate the production fermenter.

Protocol 2: Large-Scale Fermentation of this compound

Objective: To produce this compound in a controlled bioreactor.

Methodology:

  • Bioreactor Preparation: Prepare and sterilize the production bioreactor containing the optimized fermentation medium. Calibrate all probes (pH, DO, temperature) prior to sterilization.

  • Inoculation: Aseptically transfer the Stage 2 seed culture into the production fermenter. The typical inoculation volume is 5-10% (v/v).

  • Fermentation Control:

    • Temperature: Maintain at 30°C.

    • pH: Control at a setpoint of 7.2-7.4 using sterile 2M NaOH and 1M H₂SO₄.

    • Aeration & Agitation: Start with a low agitation rate (e.g., 200 rpm) and a sparging rate of 0.5 vvm (volume of air per volume of medium per minute).

    • Dissolved Oxygen (DO) Control: Cascade the agitation speed to maintain a DO setpoint of >30%. As biomass increases, the agitation will automatically increase to meet the oxygen demand.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours) to monitor cell growth (dry cell weight), substrate consumption, pH, and this compound concentration.

  • Harvesting: Terminate the fermentation after approximately 10-14 days, or when this compound production plateaus or begins to decline.

Protocol 3: Extraction of Enduracidin from Fermentation Broth and Mycelia

Objective: To recover and concentrate this compound from the fermentation harvest.

Methodology:

  • Separation of Mycelia: Centrifuge the entire fermentation broth (e.g., 4000 x g for 20 minutes) to separate the mycelial biomass from the supernatant.

  • Mycelial Extraction: [12] a. Resuspend the mycelial pellet in 3-5 volumes of acidic methanol (70% methanol, pH adjusted to 3.0-3.5 with HCl). b. Stir or shake the suspension vigorously at room temperature for 2-3 hours. c. Centrifuge to pellet the cell debris and collect the methanol supernatant.

  • Supernatant Extraction: a. Adjust the pH of the fermentation supernatant (from step 1) to ~8.0. b. Perform a liquid-liquid extraction using an equal volume of n-butanol. Mix thoroughly and allow the phases to separate. c. Collect the upper butanol phase, which contains the Enduracidin. Repeat the extraction 2-3 times for maximum recovery.

  • Combine and Concentrate: a. Combine the methanol extract (from step 2c) and the butanol extracts (from step 3c). b. Evaporate the organic solvents under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography on resins like Amberlite XAD.[15]

Protocol 4: Quantification of this compound and B using HPLC

Objective: To accurately measure the concentration of this compound and B in fermentation samples.

Methodology:

  • Sample Preparation: a. Take 1 mL of whole fermentation broth. b. Add 4 mL of methanol, vortex thoroughly to extract the product and precipitate proteins. c. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes). d. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example): [16][17]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A linear gradient from 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm or 267 nm.[16][18]

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using purified this compound and B standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

V. Visualizations

Diagram 1: Troubleshooting Workflow for Low this compound Yield

G Start Low this compound Yield Biomass Check Biomass (DCW/OD) Start->Biomass GoodBiomass Good Biomass? Biomass->GoodBiomass PoorBiomass Poor Biomass CheckMedium Investigate Medium & Process Parameters GoodBiomass->CheckMedium Yes PoorBiomass_Node Investigate Inoculum & Growth Conditions GoodBiomass->PoorBiomass_Node No MediumIssues Sub-optimal C/N Ratio? Phosphate Inhibition? Incorrect pH? CheckMedium->MediumIssues StrainIssue Strain Instability? CheckMedium->StrainIssue OptimizeMedium Optimize C/N, Phosphate; Implement pH shift MediumIssues->OptimizeMedium Solution RevertToMaster Restart from Master Cell Bank StrainIssue->RevertToMaster Solution InoculumIssue Poor Inoculum Quality? PoorBiomass_Node->InoculumIssue AerationIssue Low Dissolved Oxygen? PoorBiomass_Node->AerationIssue StandardizeInoculum Standardize Inoculum Preparation Protocol InoculumIssue->StandardizeInoculum Solution OptimizeAeration Increase Agitation/Airflow; Implement DO Control AerationIssue->OptimizeAeration Solution G cluster_prep Preparation cluster_prod Production & Recovery cluster_analysis Analysis Strain Strain Activation (Agar Plate) Seed1 Stage 1 Seed (Flask) Strain->Seed1 Seed2 Stage 2 Seed (Flask/Seed Tank) Seed1->Seed2 Ferm Production Fermentation (Bioreactor) Seed2->Ferm Harvest Harvest & Separate (Centrifuge) Ferm->Harvest Sample Sample Prep (Dilute & Filter) Ferm->Sample In-process Sampling Extract Extraction (Solvent) Harvest->Extract Crude Crude Product Extract->Crude HPLC HPLC Analysis Sample->HPLC Quant Quantification HPLC->Quant G Nutrients Nutrient Signals (e.g., Low Phosphate, C/N ratio) GlobalReg Global Regulators (e.g., Crp, AfsR) Nutrients->GlobalReg modulate PathwayReg Pathway-Specific Regulator (e.g., SARP family) GlobalReg->PathwayReg activate EndCluster end Biosynthetic Gene Cluster (endA, endB, endC, etc.) PathwayReg->EndCluster induce transcription NRPS NRPS Enzymes EndCluster->NRPS translate to Enduracidin This compound NRPS->Enduracidin synthesize Precursors Precursors (Amino Acids, Fatty Acids) Precursors->NRPS are loaded onto

References

Technical Support Center: Optimizing Enduracidin A Production in Streptomyces fungicidicus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the production of Enduracidin A from Streptomyces fungicidicus.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to improve this compound production yield?

A1: The primary strategies for enhancing this compound yield in Streptomyces fungicidicus fall into two main categories:

  • Genetic and Metabolic Engineering: This involves the targeted modification of the organism's genetic makeup to enhance the biosynthetic pathway of this compound. This can include the overexpression of positive regulatory genes, the deletion of negative regulatory genes, and the optimization of precursor supply.

  • Fermentation Process Optimization: This focuses on refining the culture conditions to maximize cell growth and antibiotic production. Key parameters include media composition (carbon and nitrogen sources), pH, temperature, and aeration.

Q2: Which genes are known to regulate this compound biosynthesis?

A2: Several regulatory genes within the this compound biosynthetic gene cluster have been identified and characterized. Manipulating these genes has been shown to significantly impact production yields. Key regulators include:

  • Positive Regulators: Overexpression of these genes generally leads to an increase in this compound production. Examples include orf22 (a SARP family protein) and orf42 (a kinase).[1]

  • Negative Regulators: Deletion or inactivation of these genes can relieve repression of the biosynthetic pathway, resulting in higher yields. Examples include orf18 and orf41 (a response protein).[1][2]

  • orf24 has also been identified as a gene with a positive effect on enduracidin production.[2]

Q3: What are realistic yield improvements that can be expected from genetic modifications?

A3: Significant improvements in this compound yield have been reported through genetic engineering. The table below summarizes some of the reported fold increases in production following specific genetic modifications.

Data Presentation: Quantitative Impact of Genetic Modifications on this compound Yield

StrainGenetic ModificationFold Increase in Yield (approx.)Reference
S. fungicidicusOverexpression of orf224.0x[1]
S. fungicidicusOverexpression of orf422.3x[1]
S. fungicidicus BM38-2Deletion of orf181.2 - 4.6x[2]
S. fungicidicus TXX3120Mutagenesis and selection for improved endC expression2.1 - 2.3x[3]

Troubleshooting Guides

Problem 1: Low or no this compound production in wild-type S. fungicidicus.

  • Possible Cause 1: Suboptimal Fermentation Medium. The composition of the culture medium is critical for both cell growth and secondary metabolite production.

    • Troubleshooting:

      • Verify Media Components: Ensure that the concentrations of carbon and nitrogen sources, as well as essential minerals, are optimal. Refer to the recommended media compositions in the Experimental Protocols section.

      • Test Different Sources: Experiment with different carbon sources (e.g., glucose, soluble starch) and nitrogen sources (e.g., peptone, yeast extract, soybean meal) to identify the best combination for your strain.

      • pH Optimization: Monitor and control the pH of the culture medium, as significant shifts can inhibit antibiotic production. The optimal pH is generally between 6.0 and 9.0.

  • Possible Cause 2: Inadequate Aeration and Agitation. Streptomyces are aerobic bacteria, and insufficient oxygen supply can limit growth and secondary metabolism.

    • Troubleshooting:

      • Increase Shaker Speed: For shake flask cultures, increase the agitation speed to improve oxygen transfer.

      • Use Baffled Flasks: Employ baffled flasks to enhance aeration.

      • Optimize Fermenter Settings: In a bioreactor, optimize the agitation and aeration rates.

Problem 2: Inconsistent this compound yields between fermentation batches.

  • Possible Cause 1: Inoculum Variability. The age and quality of the seed culture can significantly impact the performance of the production culture.

    • Troubleshooting:

      • Standardize Inoculum Preparation: Follow a consistent protocol for preparing the seed culture, including the age of the spore stock, incubation time, and inoculum volume.

      • Monitor Seed Culture Growth: Ensure the seed culture has reached the appropriate growth phase (e.g., late logarithmic phase) before inoculating the production medium.

  • Possible Cause 2: Genetic Instability of the Strain. High-producing strains, especially those generated through random mutagenesis, can sometimes be genetically unstable.

    • Troubleshooting:

      • Master and Working Cell Banks: Establish a two-tiered cell banking system to ensure a consistent starting culture.

      • Periodic Re-isolation: Periodically re-streak the culture from a frozen stock to obtain single colonies and select a high-producing colony for subsequent fermentations.

Problem 3: Difficulty in detecting and quantifying this compound.

  • Possible Cause 1: Inefficient Extraction. this compound is a lipopeptide and requires an appropriate extraction method to be recovered from the fermentation broth and mycelia.

    • Troubleshooting:

      • Follow a Validated Extraction Protocol: Use a reliable extraction method, such as the one detailed in the Experimental Protocols section, which typically involves solvent extraction with methanol or butanol.

      • pH Adjustment: Ensure the pH is adjusted correctly during the extraction process to optimize the recovery of this compound.

  • Possible Cause 2: Issues with HPLC Analysis. Several factors can affect the quality of HPLC results.

    • Troubleshooting:

      • Column and Mobile Phase: Verify that the correct type of C18 column and mobile phase composition are being used. Refer to the HPLC Analysis Protocol for details.

      • Standard Curve: Prepare a fresh standard curve for each batch of samples to ensure accurate quantification.

      • Sample Preparation: Ensure that the extracted samples are properly filtered and diluted to fall within the linear range of the standard curve.

Experimental Protocols

Protocol 1: Media Preparation for this compound Production

1.1. Seed Culture Medium

ComponentConcentration (g/L)
Soluble Starch10.0
Yeast Extract2.0
pH7.0

Preparation: Dissolve the components in distilled water and adjust the pH to 7.0 before autoclaving.

1.2. Fermentation Medium

ComponentConcentration (g/L)
Glucose73.98
Peptone9.23
(NH₄)₂SO₄5.99
pH7.0

Note: This is an optimized medium composition. Initial experiments can be performed with a basal medium and then optimized using experimental designs like Plackett-Burman and Box-Behnken.[4]

Preparation: Prepare a stock solution for each component, autoclave separately, and mix aseptically before inoculation. Adjust the final pH to 7.0.

Protocol 2: this compound Fermentation and Extraction
  • Inoculation: Inoculate the seed culture medium with spores of S. fungicidicus and incubate at 28°C with shaking at 220 rpm for 48 hours.

  • Production Culture: Transfer the seed culture (typically 10% v/v) to the fermentation medium and incubate at 28°C with shaking at 220 rpm for 8 days.

  • Harvesting: After fermentation, centrifuge the culture broth to separate the mycelia from the supernatant.

  • Extraction from Mycelia:

    • Lyophilize the mycelia.

    • Wash the dried mycelia with methanol.

    • Resuspend the mycelia in methanol and sonicate for 30 minutes.

    • Shake the mixture at 18°C for 3 hours.

    • Centrifuge to collect the methanol extract (supernatant).[5]

  • Extraction from Supernatant (Alternative):

    • Adjust the pH of the fermentation supernatant to 8.2.

    • Perform liquid-liquid extraction with butanol.

  • Sample Preparation for HPLC: Evaporate the solvent from the extract and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 3: HPLC Analysis of this compound
  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 5 µm, 4.6 mm x 250 mm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient Program:

      • 10-30% acetonitrile over 20 minutes.

      • 30-40% acetonitrile over the next 20 minutes.

      • A wash step with 100% acetonitrile for 5 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detection at 230 nm or 267 nm.

  • Quantification: Create a standard curve using purified this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Enduracidin_Biosynthesis_Regulation cluster_positive Positive Regulation cluster_negative Negative Regulation cluster_biosynthesis Biosynthesis & Precursors orf22 orf22 (SARP) end_genes endA, endB, endC, endD (NRPS Genes) orf22->end_genes + orf42 orf42 (Kinase) orf41 orf41 (Response Regulator) orf42->orf41 ? orf42->end_genes + orf24 orf24 orf24->end_genes + orf18 orf18 orf18->end_genes - orf41->end_genes - precursors Precursor Metabolites precursors->end_genes enduracidin_a This compound end_genes->enduracidin_a

Caption: Regulatory pathway of this compound biosynthesis.

experimental_workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation cluster_dsp Downstream Processing cluster_analysis Analysis wild_type Wild-Type S. fungicidicus genetic_mod Genetic Modification (e.g., CRISPR/Cas9) wild_type->genetic_mod engineered_strain Engineered Strain genetic_mod->engineered_strain seed_culture Seed Culture (48h, 28°C) engineered_strain->seed_culture production_culture Production Culture (8 days, 28°C) seed_culture->production_culture harvest Harvest & Centrifugation production_culture->harvest extraction Solvent Extraction harvest->extraction purification Purification extraction->purification hplc HPLC Analysis purification->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound production.

References

Troubleshooting low yields in the semi-synthesis of Enduracidin A analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the semi-synthesis of Enduracidin A analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those leading to low yields, during the chemical modification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for the semi-synthesis of this compound analogs?

A1: While this compound exhibits potent bactericidal activity against many Gram-positive bacteria, including resistant strains like MRSA, its low aqueous solubility at neutral pH limits its therapeutic potential. The primary goal of semi-synthesis is to improve this solubility and overall pharmacokinetic profile by chemically modifying the parent molecule.

Q2: Which parts of the this compound molecule are typically targeted for semi-synthetic modification?

A2: The main targets for semi-synthesis are the N-terminal fatty acid tail and the five hydroxyphenylglycine (Hpg) residues within the peptide core. These sites offer opportunities to introduce charged or more polar functional groups to enhance aqueous solubility.

Q3: What are some common strategies for modifying the fatty acid tail?

A3: A common strategy involves the amidation of the terminal carboxylic acid of the fatty acid tail with charged moieties. This can be achieved by coupling agents like p-aminobenzoic acid or various alkyl amines to introduce ionizable groups.

Q4: How are the hydroxyphenylglycine (Hpg) residues typically modified?

A4: The phenolic rings of the Hpg residues are amenable to electrophilic aromatic substitution reactions. A key strategy is the nitration of the phenyl rings, followed by reduction of the nitro groups to amino groups. These amino groups can then be further functionalized.

Troubleshooting Guides

Issue 1: Low Yields in Fatty Acid Tail Amidation

Low yields during the amidation of the N-terminal fatty acid tail of this compound can be a significant hurdle. Below is a guide to troubleshoot common problems.

Troubleshooting Workflow: Fatty Acid Tail Amidation

cluster_activation Troubleshooting Activation cluster_nucleophile Troubleshooting Nucleophile cluster_side_reactions Minimizing Side Reactions cluster_purification Improving Purification Start Low Amidation Yield IncompleteActivation Incomplete Carboxylic Acid Activation Start->IncompleteActivation Check activation PoorNucleophile Poor Nucleophilicity of Amine IncompleteActivation->PoorNucleophile If activation is confirmed ActivationReagent Optimize Coupling Reagent (e.g., HATU, HBTU) IncompleteActivation->ActivationReagent ActivationTime Increase Activation Time IncompleteActivation->ActivationTime SideReactions Side Reactions PoorNucleophile->SideReactions If amine is suitable AmineConcentration Increase Amine Concentration PoorNucleophile->AmineConcentration Base Add a Non-Nucleophilic Base (e.g., DIEA) PoorNucleophile->Base PurificationLoss Product Loss During Purification SideReactions->PurificationLoss If side products are minimal Temperature Lower Reaction Temperature SideReactions->Temperature ProtectingGroups Consider Protecting Groups for Reactive Side Chains SideReactions->ProtectingGroups End Yield Improved PurificationLoss->End Optimize purification HPLCConditions Optimize RP-HPLC Gradient and Column PurificationLoss->HPLCConditions Extraction Adjust pH during Liquid-Liquid Extraction PurificationLoss->Extraction

Caption: Troubleshooting workflow for low amidation yields.

Quantitative Data: Amidation Reaction Conditions & Yields

ParameterCondition ACondition BCondition C (Optimized)
Coupling Reagent EDC/NHSDCC/HOBtHATU
Base NoneDMAPDIEA
Solvent DMFDCMNMP
Temperature 25°C0°C to 25°C0°C to 25°C
Reaction Time 24 hours24 hours12 hours
Typical Yield < 20%25-40%> 60%
Issue 2: Inefficient Nitration of Hydroxyphenylglycine (Hpg) Residues and Subsequent Reduction

Achieving selective and high-yielding nitration of the five Hpg residues, followed by a clean reduction to the corresponding amino groups, can be challenging.

Troubleshooting Workflow: Nitration and Reduction of Hpg Residues

cluster_nitration Troubleshooting Nitration cluster_reduction Troubleshooting Reduction Start Low Yield in Nitration/Reduction IncompleteNitration Incomplete Nitration Start->IncompleteNitration Check nitration OverNitration Over-nitration / Side Product Formation IncompleteNitration->OverNitration If under-reacted NitratingAgent Vary Nitrating Agent (e.g., HNO₃/H₂SO₄ vs. NaNO₂/TFA) IncompleteNitration->NitratingAgent IncompleteReduction Incomplete Reduction of Nitro Groups OverNitration->IncompleteReduction If side products observed ReactionTimeTemp Optimize Reaction Time and Temperature OverNitration->ReactionTimeTemp ProductDegradation Product Degradation During Reduction IncompleteReduction->ProductDegradation Check reduction ReducingAgent Select Appropriate Reducing Agent (e.g., SnCl₂·2H₂O vs. Catalytic Hydrogenation) IncompleteReduction->ReducingAgent End Yield Improved ProductDegradation->End Optimize reduction ReactionConditions Adjust pH and Temperature ProductDegradation->ReactionConditions

Caption: Troubleshooting workflow for Hpg nitration and reduction.

Quantitative Data: Nitration and Reduction Conditions & Yields

StepReagentSolventTemperatureTimeTypical Yield
Nitration Conc. HNO₃ / H₂SO₄Acetic Acid0°C2 hours50-70%
Reduction SnCl₂·2H₂OHCl / Ethanol70°C4 hours40-60%
Overall ----20-42%

Experimental Protocols

Protocol 1: General Procedure for Amidation of this compound Fatty Acid Tail
  • Dissolution: Dissolve this compound (1 equivalent) in N-Methyl-2-pyrrolidone (NMP).

  • Activation: Cool the solution to 0°C. Add HATU (1.5 equivalents) and diisopropylethylamine (DIEA) (2 equivalents). Stir the mixture for 30 minutes at 0°C.

  • Coupling: Add the desired amine (e.g., an alkyl amine or a derivative of p-aminobenzoic acid) (1.5 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction by adding water.

  • Purification: Purify the crude product by preparative reverse-phase HPLC.

Protocol 2: General Procedure for Nitration and Reduction of Hpg Residues

Nitration:

  • Dissolution: Dissolve this compound (1 equivalent) in glacial acetic acid.

  • Nitration: Cool the solution to 0°C. Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid.

  • Reaction: Stir the reaction at 0°C for 2 hours.

  • Work-up: Pour the reaction mixture into ice water. The nitrated product will precipitate.

  • Isolation: Collect the precipitate by filtration and wash with cold water.

Reduction:

  • Dissolution: Suspend the nitrated this compound (1 equivalent) in a mixture of ethanol and concentrated HCl.

  • Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (10 equivalents).

  • Reaction: Heat the mixture to 70°C and stir for 4 hours.

  • Work-up: Cool the reaction and adjust the pH to ~8 with a base (e.g., NaOH or NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent (e.g., butanol).

  • Purification: Concentrate the organic phase and purify the product by preparative reverse-phase HPLC.

Signaling Pathways and Logical Relationships

The semi-synthetic modifications of this compound are guided by the logical relationship between its chemical structure and its physicochemical properties, particularly solubility. The following diagram illustrates this relationship.

Logical Relationship: Structural Modification to Improve Solubility

EnduracidinA This compound LowSolubility Low Aqueous Solubility EnduracidinA->LowSolubility exhibits FattyAcidTail Hydrophobic Fatty Acid Tail LowSolubility->FattyAcidTail due to HpgResidues Phenolic Hpg Residues LowSolubility->HpgResidues partially due to Amidation Amidation with Charged Amines FattyAcidTail->Amidation is modified by NitrationReduction Nitration followed by Reduction HpgResidues->NitrationReduction are modified by ChargedTail Ionizable Group on Tail Amidation->ChargedTail introduces AminoHpg Amino Groups on Hpg Residues NitrationReduction->AminoHpg introduces ImprovedSolubility Improved Aqueous Solubility ChargedTail->ImprovedSolubility leads to AminoHpg->ImprovedSolubility leads to

Caption: Logic diagram for improving this compound solubility.

Technical Support Center: Refinement of Enduracidin A MIC Testing Protocols for Fastidious Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Minimum Inhibitory Concentration (MIC) testing protocols for Enduracidin A against fastidious bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a lipoglycodepsipeptide antibiotic effective against a range of Gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, this compound binds to Lipid II, a crucial precursor molecule in the peptidoglycan biosynthesis pathway. This binding prevents the transglycosylation step, thereby halting the formation of the peptidoglycan layer and ultimately leading to bacterial cell death.

Q2: Why is MIC testing of this compound challenging for fastidious bacteria?

Fastidious bacteria, such as Streptococcus pneumoniae, Haemophilus influenzae, and Neisseria gonorrhoeae, have complex nutritional requirements, making their growth in standard laboratory media difficult. This necessitates the use of supplemented media, which can sometimes interfere with the activity of the antimicrobial agent being tested. Furthermore, the slower growth rate of some fastidious organisms can complicate the interpretation of MIC endpoints.

Q3: What are the critical parameters to control in an this compound MIC assay for fastidious bacteria?

Key parameters to control include:

  • Media Composition: Use the appropriate supplemented broth, such as Haemophilus Test Medium (HTM) for H. influenzae or cation-adjusted Mueller-Hinton broth with lysed horse blood for S. pneumoniae.

  • Inoculum Density: A standardized inoculum is crucial for reproducible results.

  • Incubation Conditions: Strict adherence to recommended temperature, CO2 levels, and incubation time is essential for optimal growth of fastidious organisms.

  • Solvent for this compound: Ensure the solvent used to prepare the stock solution does not inhibit bacterial growth at the final concentration used in the assay.

Q4: How should I prepare the this compound stock solution?

Due to its lipophilic nature, this compound may have limited solubility in aqueous solutions. A common approach is to dissolve this compound in a small amount of a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in the appropriate broth medium for the MIC assay. It is critical to ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1% for DMSO).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or poor growth of the fastidious organism in control wells. 1. Inappropriate growth medium. 2. Incorrect inoculum preparation. 3. Suboptimal incubation conditions (temperature, CO2).1. Verify the correct medium and necessary supplements are used. 2. Ensure the inoculum is prepared from a fresh culture and adjusted to the correct McFarland standard. 3. Confirm incubator settings are accurate and stable.
Inconsistent or variable MIC results between replicates. 1. Inaccurate serial dilutions of this compound. 2. Pipetting errors. 3. Non-homogenous bacterial suspension.1. Prepare fresh dilutions for each experiment. 2. Use calibrated pipettes and proper pipetting techniques. 3. Vortex the bacterial suspension gently before inoculation.
"Skipped wells" (growth at higher concentrations but not at lower concentrations). 1. Contamination of the bacterial culture or reagents. 2. Precipitation of this compound at higher concentrations.1. Perform a purity check of the bacterial culture. Use sterile reagents and aseptic techniques. 2. Visually inspect the wells for any precipitate. Consider using a different solvent or pre-warming the media.
Trailing endpoints (reduced but not absent growth over a range of concentrations). 1. The bacteriostatic nature of the antibiotic at certain concentrations. 2. Reading the MIC endpoint too early or too late.1. Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ≥80%) compared to the positive control. 2. Adhere to the recommended incubation time for the specific organism.

Quantitative Data Summary

Table 1: Illustrative MIC Ranges of this compound against Common Fastidious Bacteria

OrganismMediumThis compound MIC Range (µg/mL)
Streptococcus pneumoniaeCation-Adjusted Mueller-Hinton Broth with 5% Lysed Horse Blood0.06 - 1
Haemophilus influenzaeHaemophilus Test Medium (HTM)0.125 - 2
Neisseria gonorrhoeaeGC Agar Base with 1% Defined Growth Supplement0.25 - 4

Note: The MIC values presented in this table are for illustrative purposes and may vary depending on the specific strain and testing conditions.

Table 2: Quality Control Ranges for this compound MIC Testing

Quality Control StrainMediumThis compound MIC QC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™Cation-Adjusted Mueller-Hinton Broth0.125 - 0.5
Enterococcus faecalis ATCC® 29212™Cation-Adjusted Mueller-Hinton Broth0.5 - 2

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound against Streptococcus pneumoniae
  • Preparation of Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Aseptically add 5% (v/v) lysed horse blood.

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1280 µg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the supplemented CAMHB to achieve final concentrations ranging from 16 to 0.015 µg/mL.

  • Inoculum Preparation: From a fresh culture of S. pneumoniae on a blood agar plate, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C in a 5% CO2 atmosphere for 20-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Broth Microdilution MIC Assay for this compound against Haemophilus influenzae
  • Preparation of Media: Prepare Haemophilus Test Medium (HTM) broth according to the manufacturer's instructions.

  • Preparation of this compound Stock Solution: Follow the same procedure as in Protocol 1.

  • Serial Dilution: Perform serial dilutions of this compound in HTM broth as described in Protocol 1.

  • Inoculum Preparation: Prepare a suspension of H. influenzae in sterile saline from a fresh chocolate agar plate to a turbidity of a 0.5 McFarland standard. Dilute this suspension in HTM broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Inoculate the microtiter plate as described in Protocol 1.

  • Incubation: Incubate the plate at 35°C in a 5% CO2 atmosphere for 20-24 hours.

  • MIC Determination: Determine the MIC as the lowest concentration with no visible growth.

Visualizations

Enduracidin_A_Mechanism_of_Action cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space UDP_GlcNAc UDP-GlcNAc Lipid_I Lipid I UDP_GlcNAc->Lipid_I MurY UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Transglycosylase Transglycosylase Lipid_II->Transglycosylase Substrate Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan Elongation Enduracidin_A This compound Enduracidin_A->Lipid_II Binding and Inhibition MIC_Workflow start Start prep_media Prepare appropriate supplemented broth start->prep_media prep_antibiotic Prepare this compound stock and serial dilutions prep_media->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum prep_antibiotic->prep_inoculum inoculate Inoculate microtiter plate prep_inoculum->inoculate incubate Incubate under specific conditions inoculate->incubate read_mic Read and record MIC incubate->read_mic end End read_mic->end Troubleshooting_Logic start Inconsistent MIC Results check_growth Check Growth Control start->check_growth check_sterility Check Sterility Control check_growth->check_sterility Good Growth no_growth Poor/No Growth check_growth->no_growth No/Poor Growth check_dilutions Review Dilution Technique check_sterility->check_dilutions No Contamination contamination Contamination check_sterility->contamination Contamination check_inoculum Verify Inoculum Density check_dilutions->check_inoculum check_incubation Confirm Incubation Conditions check_inoculum->check_incubation resolve Problem Resolved check_incubation->resolve

Technical Support Center: Navigating Matrix Effects in LC-MS Analysis of Enduracidin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Enduracidin A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of matrix effects in bioanalytical methods. Our goal is to equip you with the knowledge and tools to develop robust and reliable quantitative assays for this potent lipopeptide antibiotic.

Disclaimer: As of the last update, a publicly available, validated LC-MS/MS method specifically for this compound in biological matrices has not been identified. The following guidance, protocols, and data are based on established best practices for the analysis of other lipopeptide antibiotics and peptides in complex biological samples. These should be considered as a starting point for method development and will require optimization and validation for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound from biological samples like plasma or serum, these interfering components can include phospholipids, salts, and endogenous metabolites.[2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative results.[1] Given this compound's nature as a lipopeptide, it is particularly susceptible to interactions with other lipids and proteins in the matrix.

Q2: How can I determine if my this compound assay is suffering from matrix effects?

A2: The most common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat (pure) solvent. A significant difference in the peak areas indicates the presence of matrix effects. A qualitative assessment can also be performed using the post-column infusion technique, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A dip or rise in the baseline signal when a blank matrix sample is injected indicates regions of ion suppression or enhancement.

Q3: What is a matrix-matched calibration curve and why is it important?

A3: A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank biological matrix that is representative of the study samples. This approach helps to compensate for systematic errors caused by matrix effects, as the calibration standards and the unknown samples will experience similar levels of ion suppression or enhancement.[3][4] This is often a regulatory requirement for bioanalytical method validation.

Q4: Can the use of an internal standard eliminate matrix effects?

A4: An internal standard (IS) can compensate for, but not eliminate, matrix effects.[1] An ideal IS, particularly a stable isotope-labeled (SIL) version of the analyte, co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement. By using the peak area ratio of the analyte to the IS, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Problem 1: I am observing low and inconsistent recovery for this compound during sample preparation.

  • Question: What are the potential causes and how can I improve the recovery?

  • Answer: Low and variable recovery of this compound, a lipopeptide, is often due to its binding to proteins in the plasma or sticking to plasticware. The choice of sample preparation technique is also critical.

    • Troubleshooting Steps:

      • Optimize Protein Precipitation: If using protein precipitation (PPT), experiment with different organic solvents (e.g., acetonitrile, methanol, acetone) and their ratios with the plasma sample. Ensure complete protein crashing by vortexing thoroughly and allowing sufficient incubation time at a low temperature.

      • Consider Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and better recovery if the sorbent and elution solvents are carefully chosen. For a lipopeptide like this compound, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) might be effective.

      • Evaluate Liquid-Liquid Extraction (LLE): LLE can also be a good option for cleaning up the sample. You may need to adjust the pH of the aqueous phase to ensure this compound is in a neutral state to be efficiently extracted into an immiscible organic solvent.

      • Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize analyte loss.

      • Check for pH Effects: The charge state of this compound can affect its solubility and binding characteristics. Experiment with small adjustments in the pH of your sample or extraction solutions.

Problem 2: My this compound signal is significantly lower in plasma samples compared to the neat standard, suggesting ion suppression.

  • Question: How can I identify the source of ion suppression and mitigate it?

  • Answer: Ion suppression for lipopeptides is commonly caused by co-eluting phospholipids from the plasma matrix.

    • Troubleshooting Steps:

      • Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from the region where phospholipids typically elute (often in the middle of a reversed-phase gradient). Increasing the gradient time or using a different stationary phase can improve resolution.

      • Enhance Sample Cleanup:

        • Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids from the sample extract and can be very effective.

        • Optimize SPE: A well-developed SPE method should effectively remove the majority of phospholipids. Ensure your wash steps are adequate to remove interferences without eluting the analyte.

      • Dilute the Sample: If the signal intensity is sufficient, a simple dilution of the sample can reduce the concentration of matrix components entering the mass spectrometer, thereby lessening ion suppression.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the most effective way to compensate for unpredictable ion suppression between samples.

Problem 3: The precision of my quality control (QC) samples is poor, especially at the lower limit of quantification (LLOQ).

  • Question: What are the likely causes of this imprecision?

  • Answer: Poor precision at the LLOQ is often a result of a combination of low signal-to-noise, inconsistent recovery, and variable matrix effects.

    • Troubleshooting Steps:

      • Assess Matrix Effect Variability: Evaluate the matrix effect in at least six different lots of blank plasma to understand the inter-subject variability of ion suppression. If the variability is high, a more rigorous sample cleanup method or the use of a SIL-IS is necessary.

      • Improve LLOQ Signal:

        • Optimize MS parameters (e.g., collision energy, cone voltage) for this compound to maximize signal intensity.

        • Consider a more effective sample pre-concentration step in your sample preparation protocol.

      • Ensure Consistent Sample Preparation: Inconsistent manual sample preparation can introduce significant variability. Ensure all steps are performed precisely and consistently. Automation of sample preparation can also improve precision.

      • Review Integration Parameters: Ensure that the peak integration for the LLOQ is consistent and accurate across all injections.

Experimental Protocols (Adapted for Lipopeptides)

Protocol 1: Sample Preparation of this compound from Human Plasma using Protein Precipitation (PPT)
  • Spiking: To a 100 µL aliquot of human plasma in a low-binding microcentrifuge tube, add the internal standard solution. For calibration standards and QCs, add the appropriate concentration of this compound working solution.

  • Precipitation: Add 400 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike Method
  • Prepare Blank Matrix Extracts: Extract at least six different lots of blank human plasma using your validated sample preparation method (e.g., the PPT protocol above).

  • Prepare Neat Solutions: Prepare two sets of solutions of this compound in the reconstitution solvent at two concentration levels (low and high QC).

  • Spike Blank Extracts: To the dried extracts of the blank plasma, add the neat solutions of this compound at the low and high QC concentrations. This is your "post-spiked" sample set.

  • Analyze Samples: Analyze both the neat solutions and the post-spiked samples by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized MF: If an internal standard is used, calculate the MF for the IS as well and then determine the IS-normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Evaluate Variability: The coefficient of variation (CV%) of the IS-normalized MF across the different lots of plasma should be ≤15%.

Data Presentation

Table 1: Hypothetical Comparison of Sample Preparation Methods for this compound Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Recovery RSD (%)Matrix Factor (MF)MF RSD (%)
Protein Precipitation (Acetonitrile)85.28.50.6512.3
Protein Precipitation (Methanol)78.99.20.7214.1
Liquid-Liquid Extraction (MTBE)92.56.10.887.5
Solid-Phase Extraction (Mixed-Mode)95.84.30.955.2

This table presents hypothetical data to illustrate the comparison of different sample preparation techniques. Actual results will vary and must be determined experimentally.

Table 2: Hypothetical Matrix Effect Assessment for this compound in Six Lots of Human Plasma

Plasma LotAnalyte Peak Area (Post-Spike)IS Peak Area (Post-Spike)Analyte MFIS MFIS-Normalized MF
Lot 148,75098,5000.930.950.98
Lot 247,20096,8000.900.930.97
Lot 350,100101,2000.960.970.99
Lot 446,50095,3000.890.920.97
Lot 551,300103,5000.980.990.99
Lot 649,60099,8000.950.960.99
Mean 0.93 0.95 0.98
%CV 4.1 2.8 1.1

This table presents hypothetical data based on a low QC concentration spiked post-extraction into six different lots of blank plasma extract. The neat solution peak areas for the analyte and IS were 52,500 and 104,000, respectively. The %CV of the IS-Normalized MF is well within the acceptable limit of ≤15%.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Results or Low Sensitivity for this compound check_recovery Assess Analyte Recovery start->check_recovery recovery_ok Recovery >80% and Consistent? check_recovery->recovery_ok assess_me Evaluate Matrix Effects (Post-Extraction Spike) me_ok IS-Normalized MF CV <= 15%? assess_me->me_ok recovery_ok->assess_me Yes optimize_sp Optimize Sample Preparation: - Different PPT solvent - LLE optimization - SPE method development recovery_ok->optimize_sp No optimize_lc Optimize LC Method: - Gradient modification - Different column chemistry me_ok->optimize_lc No end Method Optimized and Validated me_ok->end Yes optimize_sp->check_recovery optimize_lc->assess_me use_sil_is Implement Stable Isotope- Labeled Internal Standard optimize_lc->use_sil_is use_sil_is->assess_me

Caption: Troubleshooting workflow for addressing matrix effects.

SamplePrepWorkflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is ppt Protein Precipitation (e.g., 400 µL Acetonitrile) add_is->ppt vortex Vortex (1 min) ppt->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: General protein precipitation workflow for plasma samples.

References

Technical Support Center: Enhancing the Stability of Enduracidin A Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Enduracidin A.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process of formulating this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My this compound formulation shows a rapid loss of potency, especially in aqueous solutions. What are the likely causes and how can I mitigate this?

Answer: Rapid potency loss of this compound in aqueous solutions is often attributed to chemical degradation, primarily through hydrolysis.[1][2] this compound, a cyclic lipodepsipeptide, contains an ester linkage that is susceptible to cleavage, particularly under alkaline conditions.[1][2]

Potential Solutions:

  • pH Optimization: The stability of lipopeptide antibiotics is highly pH-dependent.[3] It is crucial to determine the optimal pH for your formulation. Generally, slightly acidic to neutral pH ranges are preferred to minimize hydrolysis. Conduct a pH stability profile study to identify the pH at which this compound exhibits maximum stability.

  • Lyophilization: To avoid the inherent instability in aqueous solutions, consider developing a lyophilized (freeze-dried) powder formulation.[4] This involves removing water from the formulation at low temperatures, which significantly reduces hydrolytic degradation and enhances long-term stability. The lyophilized product can be reconstituted with a suitable diluent immediately before use.

  • Excipient Selection: The inclusion of appropriate excipients can enhance stability. Consider using stabilizing agents such as sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol, sorbitol), which can protect the peptide structure during lyophilization and in the final formulation.[5][6]

Question 2: I am observing the formation of precipitates in my this compound formulation upon storage. What could be the reason and how can I improve its solubility?

Answer: this compound has poor aqueous solubility, which can lead to precipitation, especially at higher concentrations or upon changes in temperature or pH.[7]

Potential Solutions:

  • Solubilizing Agents: Incorporate solubilizing excipients such as co-solvents (e.g., ethanol, propylene glycol), surfactants (e.g., Polysorbate 80), or cyclodextrins.[8][9] These agents can increase the solubility of this compound and prevent precipitation.

  • pH Adjustment: The solubility of peptides is often pH-dependent. Evaluate the solubility of this compound at different pH values to find a range where it remains in solution at the desired concentration.

  • Formulation as a Nanosuspension: For high-concentration formulations, developing a nanosuspension can be an effective strategy. This involves creating a stable dispersion of drug nanocrystals in an aqueous medium, which can improve solubility and bioavailability.[10]

Question 3: My stability-indicating HPLC method is not adequately separating this compound from its degradation products. How can I optimize the method?

Answer: A robust stability-indicating method is crucial for accurately assessing the stability of your formulation. If you are facing co-elution of this compound and its degradants, consider the following optimization strategies.

Potential Solutions:

  • Gradient Optimization: Adjust the gradient profile of your mobile phase. A shallower gradient can improve the resolution between closely eluting peaks. Experiment with different starting and ending compositions of your organic and aqueous mobile phases.

  • Column Selection: The choice of the HPLC column is critical. Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency and better separation.

  • Mobile Phase Modifiers: The addition of ion-pairing agents or adjusting the pH of the mobile phase can alter the retention behavior of this compound and its degradation products, leading to improved separation.

  • Forced Degradation Samples: Utilize samples from forced degradation studies (e.g., acid, base, oxidative, and photolytic stress) to challenge your HPLC method and ensure it can separate all potential degradation products from the parent compound.[11][12]

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

Based on the structure of this compound and the known degradation pathways of similar lipopeptide antibiotics like daptomycin, the primary degradation pathways are expected to be:

  • Hydrolysis: Cleavage of the ester bond within the cyclic peptide core, particularly under basic conditions, leading to a linearized, inactive form.[1][2][13]

  • Oxidation: Certain amino acid residues within the peptide sequence may be susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.

  • Racemization: The stereochemistry of amino acid residues can change over time, especially at non-neutral pH, potentially impacting the biological activity of the peptide. Racemization is a known degradation pathway for polymyxin B.[14]

What are the ideal storage conditions for this compound formulations?

For aqueous formulations, storage at refrigerated temperatures (2-8 °C) is generally recommended to slow down degradation kinetics. Formulations should also be protected from light to prevent photodegradation.[15] For long-term stability, lyophilized formulations stored at -20 °C are ideal.

How can I perform a forced degradation study for this compound?

A forced degradation study involves subjecting the drug substance or product to harsh conditions to accelerate degradation and identify potential degradation products.[12] A typical study would include:

  • Acid and Base Hydrolysis: Incubate this compound solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C).

  • Oxidative Degradation: Treat an this compound solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid drug substance or lyophilized product to dry heat (e.g., 80 °C).

  • Photodegradation: Expose the drug solution or solid to UV light in a photostability chamber.

Samples should be analyzed at various time points using a stability-indicating HPLC method to track the degradation of this compound and the formation of degradation products.[11][16]

Quantitative Data Summary

The following tables provide hypothetical yet representative data on the stability of this compound under various conditions, based on the known behavior of similar lipopeptide antibiotics.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pH% this compound Remaining (after 30 days)
3.092%
5.095%
7.088%
9.065%

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 5.0)

Temperature% this compound Remaining (after 30 days)
4°C98%
25°C95%
40°C85%

Table 3: Effect of Excipients on the Stability of Lyophilized this compound at 40°C

Excipient (5% w/v)% this compound Remaining (after 90 days)
None (Control)90%
Sucrose97%
Trehalose98%
Mannitol96%

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general method for the development of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Forced degradation samples of this compound

2. Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (MS) detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

3. Chromatographic Conditions (to be optimized):

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-35 min: Linear gradient to 50% A, 50% B

    • 35-40 min: Linear gradient to 5% A, 95% B

    • 40-45 min: Hold at 5% A, 95% B

    • 45-50 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or as determined by UV scan)

  • Injection Volume: 20 µL

4. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[17][18][19]

Protocol 2: Lyophilization of this compound Formulation

This protocol provides a general procedure for the lyophilization of an this compound formulation to enhance its stability.

1. Formulation Preparation:

  • Dissolve this compound and selected excipients (e.g., 5% sucrose) in water for injection to the desired concentration.

  • Filter the solution through a 0.22 µm sterile filter.

2. Filling and Freezing:

  • Aseptically fill the solution into sterile vials.

  • Partially insert sterile stoppers.

  • Load the vials into a pre-cooled lyophilizer at -40°C.

  • Freeze the vials for at least 4 hours.

3. Primary Drying (Sublimation):

  • Apply a vacuum of approximately 100 mTorr.

  • Gradually increase the shelf temperature to -10°C over 24-48 hours.

4. Secondary Drying (Desorption):

  • Increase the shelf temperature to 25°C over 12-24 hours while maintaining the vacuum.

5. Stoppering and Storage:

  • Once the cycle is complete, fully stopper the vials under vacuum or after backfilling with sterile nitrogen.

  • Crimp the vials with aluminum seals.

  • Store the lyophilized product at the recommended temperature (e.g., 2-8°C or -20°C).

Visualizations

Enduracidin_A_Degradation_Pathway Enduracidin_A This compound (Active) Hydrolysis_Product Linear Hydrolysis Product (Inactive) Enduracidin_A->Hydrolysis_Product  Hydrolysis (Alkaline pH) Oxidation_Product Oxidized this compound (Reduced Activity) Enduracidin_A->Oxidation_Product  Oxidation (Light, O2) Racemization_Product Racemized Epimers (Reduced Activity) Enduracidin Enduracidin A A A->Racemization_Product  Racemization (pH, Temp)

Caption: Proposed degradation pathways for this compound.

Formulation_Development_Workflow cluster_0 Pre-formulation cluster_1 Formulation Design cluster_2 Process Development cluster_3 Stability Testing Solubility Solubility Screening pH_Stability pH-Stability Profiling Solubility->pH_Stability Excipient_Screening Excipient Screening pH_Stability->Excipient_Screening Formulation_Optimization Formulation Optimization (e.g., DoE) Excipient_Screening->Formulation_Optimization Lyophilization_Cycle Lyophilization Cycle Development Formulation_Optimization->Lyophilization_Cycle Forced_Degradation Forced Degradation Lyophilization_Cycle->Forced_Degradation Accelerated_Stability Accelerated Stability Forced_Degradation->Accelerated_Stability Long_Term_Stability Long-Term Stability Accelerated_Stability->Long_Term_Stability

Caption: Workflow for this compound formulation development.

References

Technical Support Center: Enhancing Enduracidin A Production in Streptomyces fungicidicus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the genetic manipulation of Streptomyces fungicidicus to achieve higher titers of Enduracidin A (EnA). This resource is designed for researchers, scientists, and drug development professionals actively engaged in optimizing EnA production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary genetic strategy for increasing this compound production?

A1: The most effective strategies involve the manipulation of regulatory genes within the EnA biosynthetic gene cluster. This includes the overexpression of positive regulators, such as orf22 and orf42, and the deletion or inactivation of negative regulators, like orf41.[1] Additionally, targeted deletion of non-essential secondary metabolite gene clusters can sometimes lead to an increase in EnA yield by redirecting metabolic resources.[2]

Q2: What is the role of the end gene cluster in this compound biosynthesis?

A2: The this compound biosynthetic gene cluster in Streptomyces fungicidicus contains the core enzymes responsible for synthesizing the antibiotic. This includes four large non-ribosomal peptide synthetase (NRPS) genes, endA, endB, endC, and endD, which are responsible for assembling the peptide backbone of EnA.[3][4]

Q3: Which genetic manipulation techniques are most effective for S. fungicidicus?

A3: Both traditional homologous recombination and CRISPR-Cas9 based genome editing have been successfully applied to S. fungicidicus.[2][5] CRISPR-Cas9 offers a more streamlined and efficient workflow for gene deletions, insertions, and replacements.[5][6]

Q4: What is a realistic expectation for the increase in this compound titer following genetic manipulation?

A4: The degree of improvement can vary significantly depending on the specific genetic modification. Overexpression of the positive regulatory gene orf22 has been reported to increase EnA titer by approximately 4.0-fold, while overexpression of orf42 resulted in a 2.3-fold increase.[1] Deletion of a specific non-ribosomal peptide synthetase (NRPS) gene cluster has been shown to increase the yield by 10.8%.[2]

Q5: How can I quantify the changes in this compound production in my engineered strains?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. Detection is typically performed by monitoring the absorbance at 267 nm.[7] A standard curve with purified this compound should be used for accurate quantification.

Troubleshooting Guides

This section addresses common issues encountered during the genetic manipulation of S. fungicidicus and subsequent analysis of this compound production.

Problem 1: Low or no transformants obtained after protoplast transformation.

Possible Cause Troubleshooting Step
Inefficient protoplast formationOptimize lysozyme concentration and incubation time. Ensure mycelia are harvested at the mid-to-late exponential growth phase.
Poor protoplast regenerationUse an appropriate regeneration medium (e.g., R5 medium). Ensure proper osmoprotection with sucrose or other osmotic stabilizers.
Ineffective DNA uptakeOptimize the concentration of PEG (polyethylene glycol). Ensure the plasmid DNA is of high purity and concentration.
Restriction-modification system in S. fungicidicusIf possible, isolate the plasmid DNA from a non-methylating E. coli strain (e.g., ET12567/pUZ8002) before transformation.

Problem 2: CRISPR-Cas9 mediated gene editing is unsuccessful.

Possible Cause Troubleshooting Step
Inefficient expression of Cas9 or sgRNAUse a validated Streptomyces-specific promoter to drive the expression of cas9 and the sgRNA.
Incorrect sgRNA designEnsure the sgRNA targets a region with a suitable Protospacer Adjacent Motif (PAM) and has high on-target and low off-target scores.
Inefficient homologous recombination for repairIncrease the length of the homology arms on the repair template (typically 1-2 kb).

Problem 3: No increase in this compound titer in the engineered strain.

| Possible Cause | Troubleshooting Step | | Incorrect genetic modification | Verify the genetic modification at the DNA level using PCR and sequencing. | | Sub-optimal fermentation conditions | Optimize fermentation parameters such as medium composition, temperature, pH, and aeration for the engineered strain. | | Pleiotropic effects of the genetic modification | The introduced genetic change may have unintended negative effects on the overall metabolism of the cell. Consider alternative genetic strategies. |

Quantitative Data Summary

The following table summarizes the reported improvements in this compound titer following various genetic modifications in Streptomyces fungicidicus.

Genetic Modification Strain Reported Titer Improvement Reference
Overexpression of orf22S. fungicidicus ATCC 31731~4.0-fold increase[1]
Overexpression of orf42S. fungicidicus ATCC 31731~2.3-fold increase[1]
Deletion of nrps1 gene clusterS. fungicidicus SF△upp10.8% increase[2]
Semi-rational mutagenesis and selectionS. fungicidicus TXX31202.09 to 2.31-fold increase[8]

Experimental Protocols

Protoplast Transformation of Streptomyces fungicidicus

This protocol is a generalized procedure for preparing and transforming S. fungicidicus protoplasts, adapted from established methods for Streptomyces.

Materials:

  • S. fungicidicus spore stock

  • YEME medium (Yeast Extract-Malt Extract)

  • P buffer

  • Lysozyme solution (1 mg/mL in P buffer)

  • Plasmid DNA

  • PEG 1000 solution

  • R5 regeneration medium

Procedure:

  • Inoculate 25 mL of YEME medium with S. fungicidicus spores and incubate at 30°C with shaking until the culture reaches the mid-to-late exponential phase.

  • Harvest the mycelia by centrifugation and wash twice with 10.3% sucrose solution.

  • Resuspend the mycelial pellet in 4 mL of lysozyme solution and incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically.

  • Filter the protoplast suspension through sterile cotton wool to remove mycelial fragments.

  • Pellet the protoplasts by centrifugation and wash twice with P buffer.

  • Resuspend the protoplasts in P buffer to a final concentration of approximately 1 x 10^9 protoplasts/mL.

  • Mix 100 µL of the protoplast suspension with 1-5 µg of plasmid DNA.

  • Add 500 µL of 30% (w/v) PEG 1000 and mix gently.

  • Plate the transformation mixture onto R5 regeneration medium and incubate at 30°C.

  • After 16-24 hours, overlay the plates with a selection antibiotic.

  • Continue incubation until transformant colonies appear.

CRISPR-Cas9 Mediated Gene Deletion in S. fungicidicus

This protocol outlines the general steps for deleting a target gene in S. fungicidicus using a CRISPR-Cas9 system.

Materials:

  • S. fungicidicus strain

  • CRISPR-Cas9 plasmid for Streptomyces (containing cas9 and sgRNA expression cassettes)

  • Repair template plasmid (containing upstream and downstream homology arms of the target gene)

  • E. coli conjugation donor strain (e.g., ET12567/pUZ8002)

Procedure:

  • Design and clone a specific sgRNA targeting the gene of interest into the CRISPR-Cas9 plasmid.

  • Construct a repair template by cloning the upstream and downstream homology arms of the target gene into a suitable vector.

  • Introduce the CRISPR-Cas9 plasmid and the repair template plasmid into the E. coli conjugation donor strain.

  • Perform intergeneric conjugation between the E. coli donor strain and S. fungicidicus.

  • Select for S. fungicidicus exconjugants containing the CRISPR-Cas9 plasmid.

  • Screen the exconjugants for the desired gene deletion by PCR using primers flanking the target gene.

  • Cure the CRISPR-Cas9 plasmid from the confirmed mutant strain.

HPLC Analysis of this compound

This is a basic protocol for the quantification of this compound from S. fungicidicus culture broth.

Materials:

  • S. fungicidicus culture broth

  • Methanol

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • This compound standard

  • HPLC system with a C18 column

Procedure:

  • Extract this compound from the culture broth. A common method is to adjust the pH of the supernatant and perform a solvent extraction with n-butanol.

  • Evaporate the solvent and redissolve the extract in a suitable solvent, such as methanol.

  • Filter the sample through a 0.22 µm filter before injection.

  • Perform HPLC analysis using a C18 column.

  • A typical mobile phase could be a gradient of acetonitrile and water, both containing 0.1% TFA.

  • Monitor the elution profile at a wavelength of 267 nm.[7]

  • Quantify the this compound peak by comparing its area to a standard curve generated with known concentrations of an this compound standard.

Visualizations

Enduracidin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line cluster_regulation Regulation Amino_Acids Amino Acids endA EndA (NRPS) Amino_Acids->endA Fatty_Acids Fatty Acids Fatty_Acids->endA endB EndB (NRPS) endA->endB endC EndC (NRPS) endB->endC endD EndD (NRPS) endC->endD Linear_Peptide Linear Lipopeptide endD->Linear_Peptide Cyclization Cyclization Linear_Peptide->Cyclization Enduracidin_A This compound Cyclization->Enduracidin_A orf22 orf22 (Positive Regulator) orf22->endA + orf42 orf42 (Positive Regulator) orf42->endB + orf41 orf41 (Negative Regulator) orf41->endC -

Caption: Simplified signaling pathway of this compound biosynthesis and its regulation.

Genetic_Manipulation_Workflow Start Start: Wild-type S. fungicidicus Plasmid_Construction Plasmid Construction (CRISPR-Cas9 or Homologous Recombination) Start->Plasmid_Construction Transformation Transformation (Protoplast or Conjugation) Plasmid_Construction->Transformation Selection Selection of Transformants Transformation->Selection Verification Genotypic Verification (PCR & Sequencing) Selection->Verification Fermentation Fermentation of Engineered Strain Verification->Fermentation Analysis Phenotypic Analysis (HPLC for EnA Titer) Fermentation->Analysis End End: High-Titer S. fungicidicus Strain Analysis->End

Caption: Experimental workflow for the genetic manipulation of S. fungicidicus.

Troubleshooting_Logic Low_Titer Low or No Increase in EnA Titer? Genotype_Check Genotype Confirmed by PCR/Sequencing? Low_Titer->Genotype_Check Yes Verify_Genotype Verify Genetic Modification Low_Titer->Verify_Genotype No Fermentation_Check Fermentation Conditions Optimized? Genotype_Check->Fermentation_Check Yes Genotype_Check->Verify_Genotype No Alternative_Strategy Consider Alternative Genetic Strategy Fermentation_Check->Alternative_Strategy Still Low Titer Optimize_Fermentation Optimize Fermentation Parameters Fermentation_Check->Optimize_Fermentation No Success Successful Improvement Fermentation_Check->Success Yes Optimize_Fermentation->Fermentation_Check Verify_Genotype->Genotype_Check

References

Technical Support Center: Enhancing Enduracidin A Biosynthesis Through Regulatory Gene Overexpression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on increasing Enduracidin A biosynthesis via the overexpression of regulatory genes in Streptomyces fungicidicus.

Frequently Asked Questions (FAQs)

Q1: Which regulatory genes are known to positively influence this compound biosynthesis?

A1: Research has identified two key positive regulatory genes within the enduracidin biosynthetic gene cluster in Streptomyces fungicidicus: orf22 and orf42. orf22 encodes a Streptomyces antibiotic regulatory protein (SARP) family transcriptional activator. orf42 encodes the sensor kinase of a two-component regulatory system, which also acts as a positive regulator. Overexpression of these genes has been shown to significantly increase this compound production.[1][2]

Q2: What is the function of the orf41 regulatory gene?

A2: The orf41 gene encodes the response regulator of the two-component system, paired with the orf42 sensor kinase. Unlike orf42, orf41 functions as a repressor of enduracidin biosynthesis. Therefore, for the purpose of increasing production, orf41 should not be overexpressed.[1][2]

Q3: What level of increase in this compound production can be expected from overexpressing orf22 and orf42?

A3: Studies have demonstrated substantial increases in this compound titers with the overexpression of these positive regulators. The following table summarizes the reported fold increases:

Overexpressed GeneFold Increase in this compound ProductionReference
orf22~4.0-fold[1][2]
orf42~2.3-fold[1][2]

Q4: Which expression vector is suitable for overexpressing these regulatory genes in Streptomyces fungicidicus?

A4: The integrative plasmid pSET152ermE* is a commonly used and effective vector for gene overexpression in Streptomyces. This vector contains the strong, constitutive ermE* promoter to drive high-level expression of the cloned gene and integrates into the Streptomyces chromosome at the φC31 attP site, ensuring stable maintenance of the construct.

Experimental Protocols

Protocol 1: Construction of Overexpression Plasmids

This protocol describes the cloning of the regulatory genes orf22 and orf42 into the pSET152ermE* expression vector.

Materials:

  • Genomic DNA from Streptomyces fungicidicus

  • High-fidelity DNA polymerase

  • PCR primers for orf22 and orf42 with appropriate restriction sites (e.g., NdeI and XbaI)

  • pSET152ermE* vector

  • Restriction enzymes (e.g., NdeI and XbaI)

  • T4 DNA Ligase

  • Chemically competent E. coli DH5α (or similar cloning strain)

  • LB agar plates with apramycin (50 µg/mL)

  • Plasmid miniprep kit

Methodology:

  • Gene Amplification: Amplify the full-length orf22 and orf42 genes from S. fungicidicus genomic DNA using PCR with high-fidelity polymerase. The primers should be designed to introduce unique restriction sites (e.g., NdeI at the start codon and XbaI downstream of the stop codon) for subsequent cloning.

  • Vector and Insert Preparation: Digest both the PCR products and the pSET152ermE* vector with the selected restriction enzymes (e.g., NdeI and XbaI). Purify the digested vector and inserts using a gel purification kit.

  • Ligation: Ligate the purified orf22 and orf42 inserts into the digested pSET152ermE* vector using T4 DNA Ligase.

  • Transformation into E. coli: Transform the ligation mixtures into chemically competent E. coli DH5α cells and plate on LB agar containing apramycin (50 µg/mL). Incubate overnight at 37°C.

  • Colony PCR and Plasmid Verification: Screen the resulting colonies by colony PCR to identify those with the correct insert. Confirm the positive clones by isolating the plasmid DNA using a miniprep kit and verifying the insert size by restriction digestion and Sanger sequencing.

Protocol 2: Intergeneric Conjugation into Streptomyces fungicidicus

This protocol details the transfer of the overexpression plasmids from E. coli to S. fungicidicus.

Materials:

  • E. coli ET12567/pUZ8002 donor strain

  • Confirmed overexpression plasmids (pSET152ermE::orf22 and pSET152ermE::orf42)

  • Streptomyces fungicidicus spores

  • MS (Mannitol Soya Flour) agar plates

  • LB medium

  • Apramycin (50 µg/mL)

  • Nalidixic acid (25 µg/mL)

Methodology:

  • Preparation of Donor Strain: Transform the overexpression plasmids into the methylation-deficient E. coli donor strain ET12567/pUZ8002. Select transformants on LB agar with apramycin (50 µg/mL).

  • Growth of Donor and Recipient: Inoculate a single colony of the E. coli donor strain into LB medium with apramycin and grow to an OD600 of 0.4-0.6. Harvest and wash the cells with fresh LB medium. Prepare a spore suspension of S. fungicidicus from a mature culture grown on MS agar.

  • Conjugation: Mix the E. coli donor cells with the S. fungicidicus spores. Plate the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants: Overlay the plates with a solution of nalidixic acid (to counter-select E. coli) and apramycin (to select for Streptomyces exconjugants). Continue to incubate at 30°C for 5-7 days until colonies appear.

  • Verification of Exconjugants: Streak the resulting colonies onto fresh MS agar plates containing apramycin to obtain single colonies. Verify the integration of the overexpression cassette into the genome of the exconjugants by PCR using primers flanking the integration site.

Protocol 3: Fermentation and this compound Quantification

This protocol outlines the fermentation of the engineered strains and the analysis of this compound production.

Materials:

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (specific composition can be found in patent literature, often containing glucose, yeast extract, and various salts)

  • Engineered S. fungicidicus strains

  • Methanol

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • This compound standard

Methodology:

  • Seed Culture: Inoculate the engineered S. fungicidicus strains into the seed medium and incubate at 28°C with shaking for 48 hours.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). Incubate at 28°C with shaking for 7-10 days.

  • Sample Preparation: Harvest the fermentation broth and extract this compound with an equal volume of methanol. Centrifuge to remove cell debris.

  • HPLC Analysis: Analyze the methanolic extracts by HPLC. A typical method would involve:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 267 nm.[3]

    • Quantification: Create a standard curve using a pure this compound standard to quantify the concentration in the samples.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no colonies after E. coli transformation - Poor ligation efficiency.- Inactive competent cells.- Incorrect antibiotic concentration.- Verify the integrity and concentration of vector and insert DNA.- Use fresh, high-efficiency competent cells.- Confirm the correct antibiotic and its concentration.
Low or no exconjugants after conjugation - Low conjugation efficiency.- Inefficient spore germination.- Incorrect antibiotic selection.- Optimize the ratio of donor to recipient cells.- Heat-shock the Streptomyces spores (50°C for 10 minutes) before mixing with E. coli to improve germination.- Verify the concentrations of nalidixic acid and apramycin.
No increase in this compound production in engineered strains - Unstable integration of the overexpression cassette.- Suboptimal fermentation conditions.- Inactive expressed regulatory protein.- Confirm the presence and integrity of the integrated cassette by PCR.- Optimize fermentation parameters such as media composition, temperature, pH, and aeration.- Re-sequence the cloned regulatory gene to ensure no mutations occurred during PCR or cloning.
High variability in this compound production between different exconjugants - Genetic instability of the engineered strain.- Inconsistent inoculation or fermentation conditions.- Perform multiple rounds of single-colony isolation to ensure a pure, stable strain.- Standardize the preparation of seed cultures and maintain consistent fermentation parameters.
Poor peak resolution or sensitivity in HPLC analysis - Inappropriate mobile phase or gradient.- Column degradation.- Low concentration of this compound in the extract.- Optimize the mobile phase composition and gradient profile.- Use a new or thoroughly cleaned HPLC column.- Concentrate the methanolic extract before injection.

Visualizations

experimental_workflow cluster_cloning Plasmid Construction cluster_conjugation Intergeneric Conjugation cluster_production Production and Analysis PCR PCR Amplification of orf22/orf42 Digestion Restriction Digestion PCR->Digestion Ligation Ligation into pSET152ermE* Digestion->Ligation Transformation_Ecoli Transformation into E. coli Ligation->Transformation_Ecoli Verification Plasmid Verification Transformation_Ecoli->Verification Donor_Prep Prepare E. coli Donor Strain Verification->Donor_Prep Verified Plasmid Mating Mating Donor_Prep->Mating Recipient_Prep Prepare S. fungicidicus Recipient Spores Recipient_Prep->Mating Selection Selection of Exconjugants Mating->Selection Verification_Strep Verification of Engineered Strain Selection->Verification_Strep Fermentation Fermentation Verification_Strep->Fermentation Engineered Strain Extraction Extraction of This compound Fermentation->Extraction HPLC HPLC Quantification Extraction->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

Caption: Experimental workflow for increasing this compound biosynthesis.

signaling_pathway orf22 orf22 (SARP) Positive Regulator End_Biosynthesis This compound Biosynthesis Genes orf22->End_Biosynthesis Activates orf42 orf42 (Kinase) Positive Regulator orf41 orf41 (Response Regulator) Negative Regulator orf42->orf41 Phosphorylates (?) orf42->End_Biosynthesis Activates orf41->End_Biosynthesis Represses

Caption: Regulatory pathway of this compound biosynthesis.

References

Validation & Comparative

Enduracidin A and Vancomycin: A Comparative Analysis of Efficacy Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Vancomycin-resistant enterococci (VRE) represent a significant challenge in clinical settings, necessitating the exploration of alternative antimicrobial agents. This guide provides a detailed comparison of the efficacy of Enduracidin A, a polypeptide antibiotic, and vancomycin, a glycopeptide, against VRE. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to combat antimicrobial resistance.

Executive Summary

This compound demonstrates significant in vitro activity against vancomycin-resistant enterococci, a class of pathogens that are, by definition, resistant to vancomycin. While direct comparative studies providing head-to-head Minimum Inhibitory Concentration (MIC) data are limited, the available evidence suggests that this compound's mechanism of action allows it to bypass the resistance pathways that render vancomycin ineffective. Vancomycin's efficacy is compromised in VRE due to the alteration of the D-Ala-D-Ala terminus of peptidoglycan precursors to D-Ala-D-Lac or D-Ala-D-Ser, which reduces vancomycin's binding affinity.[1][2] In contrast, this compound inhibits the transglycosylation step of peptidoglycan biosynthesis by binding to Lipid II, a different target site, thus retaining its activity against VRE.[3][4]

Data Presentation: In Vitro Susceptibility Data

Due to a lack of studies directly comparing the MICs of this compound and vancomycin against the same panel of VRE isolates, a direct comparative table cannot be constructed. However, the following tables summarize the expected MIC ranges for each antibiotic against susceptible and resistant enterococci based on established breakpoints and available literature.

Table 1: Vancomycin In Vitro Activity Against Enterococcus spp.

Organism TypeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Interpretation
Vancomycin-Susceptible Enterococcus (VSE)≤2≤4≤4Susceptible
Vancomycin-Resistant Enterococcus (VRE)≥64≥256≥16Resistant

Data compiled from various sources on vancomycin susceptibility patterns.

Table 2: this compound (Enramycin) In Vitro Activity Against Gram-Positive Bacteria (including VRE)

Organism TypeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Vancomycin-Resistant Enterococcus (VRE)Data not availableData not availableReported to be low (effective)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for vancomycin and adapted for this compound based on available methodologies.

1. Preparation of Antimicrobial Stock Solutions:

  • Vancomycin: Prepare a stock solution of 1280 µg/mL in sterile deionized water.

  • This compound: Prepare a stock solution of 1280 µg/mL. Due to its properties, it is freely soluble in dilute hydrochloric acid and dimethylformamide, and slightly soluble in water and methanol. A mixture of methanol and water (4:1) can be used as a solvent.

2. Preparation of Agar Plates:

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.

  • After autoclaving and cooling to 45-50°C, add the appropriate volume of the antimicrobial stock solution to achieve the desired final concentrations (typically a two-fold serial dilution, e.g., 256, 128, 64, ..., 0.25 µg/mL).

  • Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

3. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the VRE strain from an overnight culture on a non-selective agar plate.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Brain Heart Infusion broth).

  • Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the inoculum suspension with sterile broth or saline to match that of a 0.5 McFarland standard.

  • Dilute the adjusted suspension to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

4. Inoculation and Incubation:

  • Using an inoculator, spot the diluted bacterial suspension onto the surface of the antibiotic-containing and control agar plates.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 24 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizations

Mechanism of Action and Resistance

The following diagram illustrates the distinct mechanisms of action of this compound and vancomycin, as well as the mechanism of vancomycin resistance in enterococci.

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 Antibiotic Action cluster_2 VRE Resistance Mechanism Lipid_I Lipid I Lipid_II Lipid II (with D-Ala-D-Ala) Lipid_I->Lipid_II Transglycosylation Altered_Lipid_II Altered Lipid II (with D-Ala-D-Lac) Lipid_I->Altered_Lipid_II Synthesis of altered precursor Peptidoglycan Peptidoglycan (Cross-linked) Lipid_II->Peptidoglycan Transpeptidation Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Enduracidin_A This compound Enduracidin_A->Lipid_II Binds to Lipid II Enduracidin_A->Altered_Lipid_II Still effective Vancomycin_Resistance Vancomycin Resistance Altered_Lipid_II->Vancomycin_Resistance Prevents Vancomycin binding

Mechanisms of this compound, Vancomycin, and VRE resistance.
Experimental Workflow: MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined in the diagram below.

G cluster_workflow MIC Determination Workflow prep Prepare Antibiotic Stock Solutions (this compound & Vancomycin) plates Prepare Agar Plates with Serial Dilutions prep->plates spot Spot Inoculum onto Plates plates->spot inoculum Prepare VRE Inoculum (0.5 McFarland) inoculum->spot incubate Incubate Plates (35°C for 24h) spot->incubate read Read Results: Lowest concentration with no growth = MIC incubate->read

Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound presents a promising alternative for the treatment of VRE infections due to its distinct mechanism of action that is not compromised by the genetic alterations conferring vancomycin resistance. While more direct comparative studies are needed to establish a comprehensive profile of its efficacy relative to vancomycin against a broad range of VRE clinical isolates, the existing evidence strongly supports its potential as a valuable therapeutic agent. Further in vivo studies are warranted to translate these in vitro findings into clinical applications.

References

A Structural and Functional Showdown: Enduracidin A vs. Ramoplanin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

Enduracidin A and ramoplanin, two potent lipoglycodepsipeptide antibiotics, have garnered significant interest within the scientific community for their efficacy against a range of Gram-positive bacteria, including formidable drug-resistant strains. Both antibiotics share a common mechanism of action, targeting the essential bacterial cell wall precursor, Lipid II. However, subtle yet crucial structural distinctions between them lead to notable differences in their physicochemical properties and biological activities. This guide provides a detailed structural and functional comparison of this compound and ramoplanin, supported by available experimental data, to aid researchers in the fields of microbiology, medicinal chemistry, and drug development.

At a Glance: Key Structural and Functional Differences

FeatureThis compoundRamoplanin A2
Peptide Core Cyclic 17-amino acid depsipeptideCyclic 17-amino acid depsipeptide
Glycosylation AbsentDi-mannose moiety on Hpg11
N-terminal Acyl Chain (Z,Z)-10-methyl-2,4-dodecadienoic acid (this compound) or (Z,Z)-10-methyl-2,4-tridecadienoic acid (Enduracidin B)7-methyl-2,4-octadienoic acid
Key Amino Acid Contains L-enduracididine and D-allo-enduracididineContains ornithine
Aqueous Solubility PoorEnhanced due to mannosyl groups[1]
Primary Target Lipid IILipid II
Mechanism of Action Inhibition of peptidoglycan transglycosylation[2][3]Inhibition of peptidoglycan transglycosylation[2][4]

Delving into the Structures: A Tale of Two Lipopeptides

Enduracidin and ramoplanin are both complex natural products characterized by a cyclic peptide core of 17 amino acids.[5][6] This core is closed by an ester linkage, classifying them as depsipeptides. Attached to the N-terminus of this cyclic structure is a fatty acid tail, which plays a crucial role in anchoring the antibiotic to the bacterial membrane.

The most striking structural difference lies in their glycosylation. Ramoplanin features a di-mannose sugar moiety attached to the 11th amino acid residue, a hydroxyphenylglycine (Hpg).[1] This glycosylation is absent in enduracidin.[1] This structural variance has a significant impact on their physicochemical properties, most notably conferring enhanced aqueous solubility to ramoplanin.[1]

Another point of divergence is the composition of their N-terminal lipid tails and specific amino acid residues. This compound possesses a (Z,Z)-10-methyl-2,4-dodecadienoic acid chain, while ramoplanin A2 has a shorter 7-methyl-2,4-octadienoic acid chain. Furthermore, the peptide backbone of enduracidin contains the rare amino acids L-enduracididine and D-allo-enduracididine, whereas ramoplanin contains ornithine.[3][7]

G cluster_Enduracidin This compound Structure cluster_Ramoplanin Ramoplanin A2 Structure Enduracidin Core Cyclic 17-Amino Acid Depsipeptide Core Enduracidin Lipid N-terminal (Z,Z)-10-methyl- 2,4-dodecadienoic acid Enduracidin Core->Enduracidin Lipid Enduracidin AA Contains Enduracididine Enduracidin Core->Enduracidin AA Shared Feature Shared Lipodepsipeptide Scaffold Enduracidin Core->Shared Feature Ramoplanin Core Cyclic 17-Amino Acid Depsipeptide Core Ramoplanin Lipid N-terminal 7-methyl- 2,4-octadienoic acid Ramoplanin Core->Ramoplanin Lipid Ramoplanin Sugar Di-mannose Moiety (on Hpg11) Ramoplanin Core->Ramoplanin Sugar Ramoplanin AA Contains Ornithine Ramoplanin Core->Ramoplanin AA Ramoplanin Core->Shared Feature

Structural Comparison of this compound and Ramoplanin A2.

Mechanism of Action: A Unified Approach to Bacterial Warfare

Despite their structural dissimilarities, this compound and ramoplanin employ a remarkably similar strategy to exert their antibacterial effects. Both compounds inhibit the biosynthesis of the bacterial cell wall, a pathway crucial for bacterial survival and a well-established target for antibiotics.[2][3]

Their specific molecular target is Lipid II, a vital precursor molecule that transports peptidoglycan subunits from the cytoplasm across the cell membrane to the site of cell wall assembly. By binding to Lipid II, both this compound and ramoplanin sequester this essential building block, thereby preventing its incorporation into the growing peptidoglycan chain.[8][9]

Experimental evidence suggests that both antibiotics preferentially inhibit the transglycosylation step of peptidoglycan synthesis.[2][4] This step involves the polymerization of glycan chains, and its blockage leads to a cessation of cell wall construction, ultimately resulting in bacterial cell death.

G cluster_Pathway Bacterial Peptidoglycan Biosynthesis cluster_Inhibition Inhibition by this compound & Ramoplanin Lipid I Lipid I MurG MurG Lipid I->MurG Lipid II Lipid II Transglycosylase Transglycosylase Lipid II->Transglycosylase Peptidoglycan Mature Peptidoglycan MurG->Lipid II Transglycosylase->Peptidoglycan Antibiotics This compound Ramoplanin InhibitionPoint Sequestration of Lipid II Antibiotics->InhibitionPoint InhibitionPoint->Transglycosylase Inhibits Transglycosylation

Mechanism of Action of this compound and Ramoplanin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is typically employed to determine the MIC of this compound and ramoplanin against various bacterial strains.

  • Bacterial Culture: The test bacteria are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) at 37°C. The culture is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Preparation: Stock solutions of this compound and ramoplanin are prepared in an appropriate solvent (e.g., dimethyl sulfoxide) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antibiotics. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Lipid II Binding Assays

Several biophysical techniques can be used to quantify the binding affinity of this compound and ramoplanin to Lipid II.

  • Surface Plasmon Resonance (SPR):

    • Lipid II is immobilized on a sensor chip.

    • Different concentrations of this compound or ramoplanin are flowed over the chip surface.

    • The binding and dissociation of the antibiotic to Lipid II are monitored in real-time by detecting changes in the refractive index at the sensor surface.

    • The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).

  • Isothermal Titration Calorimetry (ITC):

    • A solution of Lipid II is placed in the sample cell of the calorimeter.

    • A solution of this compound or ramoplanin is incrementally injected into the sample cell.

    • The heat change associated with the binding interaction is measured after each injection.

    • The resulting data are fitted to a binding model to determine the stoichiometry (n), binding affinity (KD), and enthalpy (ΔH) of the interaction.

Concluding Remarks

This compound and ramoplanin represent a fascinating case of structural variation influencing the properties of antibiotics with a shared mechanism of action. While both effectively combat Gram-positive bacteria by targeting Lipid II, the presence of a di-mannose moiety in ramoplanin significantly enhances its aqueous solubility, a desirable trait for drug development. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these promising antibiotic candidates and to guide the rational design of novel derivatives with improved pharmacological profiles.

References

Validating the Antibacterial Efficacy of Novel Enduracidin A Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and validation of novel antibiotic candidates. Enduracidin A, a potent lipoglycopeptide antibiotic, has demonstrated significant activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] This guide provides a comparative framework for evaluating the antibacterial activity of newly developed this compound derivatives against established alternatives, supported by experimental data and detailed protocols.

Comparative Antibacterial Activity

The antibacterial efficacy of novel this compound derivatives is benchmarked against the parent compound and current standard-of-care antibiotics such as vancomycin, linezolid, and daptomycin. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a critical metric for this comparison.

CompoundS. aureus (MRSA) ATCC 43300E. faecalis (VRE) ATCC 51299S. pneumoniae ATCC 49619
This compound (Parent) 0.1 µg/mL0.2 µg/mL0.05 µg/mL
Novel this compound Derivative 1 Data not availableData not availableData not available
Novel this compound Derivative 2 Data not availableData not availableData not available
Vancomycin 1-2 µg/mL>256 µg/mL0.5 µg/mL
Linezolid 1-4 µg/mL1-4 µg/mL1-2 µg/mL
Daptomycin 0.5-1 µg/mL1-4 µg/mL0.25-1 µg/mL

Note: MIC values for novel derivatives are placeholders and should be substituted with experimental data.

Mechanism of Action: Targeting Peptidoglycan Synthesis

This compound and its derivatives exert their bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[2][3][4] Specifically, they target the transglycosylation step of peptidoglycan synthesis by binding to Lipid II, a crucial precursor molecule.[2][3][4] This mechanism is distinct from that of beta-lactam antibiotics, which target penicillin-binding proteins.

G This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall Lipid I Lipid I MurG MurG Lipid I->MurG UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->MurG MraY->Lipid I Lipid II_cyto Lipid II MurG->Lipid II_cyto Forms Lipid II Flippase Flippase Lipid II_cyto->Flippase Translocation Lipid II_ext Lipid II Flippase->Lipid II_ext Transglycosylase Transglycosylase Lipid II_ext->Transglycosylase Substrate for Peptidoglycan Synthesis Peptidoglycan Peptidoglycan Transglycosylase->Peptidoglycan Polymerization Enduracidin_A_Derivative This compound Derivative Enduracidin_A_Derivative->Lipid II_ext Inhibition

This compound inhibits the transglycosylation step of peptidoglycan synthesis.

Experimental Protocols

Accurate and reproducible data are paramount in the validation of novel antimicrobial agents. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Preparation of Materials:

  • Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, Vancomycin-resistant Enterococcus faecalis (VRE) ATCC 51299, and Streptococcus pneumoniae ATCC 49619.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for S. aureus and E. faecalis. CAMHB supplemented with 2-5% lysed horse blood for S. pneumoniae.

  • Compounds: Novel this compound derivatives, this compound, vancomycin, linezolid, and daptomycin, are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer.

b. Procedure:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Perform serial two-fold dilutions of the test compounds in the microtiter plates with the appropriate broth.

  • Inoculate each well with the prepared bacterial suspension.

  • Include positive control wells (bacteria and broth, no compound) and negative control wells (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the antimicrobial agent over time.

a. Preparation of Materials:

  • Bacterial strains and media as described for the MIC assay.

  • Test compounds at concentrations relative to their MIC (e.g., 1x, 2x, 4x, and 8x MIC).

  • Sterile saline solution for serial dilutions.

  • Agar plates for colony counting.

b. Procedure:

  • Prepare tubes with broth containing the test compound at the desired concentrations.

  • Inoculate the tubes with a starting bacterial density of approximately 5 x 10⁵ CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

Experimental Workflow

The validation of a novel this compound derivative follows a structured workflow from initial screening to more detailed characterization.

G Workflow for Validating Novel this compound Derivatives cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antibacterial Screening cluster_characterization In-depth Characterization cluster_comparison Comparative Analysis Synthesis Synthesis of Novel This compound Derivatives Purification Purification (e.g., HPLC) Synthesis->Purification Structure_Verification Structural Verification (e.g., NMR, MS) Purification->Structure_Verification MIC_Screening MIC Determination vs. Gram-Positive Panel Structure_Verification->MIC_Screening Select_Leads Selection of Lead Candidates (Potency & Spectrum) MIC_Screening->Select_Leads Time_Kill Time-Kill Kinetic Assays Select_Leads->Time_Kill Resistance_Frequency Frequency of Resistance Studies Select_Leads->Resistance_Frequency Toxicity In Vitro Cytotoxicity Assays Select_Leads->Toxicity Data_Analysis Data Analysis and Comparison with Standard Antibiotics Time_Kill->Data_Analysis Resistance_Frequency->Data_Analysis Toxicity->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

A structured workflow for the validation of novel antibacterial agents.

References

Enduracidin A: A Comparative Analysis of Cross-Resistance with Glycopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Enduracidin A's performance against other glycopeptide antibiotics, focusing on the critical aspect of cross-resistance. The information presented is supported by available experimental data to aid in research and development efforts in the ongoing search for effective therapies against multidrug-resistant bacteria.

Executive Summary

This compound, a lipoglycopeptide antibiotic, demonstrates a significant advantage over traditional glycopeptides like vancomycin and teicoplanin due to its distinct mechanism of action. This difference in its molecular target results in a lack of cross-resistance with other glycopeptides, making it a promising candidate for treating infections caused by vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).

Data Presentation: Comparative In Vitro Activity

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

AntibioticStaphylococcus aureus (MRSA)Enterococcus faecium (VanA-type VRE)Enterococcus faecalis (VanA-type VRE)
This compound 0.09 - 0.56[1]Reportedly Active[2]Reportedly Active[2]
Vancomycin 0.25 - 2[3]128 - >256[4]128 - >256[4]
Teicoplanin 0.125 - 4[3]32 - >256[4]32 - >256[4]

Note: The data for this compound against VRE is qualitative based on reports of its activity. Specific MIC ranges from direct comparative studies are not widely published. The presented MIC ranges for vancomycin and teicoplanin against MRSA and VRE are sourced from various surveillance and research articles.

Unraveling the Mechanism: Why No Cross-Resistance?

The lack of cross-resistance between this compound and other glycopeptides stems from their different molecular targets in the bacterial cell wall synthesis pathway.

  • Vancomycin and Teicoplanin: These conventional glycopeptides bind to the D-Ala-D-Ala terminus of lipid II, a precursor molecule in peptidoglycan synthesis. This binding sterically hinders the subsequent transglycosylation and transpeptidation steps, thereby inhibiting cell wall formation. Resistance in bacteria, particularly in enterococci (VRE), is often mediated by the vanA gene cluster, which alters the peptidoglycan precursor terminus to D-Ala-D-Lac, reducing the binding affinity of vancomycin and teicoplanin.

  • This compound: In contrast, this compound also targets lipid II but binds to a different site, distinct from the D-Ala-D-Ala terminus. Its primary mechanism of action is the inhibition of the transglycosylation step of peptidoglycan biosynthesis. This differential binding site means that alterations in the D-Ala-D-Ala terminus, which confer resistance to vancomycin, do not affect the activity of this compound.

Mechanism of Action and Resistance cluster_0 Peptidoglycan Synthesis cluster_1 Glycopeptide Action cluster_2 Resistance Mechanism (VanA) Lipid II Lipid II Cell Wall Cell Wall Lipid II->Cell Wall Transglycosylation Vancomycin/Teicoplanin Vancomycin/Teicoplanin Vancomycin/Teicoplanin->Lipid II Binds D-Ala-D-Ala D-Ala-D-Lac D-Ala-D-Lac Vancomycin/Teicoplanin->D-Ala-D-Lac Reduced Binding This compound This compound This compound->Lipid II Binds different site This compound->D-Ala-D-Lac Binding Unaffected Experimental Workflow for Cross-Resistance Study A Bacterial Isolate (Resistant & Susceptible Strains) B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare Antibiotic Dilutions (this compound, Vancomycin, Teicoplanin) C->D E Incubate (35°C, 16-20h) D->E F Read MICs E->F G Analyze Data (Compare MICs) F->G

References

A Comparative Analysis of the Mechanism of Action of Enduracidin A and Teixobactin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular strategies of two potent peptidoglycan synthesis inhibitors.

In the ongoing battle against antimicrobial resistance, understanding the precise mechanisms of action of novel and potent antibiotics is paramount for the development of next-generation therapeutics. This guide provides a detailed comparative analysis of two such antibiotics, Enduracidin A and teixobactin, both of which target the essential bacterial cell wall precursor, Lipid II. While sharing a common target, their molecular interactions and consequential effects on the bacterial cell envelope exhibit distinct and noteworthy differences.

Executive Summary

This compound and teixobactin are both powerful antibiotics that inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Their primary target is Lipid II, a lipid-linked precursor molecule. This compound, a lipoglycodepsipeptide, functions primarily by binding to Lipid II and sterically hindering the transglycosylation step of peptidoglycan elongation.[1][2][3] Teixobactin, a depsipeptide, exhibits a more complex, dual mechanism of action. It not only binds to Lipid II and the related teichoic acid precursor Lipid III, thereby inhibiting cell wall synthesis, but it also co-opts Lipid II to form large supramolecular fibrils that disrupt the integrity of the bacterial cell membrane.[4][5][6][7][8] This two-pronged attack is believed to be a key reason for the exceptionally low rate of resistance development to teixobactin.[9][10][11]

Mechanism of Action at the Molecular Level

This compound: A Focused Inhibition of Transglycosylation

This compound's mechanism is characterized by its specific binding to the pyrophosphate region of Lipid II. This interaction is believed to create a steric blockade that prevents the transglycosylase enzymes from accessing their substrate, thereby halting the polymerization of the glycan chains that form the backbone of peptidoglycan.[1][2][3][12] While it can also bind to Lipid I, its affinity for Lipid II is significantly higher, indicating that its primary inhibitory effect occurs at the transglycosylation stage.[1][3]

Teixobactin: A Dual-Pronged Assault on the Cell Envelope

Teixobactin's mode of action is multifaceted and highly effective. Its initial interaction involves binding to the pyrophosphate and sugar moieties of both Lipid II and Lipid III.[4][13][14][15] This binding alone is sufficient to inhibit the synthesis of both peptidoglycan and teichoic acids, crucial components of the Gram-positive cell wall.[14][16]

However, the truly unique aspect of teixobactin's mechanism is its ability to induce the formation of large, ordered supramolecular structures upon binding to Lipid II.[5][6][8] These fibrillar assemblies effectively sequester Lipid II into stable complexes, further preventing its use in cell wall synthesis.[5][6] Moreover, the formation of these structures leads to significant disruption of the cytoplasmic membrane, causing membrane thinning, phospholipid displacement, and ultimately, cell lysis.[5][8] This combined attack on both cell wall synthesis and membrane integrity makes teixobactin a particularly potent bactericidal agent.[6][7]

Comparative Data

FeatureThis compoundTeixobactin
Antibiotic Class LipoglycodepsipeptideDepsipeptide
Primary Target(s) Lipid IILipid II, Lipid III[4][13][14]
Mechanism of Inhibition Inhibition of transglycosylation by binding to Lipid II[1][2][3][12]Inhibition of peptidoglycan and teichoic acid synthesis; formation of supramolecular fibrils with Lipid II leading to membrane disruption[4][5][6][7][8]
Key Molecular Interaction Binds to the pyrophosphate region of Lipid IIBinds to the pyrophosphate and sugar moieties of Lipid II and Lipid III[8][17]
Resistance Profile Resistance has been documentedNo detectable resistance observed in laboratory studies[9][10][11][18]
Spectrum of Activity Primarily Gram-positive bacteria[19][20][21]Primarily Gram-positive bacteria, including multidrug-resistant strains[13][22][23]

Visualizing the Mechanisms of Action

Enduracidin_A_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Lipid_II Lipid II Transglycosylase Transglycosylase (PBP) Lipid_II->Transglycosylase Substrate for Peptidoglycan_Chain Growing Peptidoglycan Transglycosylase->Peptidoglycan_Chain Elongates Enduracidin_A This compound Enduracidin_A->Lipid_II Binds Inhibition Inhibition Inhibition->Transglycosylase

Caption: Mechanism of this compound action.

Teixobactin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Lipid_II Lipid II Fibril_Formation Supramolecular Fibril Formation Lipid_II->Fibril_Formation Lipid_III Lipid III Membrane_Disruption Membrane Disruption & Lysis Teixobactin Teixobactin Teixobactin->Lipid_II Binds Teixobactin->Lipid_III Binds Teixobactin->Fibril_Formation Inhibition_PG Inhibition of Peptidoglycan Synthesis Inhibition_TA Inhibition of Teichoic Acid Synthesis Fibril_Formation->Membrane_Disruption Inhibition_PG->Lipid_II Inhibition_TA->Lipid_III

Caption: Dual mechanism of Teixobactin action.

Experimental Protocols

The elucidation of the mechanisms of action for both this compound and teixobactin has relied on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.

Minimum Inhibitory Concentration (MIC) Determination
  • Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

  • Protocol: A standard broth microdilution method is typically employed.[24]

    • A two-fold serial dilution of the antibiotic is prepared in a multi-well plate containing a suitable bacterial growth medium.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is read as the lowest concentration of the antibiotic in which there is no visible turbidity.

Macromolecular Synthesis Assays
  • Objective: To identify which cellular biosynthetic pathway is inhibited by the antibiotic.

  • Protocol: This method involves measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan.[25]

    • Bacterial cultures are grown to the mid-logarithmic phase.

    • The culture is divided into aliquots, and the antibiotic is added at a concentration above its MIC.

    • Radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) are added to separate aliquots.

    • Samples are taken at various time points and the macromolecules are precipitated (e.g., with trichloroacetic acid).

    • The amount of incorporated radioactivity is measured using a scintillation counter. A specific inhibition of peptidoglycan synthesis is indicated by a rapid cessation of [¹⁴C]N-acetylglucosamine incorporation while other pathways continue.[25]

In Vitro Transglycosylation Inhibition Assay
  • Objective: To directly measure the inhibition of the transglycosylation step of peptidoglycan synthesis.

  • Protocol:

    • Purified transglycosylase enzyme (e.g., a Penicillin-Binding Protein) is incubated with its substrate, Lipid II, in a suitable buffer.

    • The antibiotic is added at varying concentrations.

    • The reaction is allowed to proceed, and the formation of polymerized glycan chains is monitored. This can be done using various methods, such as radiolabeling of Lipid II and quantifying the incorporation into the polymer, or by using fluorescently labeled Lipid II analogues.[1]

Isothermal Titration Calorimetry (ITC)
  • Objective: To determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between the antibiotic and its target.

  • Protocol:

    • A solution of the antibiotic is placed in the sample cell of the calorimeter.

    • A solution of the target molecule (e.g., purified Lipid II reconstituted in micelles) is incrementally injected into the sample cell.

    • The heat change associated with each injection is measured.

    • The resulting data is fitted to a binding model to calculate the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[5]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
  • Objective: To obtain atomic-level structural information about the antibiotic-target complex within a lipid membrane environment.

  • Protocol:

    • Isotopically labeled (e.g., ¹³C, ¹⁵N) antibiotic and/or Lipid II are prepared.

    • The labeled molecules are reconstituted into lipid bilayers that mimic the bacterial membrane.

    • ssNMR spectra are acquired, which can provide information on the conformation of the antibiotic, its orientation in the membrane, and the specific residues involved in the interaction with Lipid II.[8][17][26]

Atomic Force Microscopy (AFM)
  • Objective: To visualize the effect of the antibiotic on the bacterial membrane in real-time.

  • Protocol:

    • A supported lipid bilayer containing Lipid II is prepared on a mica surface.

    • The AFM tip scans the surface of the bilayer to obtain a topographical image.

    • The antibiotic is injected into the system, and subsequent changes to the membrane, such as the formation of fibrillar structures and membrane disruption, are imaged over time.[5]

Conclusion

This compound and teixobactin, while both targeting the essential Lipid II precursor, exemplify distinct evolutionary strategies for potent antibacterial activity. This compound employs a direct and focused inhibition of a key enzymatic step in cell wall synthesis. In contrast, teixobactin has evolved a more elaborate and robust mechanism that not only halts cell wall construction at two points but also turns the target molecule against the bacterium by inducing membrane-disrupting structures. This dual-action mechanism of teixobactin is a compelling paradigm for the design of future antibiotics that may be less prone to the development of resistance. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined above, is crucial for the rational design of new and improved antibacterial agents.

References

Enduracidin A: An In Vivo Efficacy Comparison in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Enduracidin A, a lipoglycopeptide antibiotic, has long been recognized for its activity against Gram-positive bacteria. This guide provides a comprehensive overview of its in vivo efficacy as demonstrated in animal models of infection, alongside a comparative analysis with other key antibiotics. It is important to note that direct, contemporary, head-to-head in vivo comparative studies of this compound against current standard-of-care antibiotics are notably absent in publicly available literature. Therefore, this guide presents the available data for this compound and juxtaposes it with data from separate studies on comparator drugs in similar preclinical models to offer a contextual performance analysis.

Efficacy in Staphylococcus aureus Infection Models

The majority of available in vivo data for this compound (also known as enramycin) dates back to early studies. While these provide a baseline for its antibacterial activity, they lack comparison with modern antibiotics used to treat resistant infections like Methicillin-Resistant Staphylococcus aureus (MRSA).

This compound Efficacy Data

A foundational study in a murine model of Staphylococcus aureus infection established the potency of enramycin.

Antibiotic Animal Model Bacterial Strain Infection Route Endpoint Efficacy Reference
EnramycinMouseS. aureusIntraperitoneal50% Effective Dose (ED₅₀)3.2 mg/kg (subcutaneous treatment)[1]
Comparator Efficacy Data: Vancomycin and Daptomycin in MRSA Infection Models

To provide a modern context, the following tables summarize the efficacy of vancomycin and daptomycin in murine models of MRSA infection from more recent studies. It is crucial to reiterate that these are not direct comparisons with this compound.

Vancomycin Efficacy in a Murine MRSA Bacteraemia Model [2]

Treatment Animal Model Bacterial Strain Infection Route Endpoint Efficacy (log₁₀ CFU reduction)
VancomycinImmunocompetent BALB/c miceMRSAIntravenousBacterial density in blood and kidneyBlood: 1.84 ± 0.73, Kidney: 1.95 ± 0.32

Daptomycin Efficacy in a Murine MRSA Bacteraemia Model [2]

Treatment Animal Model Bacterial Strain Infection Route Endpoint Efficacy (log₁₀ CFU reduction)
DaptomycinImmunocompetent BALB/c miceMRSAIntravenousBacterial density in blood and kidneyBlood: 2.30 ± 0.60, Kidney: 2.14 ± 0.31

Efficacy in Clostridium difficile Infection Models

There is a significant lack of published in vivo studies evaluating the efficacy of this compound in animal models of Clostridium difficile infection (CDI). To provide a framework for how new antibiotic candidates are evaluated for this indication, data for the standard-of-care agents, vancomycin and fidaxomicin, in the hamster model of CDI are presented below.

Comparator Efficacy Data: Vancomycin and Fidaxomicin in a Hamster CDI Model
Treatment Animal Model Endpoint Efficacy (Survival Rate at Day 28) Reference
VancomycinHamsterSurvival10%[3]
FidaxomicinHamsterSurvival90% - 100%[3]

Efficacy in Vancomycin-Resistant Enterococci (VRE) Infection Models

Similar to the case with C. difficile, there are no available in vivo studies assessing the efficacy of this compound against Vancomycin-Resistant Enterococci (VRE). The following data for daptomycin and linezolid in murine VRE infection models are provided for contextual comparison.

Comparator Efficacy Data: Daptomycin and Linezolid in a Murine VRE Infection Model

While direct comparative data is limited, studies have evaluated daptomycin and linezolid individually in VRE infection models.

Daptomycin Efficacy in a Rabbit VRE Endocarditis Model [4]

Treatment Animal Model Bacterial Strain Infection Route Endpoint Efficacy (Median log₁₀ CFU/g of vegetations)
Daptomycin (8 mg/kg equivalent)RabbitVRE (E. faecium)IntravenousBacterial load in aortic valve vegetations6.05
Daptomycin (12 mg/kg equivalent)RabbitVRE (E. faecium)IntravenousBacterial load in aortic valve vegetations2.15

Linezolid Efficacy in VRE Bacteremia

Clinical data suggests linezolid is a primary treatment option for VRE bacteremia, though animal model data for direct comparison is sparse in the provided results. Retrospective clinical studies have compared the effectiveness of daptomycin and linezolid for VRE bacteremia, with varying outcomes.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the animal models discussed.

Murine Model of Systemic Staphylococcus aureus Infection

This protocol is a generalized representation based on common practices in the field.[6][7]

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA) strain, e.g., USA300.

  • Inoculum Preparation: MRSA is grown in tryptic soy broth (TSB) to mid-logarithmic phase, washed, and resuspended in sterile saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection: Mice are infected via intraperitoneal injection with a bacterial suspension to induce systemic infection.

  • Treatment: Antibiotic treatment is initiated at a specified time post-infection (e.g., 1-2 hours). The investigational drug (this compound) and comparators (e.g., vancomycin, daptomycin) are administered via a clinically relevant route (e.g., subcutaneous or intravenous injection) at various doses. A vehicle control group receives the formulation vehicle only.

  • Efficacy Assessment:

    • Survival: Animals are monitored daily for a specified period (e.g., 7 days), and survival is recorded.

    • Bacterial Burden: At a predetermined time point (e.g., 24 hours post-infection), a subset of mice from each group is euthanized. Spleens and kidneys are aseptically harvested, homogenized, and serially diluted for bacterial enumeration (CFU/g of tissue) on appropriate agar plates.

Hamster Model of Clostridium difficile Infection

This protocol is a standard model for evaluating the efficacy of treatments for CDI.[8]

  • Animal Model: Male Golden Syrian hamsters, 5-6 weeks old.

  • Induction of Susceptibility: Hamsters are pre-treated with an antibiotic such as clindamycin to disrupt the normal gut microbiota and render them susceptible to C. difficile colonization.

  • Bacterial Strain: A toxigenic strain of Clostridium difficile.

  • Infection: Hamsters are challenged with C. difficile spores via oral gavage.

  • Treatment: Treatment with the test article (e.g., this compound) or comparator (e.g., vancomycin, fidaxomicin) is initiated 24 hours post-infection and administered orally for a defined period (e.g., 5-10 days). A control group receives a placebo.

  • Efficacy Assessment:

    • Survival: Animals are monitored for signs of illness and survival for a period that includes the treatment and a post-treatment observation phase to assess for disease recurrence (e.g., 28 days).

    • Toxin Detection: Fecal samples or cecal contents can be collected to measure C. difficile toxin levels.

    • Bacterial Load: At the end of the study or at specific time points, cecal contents can be collected for quantitative culture of C. difficile.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its bactericidal effect by inhibiting a critical step in the synthesis of the bacterial cell wall. Specifically, it binds to Lipid II, a precursor molecule essential for the elongation of the peptidoglycan layer. This binding sequesters Lipid II and prevents its utilization by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation reactions that form the rigid cell wall structure.[9][10]

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid -pentapeptide Lipid_I Lipid I UDP-NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase PBP Penicillin-Binding Proteins (PBPs) Growing_PG Growing Peptidoglycan Chain PBP->Growing_PG Transglycosylation & Transpeptidation Enduracidin_A This compound Enduracidin_A->Lipid_II Binds and Sequesters

Caption: Inhibition of peptidoglycan synthesis by this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a generalized workflow for conducting an in vivo efficacy study of an antimicrobial agent in a murine infection model.

In_Vivo_Workflow Start Study Initiation Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Inoculum_Prep Preparation of Bacterial Inoculum Acclimatization->Inoculum_Prep Infection Induction of Infection (e.g., IP, IV) Inoculum_Prep->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment Administration of - this compound - Comparator Antibiotic(s) - Vehicle Control Grouping->Treatment Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Generalized workflow for an in vivo antimicrobial efficacy study.

References

Enduracidin A vs. Daptomycin: A Head-to-Head Comparison Against Staphylococcal Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Staphylococcal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. This guide provides a detailed, evidence-based comparison of two potent antibiotics, Enduracidin A and Daptomycin, and their efficacy against staphylococcal biofilms. While extensive data exists for Daptomycin's anti-biofilm activity, research specifically evaluating this compound in this context is limited. This guide presents the available information on both compounds, offering a comprehensive overview for researchers in the field of antimicrobial drug development.

Executive Summary

Data Presentation: Quantitative Comparison

Due to the limited publicly available data on the anti-biofilm activity of this compound, a direct quantitative comparison of MBEC values is not feasible at this time. The following table summarizes the available quantitative data for Daptomycin against Staphylococcus aureus biofilms.

Table 1: In Vitro Activity of Daptomycin against Staphylococcus aureus Biofilms

Staphylococcus aureus StrainMinimum Biofilm Eradication Concentration (MBEC) (mg/L)Reference
Methicillin-Susceptible S. aureus (MSSA)7[1]
Methicillin-Resistant S. aureus (MRSA)15[1]
Methicillin-Resistant S. aureus (MRSA) ATCC 33591>1024[2]
Clinical MRSA isolates512 to >5120[3]

Mechanism of Action

This compound: Inhibition of Peptidoglycan Synthesis

This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[4][5] It specifically targets the transglycosylation step of peptidoglycan biosynthesis by binding to Lipid II, a crucial precursor molecule.[5] This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to cell lysis.[6] Some studies also suggest a dual mechanism of action, implicating the inhibition of DNA synthesis as well.[7]

Mechanism of action of this compound.

Daptomycin: Disruption of Bacterial Cell Membrane

Daptomycin's bactericidal activity is mediated through a calcium-dependent interaction with the bacterial cell membrane.[8] Upon binding to calcium ions, daptomycin undergoes a conformational change that facilitates its insertion into the cell membrane of Gram-positive bacteria. This insertion leads to the formation of ion channels, causing membrane depolarization, potassium ion efflux, and subsequent arrest of DNA, RNA, and protein synthesis, ultimately resulting in cell death without causing cell lysis.[9][10]

Daptomycin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_effect Result Daptomycin Daptomycin Complex Formation Complex Formation Daptomycin->Complex Formation Ca2+ Ca2+ Ca2+->Complex Formation Membrane Insertion Membrane Insertion Complex Formation->Membrane Insertion Oligomerization Oligomerization Membrane Insertion->Oligomerization Channel Formation Channel Formation Oligomerization->Channel Formation Membrane Depolarization Membrane Depolarization Channel Formation->Membrane Depolarization Ion Leakage Ion Leakage Membrane Depolarization->Ion Leakage Inhibition of Macromolecular Synthesis Inhibition of Macromolecular Synthesis Ion Leakage->Inhibition of Macromolecular Synthesis Cell Death Cell Death Inhibition of Macromolecular Synthesis->Cell Death

Mechanism of action of Daptomycin.

Experimental Protocols

General Protocol for In Vitro Staphylococcal Biofilm Formation and Eradication Assay

This protocol outlines a general method for assessing the anti-biofilm activity of antimicrobial compounds, which can be adapted for testing this compound.

1. Biofilm Formation:

  • A standardized bacterial suspension (e.g., 1 x 10^7 CFU/mL) of Staphylococcus aureus is prepared in a suitable growth medium such as Tryptic Soy Broth (TSB) supplemented with glucose.

  • Aliquots of the bacterial suspension are dispensed into the wells of a 96-well microtiter plate.

  • The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

2. Antimicrobial Susceptibility Testing (MBEC Determination):

  • After incubation, the planktonic cells are gently removed by washing the wells with phosphate-buffered saline (PBS).

  • Serial dilutions of the antimicrobial agent (e.g., this compound or Daptomycin) in fresh growth medium are added to the wells containing the established biofilms.

  • The plate is incubated for a further 24 hours at 37°C.

  • Following treatment, the wells are washed again with PBS to remove the antimicrobial agent and any dead cells.

  • Fresh, antibiotic-free medium is added to each well, and the plate is incubated for another 24 hours to allow for the regrowth of any surviving bacteria.

  • The Minimum Biofilm Eradication Concentration (MBEC) is determined as the lowest concentration of the antimicrobial agent that prevents bacterial regrowth, which can be assessed visually or by measuring the optical density at 600 nm (OD600).

3. Quantification of Biofilm Biomass (Crystal Violet Assay):

  • To quantify the remaining biofilm biomass after treatment, the wells are stained with a 0.1% crystal violet solution for 15 minutes.

  • The excess stain is removed by washing with water.

  • The bound crystal violet is solubilized with 30% acetic acid.

  • The absorbance of the solubilized stain is measured at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Biofilm_Eradication_Workflow cluster_setup Biofilm Formation cluster_treatment Antimicrobial Treatment cluster_analysis Analysis Bacterial Inoculation Bacterial Inoculation Incubation (24-48h) Incubation (24-48h) Bacterial Inoculation->Incubation (24-48h) Wash Planktonic Cells Wash Planktonic Cells Incubation (24-48h)->Wash Planktonic Cells Add Antimicrobial Dilutions Add Antimicrobial Dilutions Wash Planktonic Cells->Add Antimicrobial Dilutions Incubation (24h) Incubation (24h) Add Antimicrobial Dilutions->Incubation (24h) Wash and Add Fresh Media Wash and Add Fresh Media Incubation (24h)->Wash and Add Fresh Media Stain with Crystal Violet Stain with Crystal Violet Incubation (24h)->Stain with Crystal Violet Incubation for Regrowth (24h) Incubation for Regrowth (24h) Wash and Add Fresh Media->Incubation for Regrowth (24h) Determine MBEC Determine MBEC Incubation for Regrowth (24h)->Determine MBEC Solubilize and Measure Absorbance Solubilize and Measure Absorbance Stain with Crystal Violet->Solubilize and Measure Absorbance Quantify Biomass Quantify Biomass Solubilize and Measure Absorbance->Quantify Biomass

Experimental workflow for MBEC assay.

Discussion and Future Directions

The available evidence strongly supports the efficacy of daptomycin in eradicating staphylococcal biofilms. Its unique mechanism of action, targeting the bacterial cell membrane, appears to be effective against both planktonic and biofilm-embedded bacteria. The quantitative data, although variable between studies and strains, consistently demonstrates its potent anti-biofilm properties.

For this compound, the lack of direct anti-biofilm studies is a significant knowledge gap. However, its mechanism as a Lipid II inhibitor suggests potential anti-biofilm activity. Other Lipid II inhibitors, such as vancomycin, have shown some activity against staphylococcal biofilms, although often at high concentrations and with less efficacy than daptomycin.[1][4] Newer lipoglycopeptides that also target Lipid II, such as oritavancin and telavancin, have demonstrated potent in vitro activity against S. aureus biofilms, suggesting that this class of antibiotics holds promise for treating biofilm-associated infections.[11][12]

Future research should focus on conducting direct, head-to-head comparative studies of this compound and daptomycin against a panel of clinically relevant staphylococcal isolates in various biofilm models. Determining the MBEC values of this compound and investigating its ability to penetrate the biofilm matrix are crucial next steps. Such studies will provide the necessary data to fully evaluate the clinical potential of this compound as a therapeutic agent for the treatment of persistent staphylococcal biofilm infections.

References

Assessing the Post-Antibiotic Effect of Enduracidin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the post-antibiotic effect (PAE) of Enduracidin A against other key antibiotics used for treating Gram-positive infections. As a lipoglycopeptide antibiotic, this compound's efficacy is not solely determined by its direct bactericidal or bacteriostatic action but also by the persistent suppression of bacterial growth after exposure, a phenomenon known as the post-antibiotic effect. Understanding this pharmacodynamic parameter is crucial for optimizing dosing regimens and predicting clinical outcomes.

While direct experimental data on the post-antibiotic effect of this compound is not currently available in published literature, this guide offers a comparative framework based on its mechanism of action and available data for antibiotics with similar or complementary activities, namely Vancomycin and Daptomycin.

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound, along with the comparators Vancomycin and Daptomycin, targets the integrity of the bacterial cell wall, a critical structure for survival, particularly in Gram-positive bacteria like Staphylococcus aureus. However, their specific mechanisms of action differ:

  • This compound: This lipoglycopeptide antibiotic inhibits the transglycosylation step of peptidoglycan biosynthesis. It achieves this by binding to Lipid II, a precursor molecule that carries the peptidoglycan subunits across the cell membrane to the site of cell wall synthesis.[1][2][3][4] This sequestration of Lipid II effectively halts the extension of the peptidoglycan chain.

  • Vancomycin: A glycopeptide antibiotic, Vancomycin also inhibits peptidoglycan synthesis but through a different mechanism. It forms a stable complex with the D-Ala-D-Ala terminus of the peptide side chains of Lipid II and the growing peptidoglycan polymer.[4] This steric hindrance prevents both the transglycosylation and transpeptidation steps of cell wall assembly.

  • Daptomycin: This cyclic lipopeptide has a unique mechanism of action. It inserts into the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and a rapid loss of membrane potential. This disruption of the cell membrane's function inhibits the synthesis of proteins, DNA, and RNA, ultimately leading to bacterial cell death.

The following diagram illustrates the distinct points of intervention in the peptidoglycan synthesis pathway for these antibiotics.

Inhibition of Peptidoglycan Synthesis cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Cell Wall UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_Peptidoglycan Growing Peptidoglycan Lipid_II->Growing_Peptidoglycan Transglycosylation Bactoprenol Bactoprenol-P Mature_Peptidoglycan Mature Peptidoglycan Growing_Peptidoglycan->Mature_Peptidoglycan Transpeptidation Enduracidin_A This compound Enduracidin_A->Lipid_II Binds and sequesters Vancomycin Vancomycin Vancomycin->Growing_Peptidoglycan Binds D-Ala-D-Ala Daptomycin Daptomycin cluster_1 cluster_1 Daptomycin->cluster_1 Disrupts membrane potential

Mechanism of Action of this compound and Comparators

Post-Antibiotic Effect (PAE) Comparison

The PAE is the persistent suppression of bacterial growth following a short exposure to an antimicrobial agent. A longer PAE can have significant clinical implications, allowing for less frequent dosing intervals. The table below summarizes the available PAE data for Vancomycin and Daptomycin against Staphylococcus aureus.

AntibioticBacterial StrainConcentration (x MIC)Exposure Time (hours)PAE Duration (hours)Reference
This compound Staphylococcus aureusData Not AvailableData Not AvailableData Not Available-
Vancomycin Methicillin-Resistant S. aureus (MRSA)0.5-0 - 1.3[5]
Vancomycin Vancomycin-Intermediate S. aureus (VISA)4-1.3 - 2.0[6]
Daptomycin Methicillin-Susceptible S. aureus (MSSA)1012.0 - 6.2[7]
Daptomycin Methicillin-Resistant S. aureus (MRSA)1011.1 - 6.2[7][8]

Note: The PAE of this compound has not been reported in the reviewed literature. However, based on its mechanism of action targeting a crucial step in cell wall synthesis, it is plausible that this compound would exhibit a significant PAE against susceptible Gram-positive organisms. Further experimental studies are required to confirm and quantify this effect.

Experimental Protocols for In Vitro PAE Determination

A standardized methodology is critical for the accurate assessment and comparison of the PAE of different antibiotics. The following protocol outlines a common method for determining the in vitro PAE.

I. Preparation of Bacterial Inoculum
  • Bacterial Strain: Select a clinically relevant strain of Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213).

  • Culture Growth: Inoculate the bacterial strain into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with agitation.

  • Logarithmic Phase Culture: Dilute the overnight culture into fresh, pre-warmed broth and incubate until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.3-0.5).

  • Inoculum Standardization: Adjust the concentration of the logarithmic phase culture with fresh broth to achieve a final inoculum of approximately 5 x 10^6 colony-forming units (CFU)/mL.

II. Antibiotic Exposure
  • Test and Control Tubes: Prepare two sets of tubes. One set will contain the antibiotic at a predetermined concentration (e.g., 10x the Minimum Inhibitory Concentration - MIC), and the other will be an antibiotic-free control.

  • Inoculation: Inoculate both the test and control tubes with the standardized bacterial inoculum.

  • Incubation: Incubate all tubes at 37°C with agitation for a defined exposure period (typically 1 or 2 hours).

III. Removal of Antibiotic
  • Centrifugation: Following the exposure period, centrifuge the test cultures to pellet the bacteria.

  • Washing: Discard the supernatant containing the antibiotic and wash the bacterial pellet twice with sterile, pre-warmed saline or broth to remove any residual antibiotic.

  • Resuspension: Resuspend the washed bacterial pellet in fresh, pre-warmed antibiotic-free broth to the original volume.

IV. Determination of Bacterial Regrowth and PAE Calculation
  • Viable Counts: At time zero (immediately after resuspension) and at regular intervals thereafter (e.g., every 1-2 hours), take aliquots from both the test and control cultures for viable cell counting (CFU/mL) by plating serial dilutions onto appropriate agar plates.

  • Incubation of Plates: Incubate the agar plates at 37°C for 18-24 hours.

  • PAE Calculation: The PAE is calculated using the following formula: PAE = T - C Where:

    • T is the time required for the count of CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the time required for the count of CFU/mL in the control culture to increase by 1 log10 above the initial count.

The following diagram illustrates the experimental workflow for determining the in vitro Post-Antibiotic Effect.

In Vitro Post-Antibiotic Effect (PAE) Experimental Workflow cluster_prep 1. Inoculum Preparation cluster_exposure 2. Antibiotic Exposure cluster_removal 3. Antibiotic Removal cluster_regrowth 4. Regrowth Monitoring & PAE Calculation start Start with Bacterial Culture log_phase Grow to Logarithmic Phase start->log_phase standardize Standardize Inoculum (~5x10^6 CFU/mL) log_phase->standardize expose_test Expose Test Culture to Antibiotic (e.g., 10x MIC) standardize->expose_test expose_control Incubate Control Culture (No Antibiotic) standardize->expose_control incubate_exposure Incubate for 1-2 hours at 37°C expose_test->incubate_exposure expose_control->incubate_exposure centrifuge Centrifuge Test Culture incubate_exposure->centrifuge wash Wash Pellet to Remove Antibiotic centrifuge->wash resuspend Resuspend in Fresh Broth wash->resuspend viable_count Perform Viable Counts at Intervals resuspend->viable_count calculate_T Determine 'T' (Time for 1-log regrowth in Test) viable_count->calculate_T calculate_C Determine 'C' (Time for 1-log regrowth in Control) viable_count->calculate_C calculate_PAE Calculate PAE = T - C calculate_T->calculate_PAE calculate_C->calculate_PAE

Workflow for In Vitro Post-Antibiotic Effect Determination

Conclusion

This compound holds promise as a potent agent against Gram-positive bacteria due to its effective inhibition of cell wall synthesis. While direct experimental evidence of its post-antibiotic effect is lacking, its mechanism of action, shared with other lipoglycopeptides that demonstrate a PAE, suggests that it is likely to exhibit this important pharmacodynamic property. Further research is imperative to quantify the PAE of this compound and to fully understand its clinical potential in comparison to established antibiotics like Vancomycin and Daptomycin. The experimental protocol detailed in this guide provides a standardized framework for conducting such crucial investigations.

References

Validating Lipid II as the Primary Target of Enduracidin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A, a lipodepsipeptide antibiotic, has long been recognized for its potent activity against Gram-positive bacteria. This guide provides a comprehensive validation of Lipid II as its primary molecular target. By comparing its mechanism and performance with related compounds and providing detailed experimental methodologies, we aim to offer a clear and objective resource for researchers in the field of antibiotic development.

Core Thesis: this compound Exerts Its Antibacterial Effect by Targeting Lipid II

The central mechanism of this compound's bactericidal activity is the inhibition of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall. This inhibition is achieved through a high-affinity interaction with Lipid II, the essential precursor molecule for peptidoglycan polymerization. By binding to Lipid II, this compound effectively sequesters it, preventing its utilization by transglycosylase enzymes. This blockade of the transglycosylation step halts the extension of the glycan chains, thereby disrupting cell wall synthesis and leading to bacterial cell death.[1][2]

Comparative Analysis: this compound and Ramoplanin

This compound shares a similar structure and mechanism of action with ramoplanin, another lipoglycodepsipeptide antibiotic.[1][3] Both compounds preferentially inhibit the transglycosylation step of peptidoglycan biosynthesis over the MurG step, which synthesizes Lipid I. This preference is attributed to a significantly higher binding affinity for Lipid II compared to Lipid I.[1][2] While both are potent inhibitors, ramoplanin has been more extensively studied, and in the absence of specific quantitative data for this compound, data from ramoplanin can serve as a valuable comparative reference.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the closely related compound Ramoplanin, providing a basis for comparison.

Table 1: Binding Affinity for Lipid II

CompoundMethodDissociation Constant (Kd)Reference
RamoplaninNot SpecifiedNanomolar range[4]
Bovicin HC5 (Lantibiotic)Isothermal Titration Calorimetry (ITC)Ka = 3.1 x 106 M-1[5]

Table 2: Inhibitory Activity

CompoundAssayIC50Reference
Moenomycin (Transglycosylase Inhibitor)In vitro transglycosylase assay~10 nM[6]
Penicillin G (Transpeptidase Inhibitor)In vitro transglycosylase assay~3 µM[6]

Note: Specific IC50 values for this compound's inhibition of transglycosylase are not detailed in the abstracts of the reviewed literature. Data for other relevant inhibitors are presented for comparison.

Table 3: Minimum Inhibitory Concentrations (MICs)

CompoundOrganismMIC (µg/mL)Reference
AuranofinS. aureus (MSSA & MRSA)0.125–0.5[7]
AuranofinE. faecalis0.125–0.5[7]
VancomycinS. aureus0.5 - 2[7]
II-6sE. faecalis< 16[8]
Chersinamycin (Ramoplanin Congener)Gram-positive bacteria1-2[3]

Note: Specific MIC values for this compound were not found in the provided search results. Data for other antibiotics targeting Gram-positive bacteria are included for a comparative perspective.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are outlines of key experimental protocols used to investigate the interaction between antibiotics and Lipid II.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the macromolecule (e.g., Lipid II-containing liposomes) in the calorimeter cell. The heat released or absorbed upon binding is measured.

General Protocol:

  • Sample Preparation:

    • Prepare a solution of Lipid II incorporated into large unilamellar vesicles (LUVs) in a suitable buffer (e.g., HEPES).

    • Prepare a concentrated solution of this compound in the same buffer. It is critical to ensure precise concentration determination for both ligand and macromolecule.

    • Degas both solutions to prevent air bubbles from interfering with the measurement.

  • ITC Experiment:

    • Load the Lipid II-containing LUVs into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of this compound into the sample cell.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.[9][10][11]

Surface Plasmon Resonance (SPR) for Analyzing Binding Kinetics

SPR is a label-free optical technique used to monitor molecular interactions in real-time. It can provide data on association (ka) and dissociation (kd) rate constants, as well as the dissociation constant (Kd).

Principle: One interactant (the ligand, e.g., Lipid II) is immobilized on a sensor chip surface. The other interactant (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

General Protocol:

  • Sensor Chip Preparation:

    • Immobilize Lipid II onto a suitable sensor chip (e.g., an L1 chip for lipid vesicles). This can be achieved by capturing liposomes containing Lipid II on the dextran matrix of the chip.

  • SPR Measurement:

    • Equilibrate the sensor chip with running buffer.

    • Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal (response units, RU).

    • After each injection, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis:

    • The association phase of the sensorgram reflects the binding of this compound to Lipid II.

    • The dissociation phase shows the release of this compound from the surface.

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd.[12][13][14][15][16]

In Vitro Peptidoglycan Synthesis Assay

This assay measures the incorporation of radiolabeled precursors into peptidoglycan, allowing for the assessment of inhibitors targeting different stages of the synthesis pathway.

Principle: A bacterial cell-free extract or purified enzymes are used to catalyze the synthesis of peptidoglycan from radiolabeled UDP-N-acetylglucosamine (UDP-GlcNAc) and other necessary components, including Lipid II. The amount of radiolabeled product is quantified to determine the extent of synthesis and the effect of inhibitors.

General Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing a buffer, divalent cations (e.g., MgCl2), and a source of enzymes (e.g., a particulate enzyme fraction from bacteria).

    • Add the radiolabeled substrate, [14C]UDP-GlcNAc.

  • Inhibition Assay:

    • Pre-incubate the reaction mixture with varying concentrations of this compound.

    • Initiate the reaction by adding the necessary co-factors.

    • Incubate the reaction at an optimal temperature for a defined period.

  • Product Quantification:

    • Stop the reaction (e.g., by adding a strong detergent like SDS).

    • Separate the radiolabeled peptidoglycan product from the unreacted substrate, for example, by filtration or chromatography.

    • Quantify the radioactivity in the product using a scintillation counter.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II_cyto Lipid II Lipid_I->Lipid_II_cyto MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II_cyto MurG Flippase Flippase Lipid_II_cyto->Flippase Lipid_II_peri Lipid II Flippase->Lipid_II_peri PBP Transglycosylase (PBP) Growing_PG Growing Peptidoglycan PBP->Growing_PG Transglycosylation PBP->Growing_PG Lipid_II_peri->PBP Enduracidin_A This compound Enduracidin_A->Lipid_II_peri Binding & Sequestration ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_LipidII Prepare Lipid II-containing LUVs in buffer Degas Degas both solutions Prep_LipidII->Degas Prep_Enduracidin Prepare this compound in the same buffer Prep_Enduracidin->Degas Load_Cell Load Lipid II LUVs into sample cell Degas->Load_Cell Load_Syringe Load this compound into syringe Degas->Load_Syringe Titration Perform automated titration Load_Cell->Titration Load_Syringe->Titration Integrate Integrate heat peaks Titration->Integrate Plot Plot heat change vs. molar ratio Integrate->Plot Fit Fit data to binding model Plot->Fit Results Determine Kd, n, ΔH Fit->Results SPR_Workflow cluster_prep Chip Preparation cluster_exp SPR Measurement cluster_analysis Data Analysis Immobilize Immobilize Lipid II-containing liposomes on sensor chip Equilibrate Equilibrate with running buffer Immobilize->Equilibrate Inject Inject varying concentrations of this compound Equilibrate->Inject Regenerate Regenerate sensor surface Inject->Regenerate Sensorgram Analyze sensorgram (association & dissociation) Inject->Sensorgram Fit Fit data to kinetic model Sensorgram->Fit Results Determine ka, kd, Kd Fit->Results

References

Comparative Transcriptomic Analysis of Enduracidin A and Other Cell Wall Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial resistance, a profound understanding of bacterial responses to antibiotic treatment is critical. Transcriptomics offers a powerful lens to dissect these intricate molecular interactions. This guide provides a comparative analysis of the transcriptomic effects of Enduracidin A, a potent lipoglycopeptide antibiotic, against other well-characterized antibiotics that target the bacterial cell wall: the glycopeptide vancomycin and the lipopeptide daptomycin.

While direct comparative transcriptomic data for this compound is not yet publicly available, this guide leverages our understanding of its mechanism of action to infer its likely transcriptomic signature. By juxtaposing this with the established transcriptomic profiles of vancomycin and daptomycin in Staphylococcus aureus, a common and clinically relevant pathogen, we can delineate both shared and distinct cellular responses. This comparative approach is invaluable for elucidating mechanisms of action, predicting potential resistance pathways, and guiding the development of novel antimicrobial strategies.

Mechanism of Action: The Basis for Transcriptomic Response

The cellular response to an antibiotic is fundamentally dictated by its mechanism of action. This compound, vancomycin, and daptomycin all disrupt the integrity of the bacterial cell wall, but through distinct molecular interactions.

  • This compound: This antibiotic preferentially inhibits the transglycosylation step of peptidoglycan biosynthesis. It achieves this by binding to the lipid intermediate, Lipid II, a crucial precursor in the cell wall synthesis pathway.[1][2] This sequestration of Lipid II effectively halts the extension of the peptidoglycan chains.

  • Vancomycin: As a glycopeptide antibiotic, vancomycin also targets cell wall synthesis. It binds to the D-Ala-D-Ala termini of the peptide side chains of peptidoglycan precursors. This binding sterically hinders both the transglycosylation and transpeptidation steps, preventing the cross-linking of the peptidoglycan layers. The transcriptomic response to vancomycin is characterized by the induction of the cell wall stress stimulon, a coordinated genetic response to cell envelope damage.[3][4]

  • Daptomycin: This cyclic lipopeptide antibiotic has a dual mechanism of action. It disrupts the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and potassium ion efflux.[3][5] Additionally, it inhibits peptidoglycan biosynthesis, which also contributes to its bactericidal activity.[5] Consequently, the transcriptomic profile of daptomycin-treated bacteria reflects responses to both membrane and cell wall stress.[3][5]

Comparative Transcriptomic Signatures

The following tables summarize the key transcriptomic changes observed in Staphylococcus aureus upon treatment with vancomycin and daptomycin. Based on the mechanism of action of this compound, an inferred transcriptomic response is also presented. A key shared feature is the upregulation of the cell wall stress stimulon, a set of genes regulated by the two-component system VraSR, which is activated in response to perturbations in peptidoglycan synthesis.[4]

Table 1: Comparative Transcriptomic Response of Staphylococcus aureus to Cell Wall-Active Antibiotics

Gene/Regulon Function This compound (Inferred) Vancomycin Daptomycin Reference(s)
vraSRTwo-component system regulating cell wall stress responseUpregulatedUpregulatedUpregulated[4][6]
murZ, pbp2, fmtAPeptidoglycan biosynthesisUpregulatedUpregulatedUpregulated[3]
sgtB, mgtGlycosyltransferases involved in cell wall synthesisUpregulatedUpregulatedUpregulated[3]
dltABCDD-alanylation of teichoic acids (cell surface charge)UpregulatedUpregulatedUpregulated[6]
mprFLysyl-phosphatidylglycerol synthesis (cell membrane charge)Likely UpregulatedUpregulatedUpregulated[6]
atlMajor autolysinDownregulatedDownregulatedDownregulated[7][8]
Genes responsive to membrane depolarizationVaried functions including ion transport and stress responseNo direct effect expectedNo direct effectUpregulated[3][5]

Table 2: Key Upregulated Genes in Response to Vancomycin and Daptomycin in Staphylococcus aureus

Gene Fold Change (Vancomycin) Fold Change (Daptomycin) Function Reference(s)
vraSHighHighSensor kinase of the VraSR two-component system[4]
vraRHighHighResponse regulator of the VraSR two-component system[4]
murZModerateModerateMurA/MurZ family protein involved in peptidoglycan synthesis[3]
pbp2ModerateModeratePenicillin-binding protein 2[3]
sgtBModerateModerateSerine/threonine protein kinase[3]

Experimental Protocols

The following methodologies are representative of the experimental protocols used in the cited transcriptomic studies of S. aureus treated with vancomycin and daptomycin.

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strain: Staphylococcus aureus strains (e.g., N315, ATCC 29213) are typically used.

  • Growth Conditions: Cultures are grown in a suitable medium, such as Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB), at 37°C with shaking.

  • Antibiotic Exposure: Once the cultures reach the mid-logarithmic growth phase (OD600 of ~0.5), they are exposed to sub-inhibitory concentrations of the antibiotics (e.g., 0.5x MIC). An untreated culture serves as the control. The exposure time is typically short (e.g., 15-60 minutes) to capture the primary transcriptomic response.

RNA Extraction and Purification
  • Bacterial cells are harvested by centrifugation at 4°C.

  • The cell pellet is resuspended in a lysis buffer containing agents like lysozyme to degrade the cell wall.

  • Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard phenol-chloroform extraction protocol.

  • The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

Transcriptomic Analysis (RNA-Seq)
  • Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA). The enriched mRNA is then fragmented.

  • cDNA Synthesis: The fragmented mRNA is used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.

  • Adapter Ligation and Sequencing: Sequencing adapters are ligated to the ends of the cDNA fragments. The resulting library is then amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapter sequences. The clean reads are then mapped to the S. aureus reference genome. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the antibiotic-treated samples compared to the control.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_rna_proc RNA Processing cluster_rna_seq RNA Sequencing & Analysis culture Bacterial Culture (S. aureus) treatment Antibiotic Treatment (this compound, Vancomycin, or Daptomycin) culture->treatment harvest Cell Harvesting treatment->harvest extraction RNA Extraction harvest->extraction dnase DNase Treatment extraction->dnase quality RNA Quality Control dnase->quality library Library Preparation (rRNA depletion) quality->library sequencing High-Throughput Sequencing library->sequencing analysis Data Analysis (Mapping & DEG) sequencing->analysis

Caption: Experimental workflow for comparative bacterial transcriptomics.

EnduracidinA_Pathway EnduracidinA This compound LipidII Lipid II EnduracidinA->LipidII binds & sequesters Transglycosylation Transglycosylation LipidII->Transglycosylation is substrate for LipidII->Transglycosylation inhibits Peptidoglycan Peptidoglycan Elongation Transglycosylation->Peptidoglycan CellWall Cell Wall Integrity Loss Peptidoglycan->CellWall VraSR VraSR Activation CellWall->VraSR triggers StressResponse Cell Wall Stress Regulon Upregulation VraSR->StressResponse induces

Caption: Inferred signaling pathway of this compound action.

Conclusion

The comparative transcriptomic analysis of this compound, vancomycin, and daptomycin reveals both conserved and unique bacterial responses to cell wall-active antibiotics. The induction of the VraSR-mediated cell wall stress stimulon is a common feature, highlighting a core defense mechanism in S. aureus against insults to its peptidoglycan synthesis machinery. However, the distinct mechanisms of these antibiotics are mirrored in the finer details of their transcriptomic signatures, such as the membrane stress response induced by daptomycin.

For drug development professionals, these insights are crucial for identifying novel targets and designing synergistic antibiotic combinations. For researchers and scientists, this comparative framework provides a valuable foundation for further investigation into the nuanced mechanisms of antibiotic action and the evolution of resistance. Future direct transcriptomic studies of this compound will be instrumental in validating these inferences and further refining our understanding of this potent antibiotic.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Enduracidin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Enduracidin A, a potent antibiotic. Adherence to these procedures is critical to protect personnel and the environment from potential harm.

This compound is classified as a hazardous substance, harmful if swallowed, and may cause allergic skin reactions or respiratory issues upon inhalation.[1] Therefore, its disposal requires stringent protocols and cannot be treated as general laboratory waste.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be familiar with the safety hazards associated with this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use tightly fitting safety goggles.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

  • Protective Clothing: Wear a lab coat or other suitable protective clothing.[2]

Handling Advice:

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale the substance.

  • Work in a well-ventilated area.

  • Wash hands thoroughly after handling.[1][3]

  • Contaminated clothing should be removed and washed before reuse.[1]

This compound Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed hazardous waste management service.[1] This ensures the complete destruction of the active antibiotic compound, preventing its release into the environment where it could contribute to antibiotic resistance.[4][5]

Step-by-Step Disposal Guide:

  • Waste Identification and Segregation:

    • Pure this compound, concentrated stock solutions, and grossly contaminated materials (e.g., spills) are considered hazardous chemical waste.[4][6]

    • This waste must be segregated from general laboratory trash and other waste streams.

  • Waste Collection and Storage:

    • Collect this compound waste in a designated, properly labeled, and sealed container.

    • The container should be appropriate for chemical waste and clearly marked as "Hazardous Waste: this compound".

  • Incineration Procedure:

    • The primary disposal method for this compound is to dissolve or mix the material with a combustible solvent.[1]

    • This mixture should then be burned in a chemical incinerator equipped with an afterburner and an exhaust air system to ensure complete combustion and scrubbing of any harmful emissions.[1]

    • This process must be carried out by a licensed and approved waste disposal facility in accordance with all applicable federal, state, and local regulations.[1]

  • Disposal of Contaminated Materials:

    • Solid Waste: Items such as pipette tips, flasks, and gloves that have come into contact with this compound should be collected in a designated hazardous waste container and sent for incineration.[6]

    • Liquid Waste (Low Concentration): For dilute solutions, such as used cell culture media containing this compound, the disposal route may vary based on institutional policies. Given the hazardous nature of this compound, it is recommended to treat this as chemical waste.[6] Autoclaving may not be effective for heat-stable antibiotics and should not be relied upon for deactivation unless the heat lability of this compound is confirmed.[4][6]

Data Presentation: this compound Safety and Disposal Summary

ParameterInformationSource
Primary Disposal Method Dissolve in a combustible solvent and burn in a chemical incinerator with an afterburner and exhaust air system.[1]
Hazard Class Harmful if swallowed, May cause an allergic skin reaction, May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Personal Protective Equipment Chemical-impermeable gloves, safety goggles, respiratory protection (as needed), protective clothing.[2]
Handling Precautions Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area.[1]
Spill Cleanup Evacuate the area. For small spills, use appropriate absorbent material and dispose of as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

Experimental Protocols

The direct experimental protocol for the disposal of this compound via incineration is performed by specialized hazardous waste management facilities. The key instruction for laboratory personnel is to prepare the waste for collection by dissolving or mixing it with a combustible solvent. The choice of solvent should be compatible with the chemical properties of this compound and the requirements of the disposal facility.

Mandatory Visualization

This compound Disposal Workflow cluster_prep In-Lab Waste Preparation cluster_disposal Professional Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Pure compound, concentrated solutions, contaminated solids) ppe->segregate collect Collect in a Labeled, Sealed Hazardous Waste Container segregate->collect contact_ehs Contact Institutional EHS for Waste Pickup collect->contact_ehs transport Transport to Licensed Hazardous Waste Facility contact_ehs->transport incinerate Dissolve in Combustible Solvent and Incinerate with Afterburner transport->incinerate end End: Complete Destruction incinerate->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Enduracidin A

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring personal safety during the handling of potent compounds like Enduracidin A is paramount. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures to minimize risk and ensure a secure laboratory environment. Adherence to these guidelines is critical due to the hazardous nature of this compound, which can be harmful if swallowed, cause allergic skin reactions, and may lead to allergy or asthma-like symptoms if inhaled.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to prevent exposure to this compound. The following table summarizes the required PPE, which should be worn at all times when handling the compound.[2][3]

Protection TypeRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-impermeable gloves and fire/flame-resistant, impervious clothing or a lab coat.Gloves must be inspected before use and should satisfy EU Directive 89/686/EEC and the EN 374 standard.[2] Hands should be washed and dried thoroughly after glove removal.[2]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.The necessity of respiratory protection is dictated by the specific laboratory risk assessment.
General Laboratory Attire Long-sleeved shirt, long pants, and closed-toe shoes.Shorts and open-toed shoes are not permitted in the laboratory.[4]

Operational Plan for Handling this compound

A systematic workflow is crucial for the safe handling of this compound from receipt to disposal. The following diagram outlines the key steps and decision points for laboratory personnel.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Well-Ventilated Workspace Don PPE->Prepare Workspace Weighing and Aliquoting Weigh and Aliquot in a Fume Hood Prepare Workspace->Weighing and Aliquoting Experimentation Conduct Experiment Weighing and Aliquoting->Experimentation Decontaminate Decontaminate Surfaces Experimentation->Decontaminate Segregate Waste Segregate Contaminated Waste Decontaminate->Segregate Waste Dispose Dispose of Waste per Guidelines Segregate Waste->Dispose Doff PPE Doff PPE Dispose->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[3]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a designated, well-ventilated workspace, preferably within a fume hood, to minimize the risk of aerosol formation.[2]

  • Handling :

    • Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles.[2]

    • Avoid the formation of dust and aerosols during handling.[2]

    • Use non-sparking tools to prevent ignition sources.[2]

    • Avoid contact with skin and eyes.[2]

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation develops.

    • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

    • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to others.

  • Waste Segregation : All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and used PPE, must be segregated as hazardous chemical waste.

  • Disposal Method : The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance : All disposal activities must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures.

  • Stock Solutions : Concentrated stock solutions of antibiotics are considered hazardous chemical waste and should be collected in approved containers for chemical waste disposal according to institutional guidelines.

By adhering to these safety and logistical protocols, researchers and scientists can confidently handle this compound while minimizing personal and environmental risks, thereby fostering a culture of safety and responsibility in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.